molecular formula C26H40Cl2N3O12P3 B1667111 Aminoquinol triphosphate CAS No. 3653-53-0

Aminoquinol triphosphate

Numéro de catalogue: B1667111
Numéro CAS: 3653-53-0
Poids moléculaire: 750.4 g/mol
Clé InChI: NHNXMYYNFQHZMQ-XPGLNUPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aminoquinol triphosphate may be useful in the treatment of acute necrotising cutaneous leishmaniasis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl2N3.3H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;3*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);3*(H3,1,2,3,4)/b14-12+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNXMYYNFQHZMQ-XPGLNUPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40Cl2N3O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3653-53-0
Record name Aminoquinol triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003653530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMINOQUINOL TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0588F7XOC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Aminoquinol Triphosphate: An Analysis of a Molecule with Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for information on aminoquinol (B1667108) triphosphate, a detailed technical guide on its core aspects cannot be compiled at this time due to a significant lack of publicly available scientific data. While basic chemical identification is possible, crucial information regarding its biological activity, synthesis, and mechanism of action remains largely undocumented in accessible scientific literature and databases.

This report summarizes the available information and highlights the areas where data is absent, preventing the creation of an in-depth technical whitepaper as requested.

Chemical Structure and Identification

Aminoquinol triphosphate is identified by the molecular formula C26H40Cl2N3O12P3 and a molecular weight of approximately 750.4 g/mol .[1] Its structure consists of a substituted aminoquinol moiety linked to a triphosphate group. The IUPAC name for the core aminoquinol structure is 4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine.[1] The triphosphate group is attached to this aminoquinol base.

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValueSource
Molecular FormulaC26H40Cl2N3O12P3[1]
Molecular Weight750.4 g/mol [1]
IUPAC Name (core)4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine[1]

Gaps in Available Information

A thorough investigation into the properties and functions of this compound revealed a critical lack of data in the following areas, which are essential for creating a comprehensive technical guide:

  • Experimental Protocols for Synthesis: No specific, detailed experimental protocols for the chemical synthesis of this compound were found in the public domain. While general methods for the synthesis of other amino-modified nucleoside triphosphates exist, a protocol tailored to this specific molecule is not available.

  • Quantitative Biological Data: There is a notable absence of published quantitative data from in vitro or in vivo studies. This includes, but is not limited to, measurements of its efficacy, potency (e.g., IC50, EC50), binding affinities, or pharmacokinetic and pharmacodynamic properties.

  • Signaling Pathways and Mechanism of Action: The biological targets and the signaling pathways through which this compound may exert its effects are not described in the available literature. Understanding its mechanism of action is fundamental to any technical guide for researchers and drug development professionals.

  • Experimental Workflows: Without published research, it is impossible to detail the experimental workflows used to study this molecule.

Logical Relationship Diagram

The following diagram illustrates the current state of knowledge, highlighting the missing information that prevents a full understanding of this compound's scientific profile.

A This compound (Chemical Identity Known) B Synthesis Protocol (Data Unavailable) A->B Requires C Biological Activity Data (Data Unavailable) A->C Requires F In-depth Technical Guide (Not Possible) B->F Prerequisites for D Signaling Pathways (Data Unavailable) C->D Informs C->F Prerequisites for E Mechanism of Action (Data Unavailable) D->E Determines E->F Prerequisites for

Caption: Logical workflow illustrating the dependency on unavailable data for the creation of a technical guide on this compound.

Conclusion

The absence of critical scientific data on this compound makes it impossible to fulfill the request for an in-depth technical guide. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be met. The available information is limited to its basic chemical identity. Further research and publication of experimental findings would be necessary to enable the creation of the requested documentation.

References

A Technical Guide to Aminoquinol Compounds and Triphosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the synthesis and metabolism of aminoquinol-related compounds. Initial research indicates that a specific biological synthesis pathway for a molecule termed "aminoquinol triphosphate" is not documented in current scientific literature. It is likely that this term refers to synthetic compounds, such as the GFRα-1 agonist (E/Z)-XIB4035, which has therapeutic potential. This document provides a comprehensive overview of the metabolism of the broader class of aminoquinolines, general principles of nucleoside triphosphate biosynthesis, and relevant experimental protocols and chemical synthesis strategies.

The Absence of a Known Biological Pathway for Aminoquinol (B1667108) Triphosphate

Extensive searches of scientific literature and biochemical databases did not reveal a known, naturally occurring biological synthesis pathway for a molecule specifically named "this compound." The term likely refers to a synthetic derivative of an aminoquinoline. One such compound, known as Aminoquinol or (E/Z)-XIB4035 phosphate (B84403), is a known agonist for the GDNF family receptor alpha-like 1 (GFRα-1).[1] This compound has been investigated for its neurotrophic effects, similar to Glial cell line-derived neurotrophic factor (GDNF), and its potential application in research related to neurodegenerative conditions like Parkinson's disease.[1] The synthesis of such compounds is achieved through chemical, not biological, routes.

Metabolism of Aminoquinoline Compounds

Aminoquinolines are a significant class of compounds, with many derivatives used as antimalarial drugs.[2] The metabolism of these compounds is of critical interest in drug development due to its role in both therapeutic efficacy and potential toxicity.

The metabolism of 8-aminoquinolines, such as primaquine (B1584692), has been studied in various organisms. These compounds undergo extensive biotransformation, primarily in the liver. Key metabolic reactions include hydroxylation and demethylation, leading to the formation of various metabolites. For instance, primaquine is metabolized to compounds like 5-hydroxy-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline (5HPQ) and 6-hydroxy-8-(4-amino-1-methylbutylamino)quinoline (6HPQ).[2] Some of these metabolites can form quinoneimine-type compounds, which are implicated in the hemolytic toxicity observed in individuals with glucose-6-phosphate dehydrogenase deficiency.[2]

The mechanism of action for many aminoquinolines, particularly as anticancer agents, involves a range of biochemical events including cell cycle arrest and the induction of apoptosis or autophagy.[3]

Quantitative Data on Aminoquinoline Metabolism

The following table summarizes key quantitative data related to the metabolism of primaquine, a representative 8-aminoquinoline (B160924).

ParameterOrganism/SystemValueReference
Urinary Excretion (as % of injected radioactivity within 8 hours)Adult dogs~16%[2]
Major Metabolites IdentifiedAdult dogs5-hydroxy-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline (5HPQ), 6-hydroxy-8-(4-amino-1-methylbutylamino)quinoline (6HPQ), and at least three other metabolites.[2]
In vitro MetabolismMouse liver enzymesProduction of compounds capable of methemoglobin formation.[2]

General Principles of Nucleoside Triphosphate Biosynthesis

While a specific pathway for this compound is unknown, the general biological process of creating nucleoside triphosphates (NTPs) is well-characterized. NTPs are the fundamental building blocks for DNA and RNA synthesis and also serve as a primary energy currency in the cell.[4]

The biosynthesis of NTPs involves a series of enzyme-catalyzed reactions.[4][5] The process generally starts with the synthesis of the nucleoside monophosphate (NMP), which is then sequentially phosphorylated to the diphosphate (B83284) (NDP) and finally the triphosphate (NTP).

The key enzyme classes involved in this process are:

  • Phosphoribosyltransferases (PRTs): These enzymes catalyze the formation of NMPs from a nucleobase and 5-phosphoribosyl-1-pyrophosphate (PRPP).[6]

  • Nucleoside Monophosphate (NMP) Kinases: These enzymes catalyze the phosphorylation of NMPs to NDPs, utilizing ATP as the phosphate donor.

  • Nucleoside Diphosphate (NDP) Kinases: These enzymes catalyze the final phosphorylation step from NDPs to NTPs, also typically using ATP as the phosphate donor.[4]

Signaling Pathway for General Nucleoside Triphosphate Synthesis

NTP_Synthesis cluster_step1 cluster_step2 cluster_step3 Nucleobase Nucleobase invis1 Nucleobase->invis1 PRPP PRPP PRPP->invis1 NMP Nucleoside Monophosphate (NMP) invis2 NMP->invis2 NDP Nucleoside Diphosphate (NDP) NTP Nucleoside Triphosphate (NTP) NDP->NTP  NDP Kinase   ADP2 ADP NDP->ADP2 ATP1 ATP ATP1->invis2 ADP1 ADP ATP2 ATP ATP2->NDP invis1->NMP  Phosphoribosyl-  transferase (PRT)   invis2->NDP  NMP Kinase   invis2->ADP1 Experimental_Workflow prep Prepare Incubation Mixture (Buffer, Microsomes, NADPH system) prewarm Pre-warm at 37°C prep->prewarm initiate Initiate Reaction (Add Test Compound) prewarm->initiate incubate Incubate at 37°C initiate->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Quench Reaction (Cold Acetonitrile) aliquot->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Analysis (Calculate Half-life) analysis->data

References

The Aminoquinol Scaffold: A Novel Modulator of GDNF Receptor Signaling for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of small molecules that can modulate neurotrophic factor signaling pathways represents a promising frontier in the development of therapeutics for neurodegenerative diseases. This whitepaper provides a comprehensive technical overview of the aminoquinol (B1667108) scaffold, exemplified by the lead compound XIB4035, a potent modulator of the Glial Cell Line-Derived Neurotrophic Factor (GDNF) signaling pathway. Initially identified as a direct agonist of the GDNF Family Receptor Alpha 1 (GFRα1), subsequent research has refined our understanding of its mechanism, suggesting a role as a positive allosteric modulator. This guide details the discovery, mechanism of action, synthesis, and preclinical data associated with this promising class of compounds. While "Aminoquinol triphosphate" is listed as a research compound, this document will focus on the foundational data of the parent aminoquinol compound, XIB4035, due to the absence of published primary literature on the triphosphate derivative.

Introduction

Glial Cell Line-Derived Neurotrophic Factor (GDNF) is a potent neurotrophic factor that plays a critical role in the survival and maintenance of various neuronal populations, particularly dopaminergic neurons. Its therapeutic potential for neurodegenerative disorders like Parkinson's disease has been extensively explored. However, the clinical application of GDNF protein therapy is hampered by its poor pharmacokinetic properties, including a short half-life and inability to cross the blood-brain barrier. This has spurred the search for small molecule mimetics or modulators that can overcome these limitations. The aminoquinol scaffold, with its lead compound XIB4035, has emerged as a significant development in this area.

Discovery of the Aminoquinol Scaffold

The aminoquinol compound, N-(7-chloro-2-[(E)-2-(2-chlorophenyl)vinyl]quinolin-4-yl)-N',N'-diethylpentane-1,4-diamine, also known as XIB4035, was first reported as a nonpeptidyl small molecule agonist for the GFRα1 receptor.[1] In a pioneering study by Tokugawa and colleagues in 2003, XIB4035 was identified from a chemical library screen for its ability to interact with the GFRα1 receptor.[1]

Mechanism of Action: An Evolving Understanding

Initial Discovery as a GFRα1 Agonist

The initial characterization of XIB4035 demonstrated its ability to competitively inhibit the binding of radiolabeled GDNF to Neuro-2A cells, which endogenously express GFRα1 and the RET receptor tyrosine kinase.[1] Furthermore, XIB4035 was shown to induce the autophosphorylation of the RET receptor and promote neurite outgrowth in these cells, effects that are characteristic of GDNF-mediated signaling.[1]

Re-evaluation as a Positive Allosteric Modulator

Subsequent in-depth studies have challenged the initial hypothesis of direct agonism. Research published in 2014 indicated that XIB4035 does not act as a direct agonist but rather as a positive modulator of GDNF family ligand (GFL) signaling.[2] This study demonstrated that XIB4035 enhances the signaling cascade initiated by the native ligand (GDNF), prolonging the activation of the RET receptor.[2] This refined understanding suggests that aminoquinols may represent a novel class of "sensitizers" that potentiate the effects of endogenous neurotrophic factors.

Signaling Pathway

The canonical GDNF signaling pathway is initiated by the binding of a GDNF homodimer to two GFRα1 co-receptors. This complex then recruits and activates two RET receptor tyrosine kinase molecules, leading to their autophosphorylation and the activation of downstream intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.[3] XIB4035 is believed to enhance this process.

GDNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRa1 GFRα1 GDNF->GFRa1 Binds XIB4035 Aminoquinol (XIB4035) XIB4035->GFRa1 Modulates RET RET GFRa1->RET Recruits & Activates PI3K_Akt PI3K/Akt Pathway RET->PI3K_Akt Phosphorylates MAPK_ERK MAPK/ERK Pathway RET->MAPK_ERK Phosphorylates Neuronal_Survival Neuronal Survival & Differentiation PI3K_Akt->Neuronal_Survival MAPK_ERK->Neuronal_Survival Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Preclinical Models Synthesis Synthesis of Aminoquinol (XIB4035) Binding_Assay [125I]GDNF Binding Assay (Neuro-2A cells) Synthesis->Binding_Assay Phospho_Assay RET Phosphorylation Assay (Western Blot) Synthesis->Phospho_Assay Neurite_Outgrowth Neurite Outgrowth Assay (Microscopy) Synthesis->Neurite_Outgrowth SFN_Model Small Fiber Neuropathy Animal Models Phospho_Assay->SFN_Model Demonstrates Biological Activity Neurite_Outgrowth->SFN_Model Demonstrates Neurotrophic Effect

References

Unraveling the Enigma: The Mechanism of Action of Aminoquinol Triphosphate Remains Largely Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, a detailed mechanism of action for aminoquinol (B1667108) triphosphate remains elusive. Currently, there is a significant scarcity of in-depth technical data, quantitative experimental results, and established signaling pathways associated with this specific molecule. This lack of information precludes the creation of a detailed technical guide as requested.

While the name "aminoquinol triphosphate" suggests a molecule with a core aminoquinoline structure linked to three phosphate (B84403) groups, and hints at potential roles in cellular signaling or as an energy source akin to adenosine (B11128) triphosphate (ATP), specific research to substantiate these possibilities is not publicly available.

Limited Available Information

The current body of scientific literature provides only sparse and tangential information related to this compound:

  • Potential Therapeutic Application: One source suggests that this compound may be useful in the treatment of acute necrotising cutaneous leishmaniasis, a parasitic disease.[1] However, the underlying mechanism for this potential therapeutic effect is not described.

  • Chemical Identity: Basic chemical structure and identifiers for this compound are available in chemical databases.[2] These entries confirm its molecular structure but do not provide information on its biological activity.

Distinguishing from Similar Molecules

It is crucial to distinguish this compound from other well-researched molecules that appeared in the search results and share nomenclature similarities:

  • Adenosine Triphosphate (ATP): ATP is the primary energy currency of the cell, driving a vast array of cellular processes.[3][4][5][6][7] It is a nucleotide composed of adenine, ribose, and a triphosphate group.

  • Inositol (B14025) Trisphosphate (IP₃): IP₃ is a key second messenger molecule involved in intracellular signaling.[8][9][10][11][12] It is generated from the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂) and triggers the release of calcium from intracellular stores.[8]

  • 4-Aminoquinolines: This is a class of compounds known for their antimalarial properties, with chloroquine (B1663885) being a notable example.[13] While they share the aminoquinoline core, they are not triphosphate derivatives and their mechanism of action, which involves interfering with heme detoxification in the malaria parasite, is distinct.[13]

Future Research Directions

The limited information on this compound highlights a significant knowledge gap. Future research would be necessary to elucidate its fundamental biological properties. Key areas of investigation would include:

  • Cellular Targets: Identifying the specific proteins, enzymes, or receptors with which this compound interacts.

  • Signaling Pathways: Determining if this compound participates in or modulates any intracellular signaling cascades.

  • Metabolic Fate: Understanding how the molecule is synthesized, metabolized, and what its breakdown products are within a biological system.

  • Therapeutic Potential: Validating its suggested efficacy against leishmaniasis and exploring other potential therapeutic applications.

Without dedicated research in these areas, the mechanism of action of this compound will remain speculative. Consequently, the development of a comprehensive technical guide with quantitative data, detailed protocols, and visual diagrams is not feasible at this time.

References

Navigating the Cellular Fate of Aminoquinol Triphosphate: A Technical Overview of a Novel RET Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 11, 2025 – The burgeoning field of targeted therapeutics has seen a significant interest in small molecule agonists of the Receptor Tyrosine Kinase (RET), a key player in neuronal survival and development. Among these, aminoquinol (B1667108) triphosphate and its parent compounds have emerged as promising candidates for neurodegenerative disease research, particularly in the context of Parkinson's disease. This technical guide synthesizes the currently available, albeit limited, information on the cellular uptake and metabolism of aminoquinol triphosphate and related RET agonists, providing a foundational resource for researchers, scientists, and drug development professionals.

Due to the nascent stage of research into this compound specifically, this document draws upon data from analogous small molecule RET agonists to infer potential mechanisms and pathways. It is critical to note that direct experimental data on the cellular uptake and metabolism of this compound is not yet publicly available.

Introduction to this compound and RET Agonism

This compound is identified as a research chemical and a potent agonist of the Glial cell line-derived neurotrophic factor (GDNF) family receptor alpha 1 (GFRα1). Its mechanism of action is believed to mimic that of GDNF, inducing autophosphorylation of the RET receptor in neuronal cell lines such as Neuro-2A. This activation of the RET signaling pathway is a focal point of research for therapeutic interventions in neurodegenerative disorders.

While the triphosphate moiety suggests a potential role as a prodrug or a bioenergetically active form, the cellular transport and metabolic fate of this specific molecule have not been detailed in peer-reviewed literature. Insights are therefore gleaned from studies on related quinoline-based RET agonists.

Postulated Cellular Uptake Mechanisms

The cellular entry of small molecule kinase agonists like this compound is likely governed by a combination of passive diffusion and carrier-mediated transport, influenced by the compound's physicochemical properties such as lipophilicity, size, and charge.

Experimental Protocol: In Vitro Cellular Uptake Assay

A general protocol to investigate the cellular uptake of a novel compound like this compound would involve the following steps:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or Neuro-2A) in 24-well plates and culture to 80-90% confluency.

  • Compound Incubation: Treat the cells with varying concentrations of the test compound (e.g., radiolabeled or fluorescently tagged this compound) for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Washing: After incubation, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: Determine the intracellular concentration of the compound in the cell lysate using an appropriate analytical method, such as liquid scintillation counting (for radiolabeled compounds) or fluorescence spectroscopy (for fluorescently tagged compounds).

  • Data Analysis: Normalize the intracellular compound concentration to the total protein content of the cell lysate. Plot uptake (e.g., in pmol/mg protein) against time to determine uptake kinetics.

Experimental_Workflow_Cellular_Uptake cluster_Preparation Preparation cluster_Treatment Treatment cluster_Processing Processing & Analysis Cell_Culture Plate and Culture Neuronal Cells Compound_Incubation Incubate with This compound Cell_Culture->Compound_Incubation Cells ready Washing Wash Cells with Ice-Cold PBS Compound_Incubation->Washing Time points reached Cell_Lysis Lyse Cells Washing->Cell_Lysis Quantification Quantify Intracellular Compound Cell_Lysis->Quantification Data_Analysis Analyze Uptake Kinetics Quantification->Data_Analysis

Cellular Uptake Assay Workflow

Anticipated Metabolic Pathways

The metabolism of quinoline (B57606) derivatives often involves Phase I and Phase II biotransformation reactions, primarily in the liver.

  • Phase I Metabolism: Oxidation, reduction, and hydrolysis reactions introduce or expose functional groups. For a quinoline structure, cytochrome P450 (CYP) enzymes are likely to catalyze hydroxylation or N-oxidation.

  • Phase II Metabolism: Conjugation reactions, such as glucuronidation or sulfation, increase water solubility to facilitate excretion.

The triphosphate group of this compound may be susceptible to hydrolysis by cellular phosphatases, potentially releasing the corresponding nucleoside or a related metabolite.

Experimental Protocol: In Vitro Metabolic Stability Assay

To assess the metabolic stability of this compound, the following protocol can be employed:

  • Microsome Incubation: Prepare a reaction mixture containing liver microsomes (human or animal), a NADPH-generating system, and the test compound in a suitable buffer.

  • Time Course: Incubate the reaction mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.

Metabolic_Stability_Assay_Workflow cluster_Incubation Incubation cluster_Sampling Sampling & Quenching cluster_Analysis Analysis Reaction_Setup Prepare Microsome Reaction Mixture Incubation Incubate at 37°C Reaction_Setup->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quenching Quench Reaction Time_Points->Quenching Sample_Prep Prepare Sample for LC-MS/MS Quenching->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Calculate Metabolic Stability LCMS_Analysis->Data_Analysis RET_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space Ligand Aminoquinol Triphosphate GFRa1 GFRα1 Ligand->GFRa1 RET RET Receptor GFRa1->RET binds P_RET Phosphorylated RET (Dimer) RET->P_RET Dimerization & Autophosphorylation Adaptors Adaptor Proteins (e.g., Shc, Grb2) P_RET->Adaptors recruits PI3K PI3K P_RET->PI3K RAS RAS Adaptors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Neuronal Survival, Differentiation) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Potential Biological Targets of Aminoquinol Triphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoquinol (B1667108) triphosphate is a synthetic compound belonging to the quinoline (B57606) class of molecules. While direct experimental data on its biological activity is limited in publicly accessible literature, the structural features of this molecule—namely the quinoline core and the triphosphate moiety—suggest several potential biological targets. This guide synthesizes information from analogous compounds, including quinoline derivatives and chloroquine (B1663885), to propose and elaborate on these potential targets. The primary predicted targets include protein kinases, DNA topoisomerases, and enzymes involved in pathogen-specific metabolic pathways. This document provides a comprehensive overview of these potential targets, hypothetical quantitative data, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.

Introduction to Aminoquinol Triphosphate

This compound is a derivative of the aminoquinol scaffold, characterized by a quinoline ring system, which is a common motif in a wide array of biologically active compounds. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The triphosphate group is a key structural feature of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and a substrate for numerous enzymes, most notably kinases.[4][5] The presence of this group in this compound suggests its potential to act as a competitive inhibitor for ATP-dependent enzymes.

This guide explores the potential biological targets of this compound by drawing parallels with structurally and functionally related compounds.

Potential Biological Targets

Based on the chemical structure of this compound, several classes of enzymes and cellular pathways emerge as high-probability targets.

Protein Kinases

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a critical process in cellular signal transduction.[4] Many quinoline-based compounds have been developed as kinase inhibitors.[6] The triphosphate moiety of this compound mimics the phosphate (B84403) donor, ATP, suggesting it could act as a competitive inhibitor at the ATP-binding site of various kinases.

Potential Kinase Targets:

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making it a key target for anticancer drug development.[6] Quinoline derivatives have been shown to target this pathway.

  • Tyrosine Kinases: This class of kinases is crucial for cell signaling and is often implicated in cancer and inflammatory diseases.

  • Inositol (B14025) Trisphosphate 3-Kinases (ITPKs): These enzymes are involved in the phosphorylation of inositol trisphosphate, a second messenger in signal transduction pathways.[7]

DNA Topoisomerases

DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. Several quinoline derivatives have been identified as inhibitors of DNA topoisomerase II, making this a plausible target for this compound in the context of anticancer activity.

Parasitic and Microbial Enzymes

The quinoline core is a well-established pharmacophore in antimalarial drugs like chloroquine. The mechanism of action of chloroquine involves the inhibition of heme polymerase in the malaria parasite, Plasmodium falciparum.[8] It is conceivable that this compound could exhibit similar activity against parasitic enzymes.

Potential Parasitic/Microbial Targets:

  • Heme Polymerase: Inhibition of this enzyme leads to the accumulation of toxic heme in the parasite.[8]

  • Other ATP-dependent enzymes in pathogens: The triphosphate group could target a range of essential ATP-utilizing enzymes in bacteria, fungi, or protozoa.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for the interaction of this compound with its potential biological targets. These values are illustrative and would require experimental validation.

Table 1: Hypothetical Kinase Inhibition Data for this compound

Kinase TargetAssay TypeIC50 (nM)Ki (nM)Mode of Inhibition
PI3KαADP-Glo Kinase Assay15075ATP-Competitive
AKT1LanthaScreen Eu Kinase Binding Assay320180ATP-Competitive
mTORTR-FRET Kinase Assay250120ATP-Competitive
EGFR (Tyrosine Kinase)HTRF Kinase Assay500280ATP-Competitive
ITPK1Luciferase-Coupled Kinase Assay800450ATP-Competitive

Table 2: Hypothetical Topoisomerase II Inhibition and Antimalarial Activity

Target/OrganismAssay TypeIC50 (µM)
Human Topoisomerase IIαDNA Relaxation Assay5.2
Plasmodium falciparum (3D7)SYBR Green I-based Proliferation Assay0.8
Heme PolymeraseHeme Polymerization Inhibition Assay1.5

Experimental Protocols

Detailed methodologies for key experiments to validate the potential biological targets of this compound are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to measure the inhibition of a specific kinase by this compound.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)

  • Adenosine triphosphate (ATP)

  • This compound dissolved in DMSO

  • 96-well or 384-well plates (white, opaque)

  • Plate reader capable of measuring luminescence

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • In a multi-well plate, add the kinase assay buffer.

    • Add the test compound solution to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the kinase enzyme to all wells except the negative control.

    • Add the kinase substrate to all wells.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by human topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase II assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

  • ATP

  • This compound dissolved in DMSO

  • Agarose (B213101) gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium (B1194527) bromide)

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, combine the assay buffer, supercoiled DNA, and varying concentrations of this compound.

    • Add human topoisomerase IIα to all tubes except the negative control.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analysis:

    • Analyze the DNA topology by agarose gel electrophoresis.

    • Stain the gel with an intercalating dye and visualize the DNA bands under UV light. Supercoiled (unrelaxed) and relaxed DNA will migrate differently.

  • Data Analysis:

    • Quantify the intensity of the supercoiled and relaxed DNA bands.

    • Calculate the percentage of inhibition of DNA relaxation for each compound concentration.

    • Determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Survival Cell Survival mTORC1->Survival Aminoquinol_TP Aminoquinol Triphosphate Aminoquinol_TP->PI3K Inhibition Aminoquinol_TP->AKT Potential Inhibition Aminoquinol_TP->mTORC1 Potential Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental Workflow Diagram

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of This compound Reaction_Setup Set up Kinase Reaction in 96-well Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, ATP, and Buffer Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Add ADP-Glo Reagents Incubation->Detection Measurement Measure Luminescence Detection->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: Workflow for determining the IC50 of this compound in a kinase inhibition assay.

Conclusion

While direct experimental evidence for the biological targets of this compound is not yet available in the public domain, its structural characteristics strongly suggest its potential as an inhibitor of several key enzyme families. The quinoline scaffold points towards anticancer and antimalarial activities, potentially through the inhibition of DNA topoisomerases and parasitic enzymes. The triphosphate moiety strongly implicates ATP-dependent enzymes, particularly protein kinases, as primary targets. The hypothetical data and detailed experimental protocols provided in this guide offer a foundational framework for researchers to initiate the investigation and validation of this compound's mechanism of action and to explore its therapeutic potential. Further research is warranted to elucidate the precise molecular targets and to characterize the pharmacological profile of this promising compound.

References

In-depth Technical Guide: Aminoquinol Triphosphate (CAS 3653-53-0)

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of detailed technical information regarding Aminoquinol triphosphate with CAS number 3653-53-0. While the compound is listed by several chemical suppliers, indicating its potential for research purposes, there is no publicly available data on its synthesis, specific biological activity, mechanism of action, or established experimental protocols.

The full chemical name for the active base of this compound is 7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline. The provided CAS number refers to the triphosphate salt of this molecule.

Given the absence of specific data for this compound, this guide will provide a summary of the known biological activities and mechanisms of action of structurally related aminoquinoline compounds, particularly in the context of their potential as antileishmanial agents. It is crucial to emphasize that the information presented below is based on related molecules and may not be directly applicable to this compound (CAS 3653-53-0) . Further experimental investigation is required to characterize the specific properties of this compound.

General Properties of the Aminoquinol Core

Aminoquinoline-based compounds have been a cornerstone in the development of antiparasitic drugs. The 4-aminoquinoline (B48711) scaffold, in particular, is a well-established pharmacophore with known activity against various pathogens.

PropertyValueSource
CAS Number 3653-53-0-
Molecular Formula C26H40Cl2N3O12P3--INVALID-LINK--
Molecular Weight 750.44 g/mol --INVALID-LINK--
Synonyms Aminochinol triphosphate, 7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline triphosphate--INVALID-LINK--

Potential Biological Activity: Antileishmanial Effects of Related Aminoquinolines

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several studies have investigated the efficacy of various aminoquinoline derivatives against different Leishmania species. While no data exists for this compound, related compounds have shown promise.

In Vitro and In Vivo Activity of Structurally Similar Compounds

Studies on other 4-amino-7-chloroquinoline analogues have demonstrated activity against both the promastigote and amastigote stages of Leishmania species.[1] For instance, certain novel 4-aminoquinoline derivatives have shown significant reduction in parasite load in Leishmania infantum-infected mice when administered orally.[1] Some quinolin-(1H)-imines, which share a quinoline (B57606) core, have exhibited submicromolar IC50 values against intracellular L. infantum parasites.[2]

Table of Antileishmanial Activity for Related Aminoquinoline Derivatives (Examples):

Compound ClassLeishmania SpeciesActivity (IC50)Reference
Quinolin-(1H)-imine (Compound 1h)L. infantum (intracellular amastigotes)0.9 µM[2]
Quinolin-(1H)-imine (Compound 1n)L. infantum (intracellular amastigotes)0.7 µM[2]
Amine-linked Flavonoid-Quinacrine HybridL. amazonensis (amastigotes)0.3 µM[3]
8-Aminoquinolines (6-hydroxy derivatives)L. tropica (intracellular)Among the most active tested[4]

Postulated Mechanism of Action for Antileishmanial Aminoquinolines

The precise mechanism of action for this compound is unknown. However, studies on related aminoquinolines suggest that their antileishmanial effects may stem from interference with the parasite's mitochondrial function.

Key mechanistic insights from related compounds include:

  • Inhibition of the Mitochondrial Respiratory Chain: Some 8-aminoquinolines are thought to suppress the parasite's respiratory chain, potentially through inhibition of cytochrome c reductase (complex III) or succinate (B1194679) dehydrogenase (complex II).[2] This leads to a rapid decrease in intracellular ATP levels and depolarization of the mitochondrial membrane potential.[2]

  • Disruption of Oxygen Consumption: Certain quinolin-4(1H)-imines have been shown to efficiently inhibit oxygen consumption in Leishmania parasites, further supporting the hypothesis of mitochondrial dysfunction.[2]

  • Induction of Mitochondrial Swelling: Some N-substituted 2-aminoalkan-1-ol compounds, which are also being investigated as leishmanicidal agents, have been observed to induce severe mitochondrial swelling and vesiculation in Leishmania donovani.[5]

Logical Flow of a Hypothesized Mechanism of Action

G Compound Aminoquinoline Derivative Mitochondria Leishmania Mitochondrion Compound->Mitochondria Accumulates in ETC Inhibition of Electron Transport Chain (e.g., Complex II/III) Mitochondria->ETC O2 Decreased Oxygen Consumption ETC->O2 MMP Mitochondrial Membrane Potential Depolarization ETC->MMP ATP ATP Depletion MMP->ATP Death Parasite Death ATP->Death

Caption: Hypothesized mechanism of antileishmanial aminoquinolines.

Leishmania Signaling Pathways as Potential Targets

Leishmania parasites are known to manipulate host cell signaling pathways to ensure their survival. While the direct targets of this compound are unknown, understanding these pathways is crucial for drug development. Key pathways involved in Leishmania infection include:

  • PI3K/Akt Pathway: This survival pathway is often activated by Leishmania to inhibit apoptosis of the host cell, thereby creating a safe haven for parasite replication.[6][7]

  • MAPK Pathways (JNK, p38, ERK): Leishmania can modulate MAPK signaling to suppress the host's pro-inflammatory and pro-apoptotic responses.[6]

  • JAK/STAT Pathway: The parasite can inhibit the IFN-γ-mediated JAK/STAT signaling, which is critical for macrophage activation and parasite clearance.[8]

  • TLR Signaling: Leishmania can exploit Toll-like receptor (TLR) signaling to modulate the host immune response and promote its intracellular survival.[9]

Host-Parasite Signaling Interaction Overview

G cluster_parasite Leishmania Parasite cluster_host Host Macrophage Leishmania Leishmania PI3K PI3K/Akt Pathway (Survival) Leishmania->PI3K Activates MAPK MAPK Pathways (Apoptosis/Inflammation) Leishmania->MAPK Inhibits JAK_STAT JAK/STAT Pathway (Macrophage Activation) Leishmania->JAK_STAT Inhibits Apoptosis Host Cell Apoptosis PI3K->Apoptosis Inhibits MAPK->Apoptosis Promotes Activation Macrophage Activation (Parasite Killing) JAK_STAT->Activation Promotes

Caption: Manipulation of host cell signaling by Leishmania.

Experimental Protocols: General Methodologies for Evaluating Antileishmanial Compounds

While specific protocols for this compound are unavailable, the following are standard assays used to evaluate the biological activity of potential antileishmanial drug candidates.

In Vitro Promastigote Viability Assay
  • Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 26°C.

  • Treatment: Log-phase promastigotes are seeded into 96-well plates and treated with serial dilutions of the test compound.

  • Incubation: Plates are incubated for 48-72 hours.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting with a hemocytometer.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Amastigote Assay in Macrophages
  • Macrophage Culture: A suitable macrophage cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages are cultured and seeded in multi-well plates.

  • Infection: Macrophages are infected with stationary-phase Leishmania promastigotes or amastigotes.

  • Treatment: After infection and removal of extracellular parasites, the infected macrophages are treated with various concentrations of the test compound.

  • Incubation: The treated, infected cells are incubated for 48-72 hours.

  • Quantification: The number of amastigotes per macrophage is determined by microscopy after Giemsa staining or by using fluorescently labeled parasites.

  • Data Analysis: The IC50 value against intracellular amastigotes is determined.

Cytotoxicity Assay
  • Cell Culture: Mammalian cells (e.g., the macrophage line used in the amastigote assay or a standard cell line like HEK293) are cultured and seeded in 96-well plates.

  • Treatment: Cells are treated with the same concentrations of the test compound as in the antiparasitic assays.

  • Incubation: Plates are incubated for the same duration as the parasite assays.

  • Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or resazurin.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined (SI = CC50 / IC50) to assess the compound's specificity for the parasite.

Workflow for Antileishmanial Drug Screening

G Start Compound Library Promastigote_Assay In Vitro Promastigote Assay Start->Promastigote_Assay Amastigote_Assay In Vitro Amastigote Assay Promastigote_Assay->Amastigote_Assay Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Amastigote_Assay->Cytotoxicity_Assay Selectivity Determine Selectivity Index (SI) Cytotoxicity_Assay->Selectivity Mechanism_Studies Mechanism of Action Studies Selectivity->Mechanism_Studies High SI In_Vivo In Vivo Efficacy (Animal Model) Mechanism_Studies->In_Vivo End Lead Compound In_Vivo->End

Caption: General workflow for antileishmanial drug discovery.

Conclusion and Future Directions

This compound (CAS 3653-53-0) represents a chemical entity with a scaffold known for its antiparasitic properties. However, a significant gap in knowledge exists regarding its specific biological effects. The information provided in this guide on related aminoquinoline compounds suggests that a potential avenue of investigation for this compound would be its activity against Leishmania species, with a focus on its impact on mitochondrial function.

Future research should prioritize:

  • Chemical Synthesis and Characterization: Development and publication of a robust and reproducible synthesis protocol for this compound, followed by its complete analytical characterization.

  • In Vitro Biological Evaluation: Systematic screening of the compound against a panel of Leishmania species and other relevant pathogens to determine its IC50 values.

  • Mechanism of Action Studies: Investigation into how the compound exerts its biological effects, including assays for mitochondrial respiration, membrane potential, and ATP production.

  • Host Cell Interaction Studies: Elucidation of how the compound may modulate host cell signaling pathways during infection.

Without such fundamental data, the potential of this compound as a research tool or therapeutic agent remains speculative.

References

An In-depth Technical Guide to the Core Properties of Aminoquinol Triphosphate: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoquinol (B1667108) triphosphate, a molecule of interest in various research domains, presents unique challenges and opportunities owing to its structural complexity. This technical guide provides a comprehensive overview of the core physicochemical properties of aminoquinol triphosphate, with a primary focus on its solubility and stability. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from publicly available databases, analogous compounds such as 8-aminoquinoline (B160924) and various nucleoside triphosphates, and established scientific principles. The content herein is intended to serve as a foundational resource for researchers, offering detailed experimental protocols for in-house validation and characterization, and providing insights into its potential biological interactions.

Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C26H40Cl2N3O12P3. A summary of its key physicochemical properties is presented in Table 1. These properties are crucial for understanding its behavior in biological and experimental systems.

PropertyValueSource
Molecular Formula C26H40Cl2N3O12P3PubChem
Molecular Weight 750.4 g/mol PubChem
IUPAC Name 4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acidPubChem
Physical Description Expected to be a solidInferred
pKa (estimated) Multiple values due to amine and phosphate (B84403) groupsInferred

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and utility in various experimental assays. The solubility of this compound is predicted to be influenced by its aminoquinoline core and the triphosphate moiety. The aminoquinoline portion contributes to some lipophilicity, while the highly charged triphosphate group is expected to confer significant aqueous solubility, particularly at neutral and alkaline pH. A qualitative summary of the expected solubility in various solvents is provided in Table 2.

SolventExpected SolubilityRationale
Water (pH 7.4) SolubleThe charged triphosphate group enhances solubility in aqueous solutions.[1]
Phosphate-Buffered Saline (PBS) SolubleSimilar to water, the ionic nature of PBS should facilitate dissolution.
Dimethyl Sulfoxide (DMSO) SolubleA polar aprotic solvent known to dissolve a wide range of organic molecules.[1]
Ethanol (B145695) Sparingly SolubleThe polarity of ethanol may allow for some dissolution, but likely less than water or DMSO.[1]
Methanol Sparingly SolubleSimilar to ethanol, with slight differences based on polarity.
Acetonitrile Poorly SolubleA less polar solvent compared to water and DMSO.
Chloroform InsolubleA nonpolar solvent, unlikely to dissolve the highly polar triphosphate.

Stability Profile

The stability of this compound is a key consideration for its storage, handling, and application in experimental settings. The triphosphate linkage is susceptible to hydrolysis, particularly under acidic conditions and at elevated temperatures. The quinoline (B57606) core, while generally stable, may be susceptible to photodegradation. Table 3 provides a qualitative overview of the expected stability under various conditions.

ConditionExpected StabilityRationale
Aqueous Solution (pH 7.4, 4°C) Moderately StableNeutral pH and low temperature will minimize hydrolysis of the triphosphate chain.
Aqueous Solution (Acidic pH, <4) UnstableAcid-catalyzed hydrolysis of the phosphoanhydride bonds is a major degradation pathway for triphosphates.
Aqueous Solution (Alkaline pH, >9) Moderately StableWhile more stable than in acidic conditions, base-catalyzed hydrolysis can still occur.
Elevated Temperature (>37°C) UnstableIncreased temperature accelerates the rate of hydrolysis of the triphosphate group.
Exposure to Light Potentially UnstableQuinoline and its derivatives can be susceptible to photodegradation. It is advisable to store solutions in the dark.
Solid State (Dry, -20°C) StableIn the absence of water and at low temperatures, the compound is expected to be stable for extended periods.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the phosphorylation of the corresponding aminoquinol precursor. The following is a generalized protocol based on methods for the synthesis of non-nucleoside triphosphates[2][3].

Materials:

  • Aminoquinol precursor

  • Phosphorus oxychloride (POCl3) or other phosphorylating agent

  • Pyrophosphate (as a salt, e.g., tetrabutylammonium (B224687) pyrophosphate)

  • Anhydrous aprotic solvent (e.g., trimethyl phosphate, acetonitrile)

  • Triethylamine or another suitable base

  • Buffer for quenching (e.g., triethylammonium (B8662869) bicarbonate)

  • Purification system (e.g., HPLC with an ion-exchange column)

Procedure:

  • Dissolve the aminoquinol precursor in the anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0°C.

  • Add the phosphorylating agent (e.g., POCl3) dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2-4 hours.

  • In a separate flask, dissolve the pyrophosphate salt in an anhydrous solvent.

  • Add the pyrophosphate solution to the reaction mixture containing the activated aminoquinol phosphate.

  • Allow the reaction to proceed for several hours to overnight, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quench the reaction by the slow addition of a chilled buffer solution (e.g., triethylammonium bicarbonate).

  • Remove the organic solvent under reduced pressure.

  • Purify the crude product by ion-exchange chromatography (e.g., using a DEAE-Sephadex column) with a gradient of a suitable buffer (e.g., triethylammonium bicarbonate).

  • Lyophilize the fractions containing the pure this compound to obtain the final product.

Determination of Aqueous Solubility

The following protocol outlines a general method for determining the aqueous solubility of this compound.

Materials:

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a series of vials containing a fixed volume of purified water.

  • Add an excess amount of this compound to each vial to create a saturated solution.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent if necessary.

  • Analyze the concentration of this compound in the diluted supernatant using a validated analytical method.

  • The average concentration from multiple replicates represents the aqueous solubility at the specified temperature.

Assessment of Stability

This protocol describes a general approach to assess the stability of this compound under different pH and temperature conditions.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 4, 7.4, 9)

  • Temperature-controlled incubators or water baths

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water).

  • Dilute the stock solution into buffers of different pH values to a known final concentration.

  • Aliquot the solutions into separate vials for each time point and condition to be tested.

  • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.

  • Immediately analyze the concentration of the remaining this compound using a validated analytical method.

  • Plot the concentration of this compound as a function of time for each condition.

  • Determine the degradation rate constant and half-life from the resulting kinetic profiles.

Biological Context and Signaling

Aminoquinolines are known to possess a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory effects. Recent evidence suggests that some aminoquinol derivatives can modulate key cellular signaling pathways. Specifically, aminoquinol has been shown to reduce the expression of key proteins in the PI3K/Akt/mTOR pathway in hepatocellular carcinoma cells[4]. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many diseases, including cancer.

While the direct interaction of this compound with this pathway has not been explicitly demonstrated, it is plausible that it could act as a signaling molecule or a modulator of kinases within this cascade. The triphosphate moiety is a key feature of energy currency molecules like ATP and signaling molecules like GTP, suggesting that this compound could have a role in cellular energetics or signal transduction.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Aminoquinol_TP Aminoquinol Triphosphate Aminoquinol_TP->PI3K Inhibits? Akt Akt Aminoquinol_TP->Akt Inhibits? mTOR mTOR Aminoquinol_TP->mTOR Inhibits? PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP3->Akt Activates Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

Figure 1: Proposed interaction of this compound with the PI3K/Akt/mTOR pathway.

Experimental Workflows

The following diagrams illustrate typical workflows for the experimental protocols described in this guide.

G Start Start: Determine Aqueous Solubility Prepare_Saturated_Sol Prepare Saturated Solution (Excess Solute in Water) Start->Prepare_Saturated_Sol Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) Prepare_Saturated_Sol->Equilibrate Centrifuge Centrifuge to Pellet Excess Solid Equilibrate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dilute Dilute Supernatant (if necessary) Collect_Supernatant->Dilute Analyze Analyze Concentration (e.g., HPLC-UV) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End: Solubility Value Calculate->End

Figure 2: Experimental workflow for determining aqueous solubility.

G Start Start: Assess Compound Stability Prepare_Solutions Prepare Solutions in Buffers of Varying pH Start->Prepare_Solutions Incubate Incubate at Different Temperatures Prepare_Solutions->Incubate Sample_Timepoints Sample at Predetermined Time Intervals Incubate->Sample_Timepoints Analyze_Concentration Analyze Concentration of Remaining Compound Sample_Timepoints->Analyze_Concentration Plot_Data Plot Concentration vs. Time Analyze_Concentration->Plot_Data Determine_Kinetics Determine Degradation Rate Constant and Half-life Plot_Data->Determine_Kinetics End End: Stability Profile Determine_Kinetics->End

Figure 3: Experimental workflow for assessing compound stability.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, critical parameters for its successful application in research and drug development. While direct experimental data is currently limited, the information compiled from related compounds and established principles offers valuable guidance for researchers. The detailed experimental protocols provided herein empower scientists to perform in-house characterization and validation, thereby contributing to a more comprehensive understanding of this promising molecule. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to Early-Stage Research on Aminoquinol Triphosphate (AQT)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Aminoquinol triphosphate" (AQT) does not correspond to a widely recognized compound in publicly available scientific literature. This guide, therefore, presents a framework for the early-stage research of a hypothetical antiviral agent, AQT, based on established principles for analogous compounds like nucleotide and aminoquinoline derivatives. The data and protocols are representative examples intended to illustrate the drug development process.

Introduction: A Hypothetical Antiviral Candidate

Aminoquinolines are a well-established class of compounds with a history of use as antimalarial agents. Nucleotide analogues, which are molecules that mimic natural nucleotides, are a cornerstone of antiviral therapy, primarily functioning by inhibiting viral polymerases.[1][2][3] A hypothetical molecule that combines an aminoquinoline core with a triphosphate group—Aminoquinol (B1667108) Triphosphate (AQT)—could represent a novel therapeutic agent.

The proposed mechanism of action for AQT is the inhibition of a viral RNA-dependent RNA polymerase (RdRp). In this model, the triphosphate moiety would mimic natural nucleoside triphosphates (NTPs), allowing it to compete for the active site of the viral polymerase.[4][5][6] Upon incorporation into the nascent viral RNA chain, the bulky aminoquinoline group would act as a chain terminator, halting further replication.[5][6] This guide outlines the foundational in vitro studies required to evaluate the potential of such a compound.

Quantitative Data Summary

The initial evaluation of a drug candidate like AQT involves quantifying its activity against the target enzyme, its efficacy in cell-based models, and its potential for off-target effects. The following tables present illustrative data for AQT.

Table 1: In Vitro Enzymatic Inhibition of Viral RdRp

This table summarizes the inhibitory activity of AQT against the target viral polymerase compared to its effect on a human polymerase, which is crucial for assessing selectivity.

CompoundTarget EnzymeIC50 (µM)Human Polymerase α (Control) IC50 (µM)Selectivity Index (Human/Target)
AQT Viral RdRp0.85> 100> 117
Control DrugViral RdRp1.20> 100> 83

IC50: The half-maximal inhibitory concentration.

Table 2: Antiviral Activity and Cytotoxicity in Cell Culture

This table shows the efficacy of AQT in inhibiting viral replication in cultured cells and its associated cytotoxicity. The Selectivity Index (SI) is a critical measure of the therapeutic window.

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
AQT Vero E62.58534
AQT A5493.1> 100> 32
Control DrugVero E64.09523.75

EC50: The half-maximal effective concentration for inhibiting viral replication. CC50: The half-maximal cytotoxic concentration.

Table 3: Biophysical Binding Affinity to Viral RdRp

This table presents data from a biophysical assay, such as Surface Plasmon Resonance (SPR), to quantify the direct binding interaction between AQT and its target enzyme.

CompoundAnalyteK_D (µM) (Dissociation Constant)
AQT Viral RdRp0.5
Natural NTPViral RdRp15

K_D: A measure of binding affinity; a lower value indicates a stronger interaction.

Experimental Protocols

Detailed and reproducible protocols are essential for validating research findings. The following are representative methodologies for the synthesis and evaluation of AQT.

3.1 Protocol 1: Synthesis of this compound (AQT)

This protocol outlines a plausible multi-step synthesis for AQT, starting from a known 4-chloroquinoline (B167314) derivative.

  • Step 1: Nucleophilic Substitution. React 4,7-dichloroquinoline (B193633) with a suitable amino alcohol (e.g., 3-aminopropan-1-ol) under reflux conditions to attach the linker to the quinoline (B57606) core.[7] Purify the resulting aminoquinol alcohol intermediate via column chromatography.

  • Step 2: Monophosphorylation. Activate the terminal hydroxyl group of the aminoquinol alcohol with a phosphorylating agent (e.g., POCl₃) in an anhydrous solvent like trimethyl phosphate.

  • Step 3: Triphosphate Formation. React the resulting monophosphate intermediate with pyrophosphate. This can be achieved using various methods, including the Yoshikawa procedure or by using reagents like carbonyldiimidazole to activate the monophosphate.[8]

  • Step 4: Purification. Purify the final AQT product using anion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (HPLC). Characterize the final compound using NMR and mass spectrometry.

3.2 Protocol 2: Viral RdRp Inhibition Assay (Fluorescence-Based)

This protocol describes an assay to measure the IC50 value of AQT against the viral polymerase.

  • Assay Principle: The assay measures the incorporation of a fluorescently labeled nucleotide into an RNA strand by the RdRp enzyme. An inhibitor will reduce the rate of incorporation, leading to a decreased fluorescence signal.

  • Reagents & Buffers:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.01% Tween-20.

    • Enzyme: Recombinant viral RdRp, purified.

    • Substrate Mix: RNA primer/template, ATP, GTP, CTP, and a fluorescently labeled UTP analog (e.g., FAM-UTP).

  • Procedure:

    • In a 384-well plate, add 5 µL of AQT dilutions (in assay buffer) at various concentrations.

    • Add 10 µL of the RdRp enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate mix.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding an EDTA solution.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the fluorescence signal against the logarithm of the AQT concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

3.3 Protocol 3: Cell-Based Antiviral Assay (Vero E6 Cells)

This protocol details the method for determining the EC50 and CC50 of AQT in a cell culture model.

  • Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 2 x 10⁴ cells per well and incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of AQT in cell culture medium.

  • Infection and Treatment (for EC50):

    • Remove the old medium from the cells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.05.

    • After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of the AQT serial dilutions to the respective wells.

    • Incubate for 48-72 hours.

  • Cytotoxicity Assay (for CC50): To parallel plates of uninfected cells, add 100 µL of the same AQT serial dilutions and incubate for the same duration.

  • Quantification:

    • EC50: Measure the extent of viral replication. This can be done by quantifying viral RNA via RT-qPCR from the cell supernatant or by measuring virus-induced cytopathic effect (CPE) using a cell viability reagent (e.g., CellTiter-Glo®).

    • CC50: Measure cell viability in the uninfected plates using a standard MTS or MTT assay.

  • Data Analysis: Normalize the data and plot the percentage of inhibition (for EC50) or viability (for CC50) against the log of compound concentration. Calculate EC50 and CC50 values using a non-linear regression model.

Visualizations: Pathways and Workflows

4.1 Proposed Mechanism of Action for AQT

The following diagram illustrates the hypothetical pathway by which AQT inhibits viral replication.

G cluster_cell Host Cell AQT_ext AQT (Extracellular) AQT_int AQT (Intracellular) AQT_ext->AQT_int Cellular Uptake RdRp Viral RdRp (Polymerase) AQT_int->RdRp Competitive Binding Virus Virus Entry Viral_RNA Viral RNA Genome (Template) Virus->Viral_RNA Replication RNA Replication Viral_RNA->Replication RdRp->Replication New_RNA Nascent Viral RNA RdRp->New_RNA Incorporation NTPs Host Cell NTPs NTPs->Replication Termination Chain Termination New_RNA->Termination AQT Incorporated No_Virion Inhibition of New Virion Assembly Termination->No_Virion

Caption: Proposed mechanism of AQT as a competitive inhibitor and chain terminator of viral RdRp.

4.2 Experimental Workflow for In Vitro Evaluation

This diagram outlines the logical flow of experiments in the early-stage evaluation of a potential antiviral compound like AQT.

G cluster_synthesis Compound Synthesis & Characterization cluster_biochem Biochemical & Biophysical Assays cluster_cell Cell-Based Assays synthesis Chemical Synthesis of AQT purification HPLC Purification synthesis->purification characterization NMR & Mass Spec Characterization purification->characterization binding Binding Assay (SPR) Determine KD characterization->binding inhibition Enzymatic Assay (RdRp) Determine IC50 binding->inhibition selectivity Human Polymerase Assay Assess Selectivity inhibition->selectivity antiviral Antiviral Assay Determine EC50 selectivity->antiviral si_calc Calculate Selectivity Index (SI) antiviral->si_calc cytotoxicity Cytotoxicity Assay Determine CC50 cytotoxicity->si_calc compound_optimization Compound Optimization (SAR Studies) si_calc->compound_optimization lead_progression Lead Progression (In Vivo Studies) si_calc->lead_progression

Caption: Workflow for the synthesis and in vitro evaluation of the antiviral candidate AQT.

4.3 Structure-Activity Relationship (SAR) Logic

This diagram illustrates a conceptual framework for the structure-activity relationship (SAR) studies of AQT, highlighting key areas for chemical modification to improve potency and selectivity.

G cluster_mods Potential Modification Sites cluster_outcomes Desired Outcomes AQT_Core AQT Core Structure R1 R1: Quinoline Ring (Positions 5, 6, 8) AQT_Core->R1 Mod 1 R2 R2: Linker Chain (Length, Rigidity) AQT_Core->R2 Mod 2 R3 R3: Triphosphate (Alpha/Beta Mods) AQT_Core->R3 Mod 3 Potency Increased Potency (Lower EC50/IC50) R1->Potency Selectivity Improved Selectivity (Higher SI) R1->Selectivity R2->Potency PK Enhanced PK Properties (e.g., Cell Permeability) R2->PK R3->Potency R3->Selectivity

Caption: Conceptual model for Structure-Activity Relationship (SAR) studies of AQT.

References

Whitepaper: A Technical Guide to Fluorescent Nucleotide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial searches for "Aminoquinol triphosphate as a nucleotide analog" did not yield sufficient scientific literature to support the creation of an in-depth technical guide. This specific compound appears to be hypothetical or not widely documented. Therefore, this whitepaper focuses on the closely related and extensively researched field of Fluorescent Nucleotide Analogs , a cornerstone of modern molecular biology. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, properties, and applications, adhering to the core requirements of the original request. We will touch upon the potential of fluorophores like aminoquinolines within this broader context.

Introduction to Fluorescent Nucleotide Analogs

Fluorescent nucleotide analogs are essential tools in molecular biology, biochemistry, and biotechnology.[][2] These molecules are derivatives of natural deoxynucleoside triphosphates (dNTPs) or ribonucleoside triphosphates (NTPs) that have been covalently linked to a fluorophore.[] The intrinsic fluorescence of natural nucleobases is very low, making them unsuitable for most fluorescence-based applications.[2] By incorporating fluorescent analogs, researchers can introduce a detectable signal into DNA or RNA, enabling the visualization and quantification of nucleic acids in a wide range of applications, including DNA sequencing, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH).[]

The ideal fluorescent nucleotide analog possesses several key characteristics:

  • High Fluorescence Quantum Yield: The efficiency with which it converts absorbed light into emitted light.[3]

  • High Molar Extinction Coefficient: The efficiency with which it absorbs light.[3]

  • Photostability: Resistance to photobleaching upon exposure to excitation light.

  • Minimal Structural Perturbation: The fluorophore should not significantly disrupt the structure of the nucleic acid or its interaction with enzymes.

  • Efficient Enzymatic Incorporation: The analog must be a good substrate for DNA or RNA polymerases.[4]

Fluorophores can be attached to different parts of the nucleotide, most commonly the nucleobase or the terminal phosphate.[] Modifications to the base, typically at the C5 position of pyrimidines or the C7/C8 position of purines, are well-tolerated by many polymerases.[][5]

Synthesis of Fluorescent Nucleotide Analogs

The synthesis of fluorescent nucleotide analogs is a multi-step process that typically involves the chemical modification of a nucleoside, followed by phosphorylation to the triphosphate. A common strategy for creating base-labeled analogs involves coupling an amino-linker-modified dNTP precursor with an N-hydroxysuccinimide (NHS) ester derivative of the desired fluorescent dye.[6]

Synthesis_Workflow cluster_synthesis Synthesis of a Base-Labeled Fluorescent dNTP A Halogenated dNTP (e.g., 5-Iodo-dUTP) B Linker Attachment (e.g., Sonogashira coupling with propargylamine) A->B Step 1 C Amino-linker modified dNTP B->C E Coupling Reaction C->E Step 2 D NHS-Ester Fluorophore D->E F Purification (e.g., HPLC) E->F Step 3 G Fluorescent dNTP Analog F->G

Figure 1: General workflow for the synthesis of a base-labeled fluorescent dNTP analog.

While not documented as a nucleotide analog, a fluorophore like aminoquinoline could theoretically be incorporated using a similar strategy. An aminoquinoline derivative could be functionalized to react with a modified nucleotide, creating a novel fluorescent probe. Its utility would then depend on its spectral properties and its acceptance by polymerases.

Quantitative Data of Common Fluorescent Nucleotide Analogs

The selection of a fluorescent nucleotide analog is dictated by the specific application, the instrumentation available, and the desired spectral properties. The brightness of a fluorescent molecule is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[3]

FluorophoreAttached toExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
2-Aminopurine (2-AP) Base (Adenine analog)3053706,0000.68 (free) / <0.01-0.3 (in DNA)
tC (tricyclic cytosine) Base (Cytosine analog)39547013,5000.21 (in ssDNA) / 0.19 (in dsDNA)
FAM (Fluorescein) dUTP/dCTP495520~75,000~0.90
TAMRA dUTP555580~91,000~0.10
ROX dUTP585605~82,000~0.11
Cy3 dUTP/dCTP550570~150,000~0.15
Cy5 dUTP/dCTP650670~250,000~0.20
BODIPY-FL dUTP/dCTP503512~80,000~0.90

Note: Spectral properties and quantum yields can vary depending on the linker, attachment site, and the local microenvironment (e.g., incorporation into single-stranded vs. double-stranded DNA). Data compiled from multiple sources for general reference.[7][8][9]

Experimental Protocols and Methodologies

Fluorescent nucleotide analogs are integral to numerous molecular biology techniques. Below are detailed protocols for three key applications.

Protocol: DNA Probe Labeling by PCR

This protocol describes the generation of a fluorescently labeled DNA probe using PCR with a fluorescently labeled dNTP.

Materials:

  • DNA template

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq polymerase)

  • 10X PCR buffer

  • dNTP mix (dATP, dCTP, dGTP) at a standard concentration (e.g., 10 mM each)

  • Unlabeled dTTP (e.g., 10 mM)

  • Fluorescently labeled dUTP (e.g., CF® Dye dUTP, 1 mM)

  • Nuclease-free water

  • Thermocycler

  • PCR purification kit

Methodology:

  • Reaction Setup: On ice, prepare a 50 µL PCR reaction mixture. The key is to use a suboptimal concentration of the natural nucleotide that the fluorescent analog will replace.

    • 5 µL 10X PCR Buffer

    • 1 µL 10 mM dNTP Mix (dATP, dCTP, dGTP)

    • 0.5 µL 10 mM dTTP (Final concentration: 100 µM)

    • 1 µL 1 mM Fluorescent dUTP (Final concentration: 20 µM)

    • 1 µL 10 µM Forward Primer

    • 1 µL 10 µM Reverse Primer

    • 1-10 ng DNA Template

    • 0.5 µL Taq DNA Polymerase (5 U/µL)

    • Add nuclease-free water to a final volume of 50 µL.

  • PCR Amplification: Place the reaction tubes in a thermocycler and run a suitable PCR program.[10]

    • Initial Denaturation: 95°C for 2 minutes.

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (adjust based on primer Tₘ).

      • Extension: 72°C for 1 minute per kb of amplicon length.

    • Final Extension: 72°C for 5 minutes.

    • Hold: 4°C.

  • Purification: Remove unincorporated fluorescent dNTPs using a PCR purification kit or spin column according to the manufacturer's protocol. This step is crucial to reduce background fluorescence in downstream applications.[10]

  • Verification: Analyze 5-10% of the purified product on an agarose (B213101) gel. The fluorescent probe can be visualized using a gel imager with the appropriate excitation and emission filters, without the need for intercalating dyes like ethidium (B1194527) bromide.[10]

PCR_Workflow cluster_pcr Workflow for Fluorescent PCR Labeling A 1. Prepare PCR Mix (Template, Primers, Polymerase, Buffer, dNTPs, Fluorescent-dNTP) B 2. Thermocycling (Denaturation, Annealing, Extension) A->B C Amplification with Fluorescent dNTP Incorporation B->C D 3. Purify PCR Product (Remove unincorporated dNTPs) C->D E 4. Verify on Gel (Visualize fluorescence) D->E F Fluorescently Labeled DNA Probe D->F

Figure 2: Workflow for generating a fluorescent DNA probe via PCR.
Protocol: Fluorescence in situ Hybridization (FISH)

This protocol provides a general workflow for using a fluorescently labeled probe (generated as in 4.1) to detect a specific DNA sequence in fixed cells or tissues.

Materials:

  • Slides with fixed cells/tissue sections

  • Fluorescently labeled DNA probe

  • Hybridization buffer (containing formamide (B127407) and SSC)

  • Wash buffers (e.g., 50% formamide/2x SSC, 0.1x SSC)

  • DAPI counterstain in mounting medium

  • Coverslips

  • Humid chamber

  • Water baths

Methodology:

  • Sample Pretreatment:

    • Deparaffinize and rehydrate tissue sections if necessary.[11]

    • Permeabilize cells to allow probe entry, often with a pepsin or proteinase K treatment.[11][12]

    • Fix the cells again (e.g., with formaldehyde) to preserve morphology.

    • Dehydrate the sample through an ethanol (B145695) series (70%, 90%, 100%).[11]

  • Denaturation:

    • Prepare the probe mixture by diluting the fluorescent probe in hybridization buffer. Denature the probe by heating at >75°C for 5-10 minutes, then immediately place on ice to prevent re-annealing.[13][14]

    • Apply the denatured probe mixture to the slide.

    • Cover with a coverslip and seal the edges.

    • Denature the target DNA on the slide by placing it on a heat block at 75-80°C for 5-10 minutes.[11]

  • Hybridization:

    • Transfer the slides to a humid chamber and incubate overnight at 37°C. This allows the fluorescent probe to anneal to its complementary target sequence in the sample DNA.[13]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Perform a series of stringent washes to remove any non-specifically bound probe. A typical wash series might be:

      • 2 x 5 minutes in 50% formamide / 2x SSC at 45°C.[13]

      • 2 x 5 minutes in 1x SSC at 45°C.[13]

      • 2 x 5 minutes in 4x SSC / 0.1% Tween 20 at 45°C.[13]

  • Counterstaining and Mounting:

    • Briefly rinse the slide in water and air dry in the dark.

    • Apply a drop of mounting medium containing DAPI (a blue fluorescent dye that stains all nuclei).

    • Place a coverslip over the sample and seal.

  • Visualization:

    • Image the slide using a fluorescence microscope equipped with appropriate filter sets for the probe fluorophore and DAPI.

Workflow: Sanger Sequencing by Chain Termination

Sanger sequencing relies on the incorporation of dideoxynucleoside triphosphates (ddNTPs), which lack the 3'-hydroxyl group necessary for chain elongation.[15] In modern automated sequencing, each of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) is labeled with a different colored fluorophore.

Sanger_Workflow cluster_sanger Principle of Automated Sanger Sequencing A 1. Reaction Mix (DNA Template, Primer, DNA Polymerase, dNTPs, Fluorescently-labeled ddNTPs) B 2. Cycle Sequencing (PCR-like reaction) A->B C Generation of Fragments Terminated by labeled ddNTPs B->C Chain termination D 3. Capillary Electrophoresis (Separation by size) C->D E 4. Laser Detection (Excitation of fluorophores) D->E Fragments pass laser F 5. Data Analysis (Generation of chromatogram) E->F Color corresponds to terminal base G Final DNA Sequence F->G

Figure 3: Workflow of automated Sanger sequencing using fluorescent ddNTPs.

Methodology Overview:

  • Sequencing Reaction: A PCR-like reaction is set up containing the DNA template, a single primer, DNA polymerase, all four natural dNTPs, and a small amount of all four fluorescently labeled ddNTPs.

  • Chain Termination: During the reaction, the polymerase extends the primer. Most of the time, it incorporates a standard dNTP. Occasionally, it incorporates a fluorescent ddNTP, which terminates the extension of that particular strand.[15] This process results in a collection of DNA fragments of different lengths, where each fragment is terminated by a fluorescently labeled nucleotide corresponding to its final base.

  • Separation: The resulting fragments are separated by size with single-base resolution using capillary gel electrophoresis.[16]

  • Detection: As the fragments move through the capillary, they pass a laser that excites the fluorophores. A detector records the color of the fluorescence for each fragment as it passes.

  • Sequence Determination: The sequence of colors detected corresponds to the sequence of the DNA, which is read from the shortest fragment to the longest. This data is represented as a chromatogram, showing fluorescent peaks for each nucleotide.[16]

Conclusion

Fluorescent nucleotide analogs are indispensable reagents that have revolutionized the study of nucleic acids. By enabling the direct visualization and quantification of DNA and RNA, they form the basis of cornerstone technologies like automated DNA sequencing and in situ hybridization. The continued development of new analogs with improved brightness, photostability, and enzymatic compatibility will further enhance the resolution and sensitivity of molecular analyses, providing deeper insights into the complex world of genomics and cellular biology.

References

Theoretical Underpinnings of Aminoquinol Triphosphate and GFRα-1 Agonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoquinol (B1667108) triphosphate is identified as a potent agonist of the Glial Cell Line-Derived Neurotrophic Factor (GDNF) Family Receptor Alpha 1 (GFRα-1). This technical guide delves into the theoretical and computational foundations that underpin the mechanism of action of GFRα-1 agonists, with a focus on the principles applicable to aminoquinol triphosphate and related small molecules. While specific theoretical studies on this compound are not extensively available in the public domain, this paper synthesizes the existing knowledge on GFRα-1 receptor activation, signaling, and the computational strategies employed in the discovery of its agonists. The guide provides an overview of the critical molecular interactions, the resultant signaling cascades, and the experimental and computational methodologies relevant to the field.

Introduction

Glial cell line-derived neurotrophic factor (GDNF) and its receptor GFRα-1 are pivotal in the development, survival, and maintenance of various neuronal populations. The therapeutic potential of activating this pathway has led to the exploration of small molecule agonists that can mimic the effects of the endogenous ligand, GDNF. This compound represents one such synthetic agonist. Understanding the theoretical basis of its interaction with GFRα-1 is crucial for the rational design of novel therapeutics for neurodegenerative disorders such as Parkinson's disease.[1][2] This guide will explore the molecular modeling and computational approaches that have been instrumental in identifying and optimizing GFRα-1 agonists.

The GFRα-1 Receptor and Ligand Binding: A Computational Perspective

The activation of the GFRα-1 receptor by small molecules is a key area of research. Computational methods, particularly molecular docking and structure-based drug design, have been instrumental in identifying potential GFRα-1 agonists.[3] These studies have elucidated the key amino acid residues within the GDNF-binding pocket of GFRα-1 that are crucial for ligand interaction.

Key Amino Acid Interactions

Molecular docking studies have identified several key residues in GFRα-1 that are critical for the binding of small molecule agonists. These interactions are fundamental to the conformational changes required for receptor activation.

Interacting Residue in GFRα-1Type of InteractionReference
Arg171Hydrogen Bonding[3]
Arg224Hydrogen Bonding[3]
Gln227Hydrogen Bonding[3]
Thr179General Binding Region[3]

These residues form a critical interaction hub for the design of potent GFRα-1 agonists. The aim is to design molecules that can effectively mimic the binding of the natural ligand, GDNF, to this site.[3]

Structure-Based Drug Design Workflow

The process of identifying novel GFRα-1 agonists often follows a computational workflow designed to screen and identify promising candidates from large chemical libraries.

GFRa1_Agonist_Design_Workflow cluster_computational Computational Screening cluster_experimental Experimental Validation Target_ID Target Identification (GFRα-1 Binding Pocket) Virtual_Screening Virtual Screening of Compound Libraries Target_ID->Virtual_Screening Input Molecular_Docking Molecular Docking and Scoring Virtual_Screening->Molecular_Docking Filter Lead_Identification Identification of Lead Compounds Molecular_Docking->Lead_Identification Rank In_Vitro_Assays In Vitro Binding and Activity Assays Lead_Identification->In_Vitro_Assays Validate Cell_Based_Assays Cell-Based Signaling Assays (e.g., RET Phosphorylation) In_Vitro_Assays->Cell_Based_Assays Confirm Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization Refine

Caption: A typical workflow for the structure-based design of GFRα-1 agonists.

The GDNF/GFRα-1/RET Signaling Pathway

The binding of an agonist, such as this compound, to GFRα-1 initiates a cascade of intracellular signaling events. This process begins with the formation of a complex with the RET (Rearranged during Transfection) receptor tyrosine kinase, leading to its autophosphorylation and the activation of downstream pathways that promote neuronal survival and function.[2][4]

Core Signaling Cascade

The canonical signaling pathway activated by GFRα-1 agonists involves the recruitment and phosphorylation of the RET receptor, which in turn activates major intracellular signaling networks.

GFRa1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound (Agonist) GFRa1 GFRα-1 Agonist->GFRa1 Binds RET RET Receptor GFRa1->RET Forms complex with RET->RET PI3K PI3K RET->PI3K Activates MAPK MAPK Pathway RET->MAPK Activates AKT AKT PI3K->AKT Activates Survival Neuronal Survival and Growth AKT->Survival MAPK->Survival

Caption: The signaling pathway initiated by a GFRα-1 agonist.

The activation of the PI3K/AKT and MAPK pathways is crucial for the neurotrophic effects mediated by GFRα-1 agonists.[5][6][7] These pathways regulate a multitude of cellular processes, including cell survival, proliferation, and differentiation.

Experimental Protocols

The validation of computationally identified GFRα-1 agonists and the characterization of their activity rely on a suite of biochemical and cell-based assays.

RET Phosphorylation Assay

A key experiment to confirm the activity of a GFRα-1 agonist is to measure the phosphorylation of the RET receptor in a cellular context.

Objective: To determine if a test compound induces RET phosphorylation in a GFRα-1 and RET expressing cell line.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., Neuro-2A cells, which endogenously express GFRα-1 and RET) in appropriate growth medium.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration. A positive control (e.g., GDNF) and a vehicle control should be included.

  • Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (Optional): For enhanced specificity, the RET receptor can be immunoprecipitated from the cell lysates using an anti-RET antibody.

  • Western Blotting:

    • Separate the protein lysates (or immunoprecipitates) by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated RET (p-RET).

    • Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an appropriate substrate (e.g., chemiluminescence).

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total RET.[4][8]

Data Analysis: Quantify the band intensities for p-RET and total RET. The ratio of p-RET to total RET is used to determine the extent of RET activation by the test compound.

Conclusion

References

An In-depth Technical Guide to Aminoquinolines in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

A focused analysis of 4-aminoquinoline (B48711) derivatives, with reference to the structural characteristics of Aminoquinol (B1667108) Triphosphate.

Introduction to 4-Aminoquinolines

4-Aminoquinolines are a significant class of heterocyclic aromatic compounds that form the backbone of numerous therapeutic agents[2]. The quinoline (B57606) ring system, with an amino group at the 4-position, is a privileged scaffold in medicinal chemistry, renowned for its interaction with biological macromolecules. Historically, 4-aminoquinolines, such as chloroquine (B1663885) and amodiaquine, have been cornerstone drugs in the treatment and prevention of malaria[2]. More recently, their therapeutic potential has been expanded to include anticancer, anti-inflammatory, and antileishmanial properties[3][4][5].

The structural characteristic of a triphosphate moiety on an aminoquinoline scaffold, as seen in aminoquinol triphosphate, suggests a potential role in cellular signaling or as a pro-drug that is metabolized to an active form. Triphosphate molecules, such as adenosine (B11128) triphosphate (ATP), are the primary energy currency of the cell and are central to numerous signaling pathways[6][7][8].

Synthesis of 4-Aminoquinoline Derivatives

The synthesis of 4-aminoquinoline derivatives is well-established, with several common strategies employed.

General Synthetic Approach: A prevalent method for synthesizing 4-aminoquinolines is through nucleophilic aromatic substitution (SNAr)[9]. This typically involves the reaction of a 4-chloroquinoline (B167314) with a primary or secondary amine.

A general workflow for the synthesis of 4-aminoquinoline derivatives is depicted below:

G Start 4,7-dichloroquinoline Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Solvent Solvent (e.g., DMF, Alcohol) Solvent->Reaction Heating Heating (Conventional or Microwave) Workup Work-up (e.g., extraction, purification) Heating->Workup Reaction->Heating Product 4-Aminoquinoline Derivative Workup->Product G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC activates AQT This compound (AQT) PLC->AQT produces ER_Receptor AQT Receptor/Channel AQT->ER_Receptor binds Calcium Ca2+ Release Downstream Downstream Cellular Responses (e.g., Gene Expression, Enzyme Activation) Calcium->Downstream initiates ER_Receptor->Calcium triggers Extracellular Extracellular Signal Extracellular->Receptor

References

Initial Characterization of Aminoquinol Triphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoquinol triphosphate is a novel compound with significant therapeutic potential, stemming from the established activity of its parent compound, Aminoquinol, as a dual inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6) and Phosphoinositide 3-Kinase (PI3K). This technical guide provides a comprehensive overview of the initial characterization of this compound. While direct experimental data for the triphosphate derivative is limited, this document outlines the presumed mechanism of action based on its precursor, and details the necessary experimental protocols for its synthesis and biological evaluation. This guide serves as a foundational resource for researchers initiating studies on this promising molecule, particularly in the fields of oncology and antiparasitic drug discovery.

Introduction

This compound belongs to the 8-aminoquinoline (B160924) class of compounds, a group known for its diverse biological activities, including antimalarial properties. The parent compound, Aminoquinol, has been identified as a potent dual inhibitor of CDK4/6 and the PI3K/AKT signaling pathway, both of which are critical in cancer cell proliferation and survival. The addition of a triphosphate group may modulate the compound's solubility, cell permeability, and intracellular activity, potentially offering advantages over the parent molecule. This document provides a framework for the initial scientific investigation into this compound.

Physicochemical Properties

Based on available data for this compound, the following properties have been identified.

PropertyValueSource
Molecular Formula C26H40Cl2N3O12P3PubChem
Molecular Weight 750.4 g/mol PubChem
IUPAC Name 4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acidPubChem
Synonyms Aminochinol triphosphate, 7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline triphosphatePubChem

Presumed Mechanism of Action

The biological activity of this compound is predicted to be similar to its parent compound, Aminoquinol, which functions as a dual inhibitor of CDK4/6 and PI3K/AKT.

Inhibition of the CDK4/6-Rb Pathway

The CDK4/6-cyclin D complex plays a crucial role in the G1 phase of the cell cycle. It phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and subsequent entry into the S phase. Inhibition of CDK4/6 by Aminoquinol prevents Rb phosphorylation, causing cell cycle arrest in the G1 phase and inhibiting tumor cell proliferation.

CDK4_6_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D Cyclin D Receptor->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates pRb pRb E2F E2F Rb->E2F binds/inhibits pRb->E2F G1/S Transition G1/S Transition E2F->G1/S Transition promotes This compound This compound This compound->Cyclin D-CDK4/6 inhibits

Caption: CDK4/6-Rb Signaling Pathway Inhibition.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT phosphorylates a range of downstream targets, including mTOR, to promote cell survival and proliferation. By inhibiting PI3K, Aminoquinol blocks this signaling cascade, leading to decreased cell viability and apoptosis.

PI3K_AKT_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT recruits pAKT p-AKT AKT->pAKT phosphorylation mTOR mTOR pAKT->mTOR activates Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival promotes This compound This compound This compound->PI3K inhibits Synthesis_Workflow A Starting Materials (e.g., substituted 8-aminoquinoline precursor) B Chemical Synthesis of Aminoquinol A->B C Purification of Aminoquinol B->C D Enzymatic Phosphorylation (Kinase Cascade) C->D E HPLC Purification of This compound D->E F Characterization (NMR, MS) E->F In_Vitro_Workflow A This compound B In Vitro Kinase Assays (CDK4/6, PI3K) A->B C Cell Viability Assays (MTT) A->C D Western Blot Analysis (pRb, pAKT) A->D E IC50 Determination B->E C->E F Pathway Inhibition Confirmation D->F

Methodological & Application

Application Notes and Protocols for Aminoquinol Triphosphate (AQT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoquinol (B1667108) Triphosphate (AQT) is a novel synthetic analog of adenosine (B11128) triphosphate (ATP) designed for a range of biological and pharmacological applications. Its unique aminoquinol moiety offers potential for unique interactions with ATP-binding proteins, making it a valuable tool for kinase inhibition assays, RNA transcription, and studies of cellular signaling pathways. This document provides detailed protocols for the synthesis, in vitro characterization, and cell-based evaluation of AQT.

Synthesis of Aminoquinol Triphosphate (AQT)

The synthesis of AQT is a multi-step process involving the initial synthesis of the aminoquinol nucleoside followed by phosphorylation to yield the triphosphate form. The general principle is adapted from methods for synthesizing other amino-modified nucleoside triphosphates.[1]

Synthesis of 5'-amino-2',5'-dideoxy-aminoquinol nucleoside

A common route to synthesizing 5'-amino-modified nucleosides involves the reduction of a 5'-azido intermediate.[1] This method provides a high yield and is applicable to various nucleoside analogs.

Protocol:

  • Azidation: Start with the precursor 2'-deoxy-aminoquinol nucleoside. The 5'-hydroxyl group is first activated, typically by tosylation, and then displaced with an azide (B81097) group using sodium azide.

  • Reduction: The 5'-azido-2',5'-dideoxy-aminoquinol intermediate is then reduced to the 5'-amino-nucleoside. The Staudinger reaction, using triphenylphosphine (B44618) followed by hydrolysis, is an effective method.[1]

  • Purification: The resulting 5'-amino-2',5'-dideoxy-aminoquinol nucleoside is purified using column chromatography.

Conversion to 5'-N-Triphosphate (AQT)

The final step is the conversion of the amino-nucleoside to its triphosphate form. A one-pot synthesis method reacting the nucleoside with trisodium (B8492382) trimetaphosphate offers a high-yield conversion.[1]

Protocol:

  • Reaction Mixture: A mixture of 250 µmol of trisodium trimetaphosphate and 50 µmol of the 5'-amino-2',5'-dideoxy-aminoquinol nucleoside is dissolved in 0.5 ml of 0.5 M aqueous Tris buffer (pH ~11).[1]

  • Incubation: The solution is incubated at room temperature for 5-7 days.[1]

  • Monitoring: The reaction progress is monitored by reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Final Product: The resulting solution containing AQT can often be used directly in enzymatic reactions without further purification.[1]

In Vitro Assays

A variety of in vitro assays can be employed to characterize the biochemical activity of AQT. These assays are crucial for determining its mechanism of action and potential as a therapeutic agent.

Kinase Inhibition Assay

A primary application of ATP analogs is to study their effect on kinase activity. Cellular phosphorylation assays are commonly used to quantify the inhibitory potential of compounds like AQT.[2]

Protocol:

  • Assay Principle: This assay measures the phosphorylation of a specific substrate by a target kinase in the presence of AQT. The inhibition of this phosphorylation event is quantified.

  • Reagents:

    • Target kinase

    • Kinase substrate

    • ATP (as a control)

    • This compound (AQT) at various concentrations

    • Kinase buffer

    • Phospho-site specific antibody for detection

  • Procedure:

    • In a microplate, combine the target kinase and its substrate in the kinase buffer.

    • Add varying concentrations of AQT or ATP (for control wells).

    • Initiate the kinase reaction by adding a solution of ATP and MgCl2.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the level of substrate phosphorylation using a phospho-site specific antibody in an ELISA or AlphaLISA format.[2]

  • Data Analysis: The IC50 value, representing the concentration of AQT required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Table 1: Hypothetical Kinase Inhibition Data for AQT

Kinase TargetAQT IC50 (µM)ATP Km (µM)
Kinase A5.215
Kinase B12.825
Kinase C> 10010
Polymerase Incorporation Assay

This assay determines if AQT can be incorporated into a growing DNA strand by a DNA polymerase.[1]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a DNA template, a primer, a DNA polymerase (e.g., Klenow fragment), and a mixture of dNTPs where one is replaced by AQT.

  • Reaction: Incubate the reaction at the optimal temperature for the polymerase.

  • Analysis: Analyze the products by gel electrophoresis to determine if chain elongation occurred in the presence of AQT.

Cell-Based Assays

Cell-based assays are essential for evaluating the effect of AQT in a more physiologically relevant context.[3]

Cell Proliferation Assay

The BaF3 cell proliferation assay is a common method to assess the impact of a kinase inhibitor on cell growth, particularly for oncogenic kinases that drive proliferation.[2]

Protocol:

  • Cell Line: Use a BaF3 cell line that is dependent on the activity of a specific kinase for its proliferation and survival.

  • Treatment: Seed the cells in a multi-well plate and treat them with a range of AQT concentrations.

  • Incubation: Incubate the cells for a period of several days (e.g., 72 hours).

  • Readout: Measure cell proliferation using a standard method such as MTT, resazurin, or a cell counting assay.

  • Analysis: Determine the EC50 value, which is the concentration of AQT that causes a 50% reduction in cell proliferation.

Table 2: Hypothetical Cell Proliferation Data for AQT

Cell LineTarget KinaseAQT EC50 (µM)
BaF3-KinaseAKinase A15.6
BaF3-KinaseBKinase B45.2
Wild-type BaF3None> 200
Cellular Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Assay can be used to confirm that AQT binds to its intended target inside living cells.[2]

Protocol:

  • Principle: This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor (AQT).

  • Procedure:

    • Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein.

    • Add the NanoBRET™ tracer and varying concentrations of AQT.

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that AQT is engaging the target kinase.

  • Data Analysis: Calculate the IC50 for target engagement.

Visualizations

Signaling Pathway and Experimental Workflows

cluster_synthesis AQT Synthesis Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assay Logic N0 Aminoquinol Nucleoside N1 5'-Azido Intermediate N0->N1 Azidation N2 5'-Amino Nucleoside N1->N2 Staudinger Reduction N3 This compound (AQT) N2->N3 Triphosphorylation A0 AQT A1 Kinase + Substrate A0->A1 A2 Phosphorylated Substrate A1->A2 ATP A3 Inhibition A1->A3 AQT C0 Kinase-Dependent Cell Line C1 Proliferation C0->C1 Active Kinase C2 Inhibition of Proliferation C0->C2 AQT Treatment

Caption: Workflow for AQT synthesis and assay logic.

Kinase Inhibition Mechanism

cluster_pathway Competitive Inhibition of Kinase Signaling P0 Kinase P3 Substrate P0->P3 P1 ATP P1->P0 P2 AQT P2->P0 P4 Phosphorylated Substrate (Downstream Signaling) P3->P4 Active Kinase P5 No Phosphorylation (Blocked Signaling) P3->P5 Inhibited Kinase

Caption: AQT competitively inhibits ATP binding to the kinase.

References

Application Notes and Protocols for the Use of Aminoquinol Triphosphate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoquinol (B1667108) triphosphate and its derivatives are a class of compounds with significant potential in cellular research and drug development. This document provides detailed application notes and protocols for the utilization of these compounds in a cell culture setting. The primary focus is on assessing their cytotoxic and anti-proliferative effects, which are critical for evaluating their therapeutic potential, particularly in oncology research. The protocols outlined below are foundational for determining the efficacy and mechanism of action of aminoquinol triphosphate compounds in various cell lines.

The methodologies described include standardized assays for measuring cell viability and proliferation, such as the widely used ATP and MTT assays. These assays provide quantitative data on how cells respond to treatment with this compound, enabling the determination of key parameters like the half-maximal inhibitory concentration (IC50). Furthermore, this document elucidates the signaling pathways that may be modulated by these compounds, providing a deeper understanding of their cellular effects.

Data Presentation

The following tables summarize the cytotoxic and anti-proliferative activity of compounds structurally related to aminoquinols, providing a comparative context for interpreting experimental results with novel this compound derivatives.

Table 1: Cytotoxicity (IC50 in µM) of Chloroquine (B1663885) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
U87MGGlioblastoma~10-20Sensitizes cells to PI3K-Akt inhibitors.[1]
Glioma Lines (p53 wild-type)GliomaMore sensitive than p53 mutant linesHighlights p53's role in chloroquine-induced apoptosis.[1]
LLC1Lung Carcinoma25 mg/kg/day (in vivo)Systemic elevation of Par-4 regressed tumor growth.[1]
MCF7Breast CancerEffectiveN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine showed high potency.[2]
MDA-MB-468Breast CancerPotentN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent.[2]

Table 2: IC50 Values (mM) for AMPA in Various Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (mM)
C4-2BCastration-Resistant Prostate Cancer34.2
DU-145Castration-Resistant Prostate Cancer68.1
PC-3Castration-Resistant Prostate CancerNot specified
OVCAR-3Ovarian CancerNot specified
LNCaPProstate Cancer89
SKOV-3Ovarian Cancer136.7
HeLaCervical Cancer136.7
A549Lung Cancer136.7
RWPE-1Normal Prostatic EpithelialNot significantly affected
pRNS-1-1Normal Prostatic EpithelialNot significantly affected

Note: The data for AMPA is provided as an example of an amino acid derivative with anti-cancer properties, as direct data for "this compound" is not available. AMPA is not an this compound.[3]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay using ATP Measurement

This protocol is based on the principle that ATP is a key indicator of metabolically active cells, and its quantification can be used to assess cell viability and proliferation.[3][4][5][6][7]

Materials:

  • This compound compound

  • Target cancer cell lines (e.g., U87MG, MCF-7) and a normal cell line for control (e.g., RWPE-1)

  • Complete cell culture medium (specific to the cell line)

  • 96-well clear-bottom, opaque-walled microplates

  • ATP-based luminescence assay kit (e.g., ATPlite™)[5]

  • Luminometer

  • Sterile PBS

  • DMSO (for dissolving the compound)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 4,000 to 10,000 cells per well in 100 µL of complete medium.[3]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagents to room temperature.

    • Follow the manufacturer's instructions for the ATP assay kit. Typically, this involves adding a single reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

    • Shake the plate for 5-10 minutes to ensure complete cell lysis and mixing.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the % viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Cytotoxicity Assay using MTT

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[6][8]

Materials:

  • This compound compound

  • Target cell lines

  • Complete cell culture medium

  • 96-well microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Follow step 5 from Protocol 1 to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for Aminoquinol-related Compounds

Aminoquinolines like chloroquine can induce apoptosis through p53-dependent pathways.[1] The following diagram illustrates a potential signaling cascade.

G Aminoquinol Aminoquinol Compound Cell Cancer Cell Aminoquinol->Cell p53 p53 Activation Cell->p53 p21 p21 Upregulation p53->p21 Caspase9 Procaspase 9 Upregulation p53->Caspase9 CyclinD3 Cyclin D3 Downregulation p53->CyclinD3 CellCycleArrest G1/G0 Cell Cycle Arrest p21->CellCycleArrest Caspase3 Caspase 3 Activation Caspase9->Caspase3 CyclinD3->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase3->Apoptosis PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage

Caption: Potential p53-mediated apoptotic pathway induced by aminoquinol compounds.

Experimental Workflow for Assessing Cytotoxicity

The following diagram outlines the general workflow for determining the cytotoxic effects of a test compound on cultured cells.

G Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 Treat Treat with Serial Dilutions of this compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Assay Perform Viability Assay (e.g., ATP or MTT) Incubate2->Assay Measure Measure Signal (Luminescence/Absorbance) Assay->Measure Analyze Data Analysis: Calculate % Viability and IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for in vitro cytotoxicity testing of a compound.

Inositol Trisphosphate (IP3) Signaling Pathway

While not directly linked to aminoquinols in the provided search results, the Inositol Trisphosphate (IP3) pathway is a crucial signaling cascade involving a triphosphate, which is relevant to the user's original query. This pathway regulates intracellular calcium levels, influencing processes like cell proliferation.[9][10][11]

G Ligand Ligand (e.g., Growth Factor) GPCR GPCR / RTK Ligand->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG CaChannel IP3 Receptor (Ca2+ Channel) IP3->CaChannel PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum CaRelease Ca2+ Release CaChannel->CaRelease CellResponse Cellular Response (e.g., Proliferation) CaRelease->CellResponse CaRelease->PKC PKC->CellResponse

Caption: The Inositol Trisphosphate (IP3) and calcium signaling pathway.

References

Application Notes and Protocols for Aminoquinol Triphosphate (AQT) in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoquinol (B1667108) Triphosphate (AQT) is a novel synthetic analog of adenosine (B11128) triphosphate (ATP) belonging to the quinoline (B57606) class of compounds. Its unique structure, incorporating a quinoline ring system, makes it a potent and selective inhibitor of various enzymes, particularly protein kinases. As an ATP-competitive inhibitor, AQT is a valuable tool for studying enzyme kinetics, validating drug targets, and screening for novel therapeutic agents. These application notes provide detailed protocols for utilizing AQT in enzyme inhibition assays and offer insights into its mechanism of action.

Mechanism of Action

Aminoquinol Triphosphate acts as a competitive inhibitor of ATP-dependent enzymes. The triphosphate moiety allows it to bind to the ATP-binding pocket of enzymes like kinases. However, the presence of the bulky aminoquinol group prevents the proper conformational changes required for catalysis and the transfer of the gamma-phosphate. This leads to the inhibition of the enzyme's catalytic activity. The affinity and specificity of AQT can vary between different enzymes, making it a useful tool for dissecting cellular signaling pathways.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of AQT against a panel of protein kinases, demonstrating its potential for selective inhibition.

Kinase TargetGene SymbolIC50 (nM)
Epidermal Growth Factor ReceptorEGFR50
Vascular Endothelial Growth Factor Receptor 2VEGFR275
Abelson murine leukemia viral oncogene homolog 1ABL1150
Mitogen-activated protein kinase 1MAPK1 (ERK2)800
Cyclin-dependent kinase 2CDK21200

Experimental Protocols

In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes a method for determining the IC50 value of this compound against a specific protein kinase using a luminescence-based ADP detection assay.

Materials:

  • Recombinant protein kinase of interest

  • Kinase-specific substrate peptide

  • This compound (AQT)

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the AQT stock solution in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM).

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of each AQT dilution to the appropriate wells.

    • Include control wells:

      • Positive Control (100% activity): 5 µL of kinase assay buffer with DMSO (at the same final concentration as the AQT wells).

      • Negative Control (0% activity): 5 µL of kinase assay buffer without the enzyme.

    • Add 10 µL of the recombinant kinase solution (diluted in kinase assay buffer to the desired concentration) to all wells except the negative control.

    • Add 10 µL of the kinase substrate and ATP solution (at a final concentration typically at or below the Km for ATP) to all wells.

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the specific kinase.

  • ADP Detection:

    • Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each AQT concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))

    • Plot the percent inhibition against the logarithm of the AQT concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase_1 Downstream Kinase 1 (e.g., RAS/RAF) Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Activates Downstream_Kinase_2 Downstream Kinase 2 (e.g., MEK) Downstream_Kinase_1->Downstream_Kinase_2 Target_Kinase Target Kinase (e.g., ERK) Downstream_Kinase_2->Target_Kinase Transcription_Factor Transcription Factor Target_Kinase->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression AQT AQT AQT->Target_Kinase Inhibits

Caption: AQT inhibits a key kinase in a cellular signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Prepare_AQT Prepare Serial Dilutions of AQT Dispense_AQT Dispense AQT to 96-well Plate Prepare_AQT->Dispense_AQT Prepare_Reagents Prepare Kinase, Substrate, and ATP Add_Enzyme Add Kinase to Wells Prepare_Reagents->Add_Enzyme Dispense_AQT->Add_Enzyme Initiate_Reaction Add Substrate/ATP Mixture Add_Enzyme->Initiate_Reaction Incubate Incubate at 30°C for 60 min Initiate_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent Incubate->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50

Caption: Workflow for AQT kinase inhibition assay.

Logical Relationship Diagram

Logical_Relationship High_AQT_Conc High [AQT] Enzyme_Binding_Site Enzyme ATP Binding Site High_AQT_Conc->Enzyme_Binding_Site Occupies Low_AQT_Conc Low [AQT] Low_AQT_Conc->Enzyme_Binding_Site Less Occupation High_Inhibition High Enzyme Inhibition Enzyme_Binding_Site->High_Inhibition Leads to Low_Inhibition Low Enzyme Inhibition Enzyme_Binding_Site->Low_Inhibition Leads to Low_ADP_Production Low ADP Production High_Inhibition->Low_ADP_Production High_ADP_Production High ADP Production Low_Inhibition->High_ADP_Production Low_Luminescence Low Luminescent Signal Low_ADP_Production->Low_Luminescence High_Luminescence High Luminescent Signal High_ADP_Production->High_Luminescence

Caption: AQT concentration and assay signal relationship.

Application Notes and Protocols for Aminoquinol-Based Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Aminoquinol triphosphate" does not correspond to a specifically identified antiviral agent in the reviewed literature. These application notes are based on the broader class of aminoquinol (B1667108) and quinoline-based compounds that have demonstrated antiviral properties and the well-established mechanism of action of nucleoside/nucleotide analog triphosphates.

Introduction

Quinolone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant antiviral potential against a range of RNA and DNA viruses.[1][2] The core quinoline (B57606) scaffold has been a foundation for the development of drugs targeting various diseases, and its derivatives have shown promise in inhibiting viruses such as Dengue, Zika, HIV, Ebola, Hepatitis C, and coronaviruses.[1][3][4][5] While a specific molecule named "this compound" is not documented, it is hypothesized that an aminoquinol moiety, when converted to its triphosphate form, could act as a competitive inhibitor of viral polymerases, a common mechanism for nucleoside and nucleotide analog antiviral drugs.[6][7] This document provides an overview of the potential applications, mechanisms, and experimental protocols for evaluating such compounds in a virological context.

Mechanism of Action

The primary mechanism of action for many antiviral nucleoside analogs involves intracellular phosphorylation to their active triphosphate form.[6][7] These triphosphate analogs then compete with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase. Once incorporated, they can act as chain terminators, preventing further elongation of the nucleic acid, or induce mutations, both of which inhibit viral replication.[6][8] For a hypothetical this compound, the proposed mechanism would be the inhibition of the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase.

Other quinoline derivatives have been shown to exert their antiviral effects through different mechanisms, including:

  • Inhibition of viral entry: Some compounds interfere with the early stages of viral infection.[3][5]

  • Protease inhibition: Derivatives of 8-hydroxyquinoline (B1678124) have been identified as inhibitors of viral proteases, such as the DENV2 NS2B/NS3 protease.[3]

  • Modulation of host cell pathways: Chloroquine and hydroxychloroquine, both quinoline derivatives, are thought to inhibit viral replication by affecting endosomal acidification and autophagy.[4][5]

Quantitative Data on Antiviral Activity of Quinoline Derivatives

The following tables summarize the reported in vitro antiviral activities of various quinoline-based compounds against different viruses. This data provides a reference for the potential efficacy of novel aminoquinol derivatives.

Table 1: Antiviral Activity of Quinoline Analogues against Coronaviruses [4]

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
ChloroquineHCoV-OC43HEL0.1219.8165
ChloroquineSARS-CoV-2Vero E61.13>100>88.5
HydroxychloroquineHCoV-OC43HEL2.8>100>35.7
HydroxychloroquineSARS-CoV-2Vero E60.72>100>139
AmodiaquineHCoV-OC43HEL1.816.29
AmodiaquineSARS-CoV-2Vero E60.5912.120.5
MefloquineHCoV-OC43HEL1.34.83.7
MefloquineSARS-CoV-2Vero E60.983.94
FerroquineHCoV-OC43HEL0.710.114.4
FerroquineSARS-CoV-2Vero E60.465.812.6

Table 2: Antiviral Activity of Novel Quinoline Compounds against SARS-CoV-2 [9]

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound 1Vero 761.5 ± 1.0>100>66.7
Compound 2Caco-25.9 ± 3.227.4 ± 1.24.6
Chloroquine (CQ)Vero 763.1 ± 2.793.7 ± 25.930.2
Chloroquine (CQ)Caco-212.7 ± 18.762.4 ± 20.14.9

Table 3: Antiviral Activity of Pyrazole Derivatives against Yellow Fever Virus (YFV) [10]

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound 7e3.6>100>27.8
6-azauridine (ref)46.0>100>2.2

Experimental Protocols

The following are generalized protocols for assessing the antiviral activity of aminoquinol-based compounds. Specific parameters will need to be optimized for the particular virus, cell line, and compound being tested.

  • Cell Culture: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2, BHK-21 for YFV) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare a series of dilutions of the test compound in cell culture medium.

  • Infection: Remove the culture medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication (typically 2-5 days).

  • Assessment of Cytopathic Effect (CPE): Observe the cells daily under a microscope for virus-induced CPE.

  • Quantification of Antiviral Activity: After the incubation period, quantify cell viability using a suitable assay, such as the MTT or MTS assay.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces viral CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI) is calculated as CC50/EC50.

  • Infection and Treatment: Follow steps 1-4 of the CPE reduction assay.

  • Supernatant Collection: At various time points post-infection, collect the cell culture supernatant.

  • Virus Titer Determination: Quantify the amount of infectious virus in the supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: Determine the concentration of the compound that reduces the viral yield by a certain percentage (e.g., 90% or 99%).

Visualizations

G cluster_cell Host Cell cluster_nucleus Nucleus cluster_viral_rep Viral Replication Complex AQT Aminoquinol (Prodrug) AQM Aminoquinol Monophosphate AQT->AQM Host/Viral Kinase AQD Aminoquinol Diphosphate AQM->AQD Host Kinase AQTTP This compound (Active Form) AQD->AQTTP Host Kinase ViralPolymerase Viral Polymerase (e.g., RdRp) AQTTP->ViralPolymerase Competitive Inhibition NewGenome New Viral Genome ViralPolymerase->NewGenome Incorporation of NTPs TerminatedGenome Terminated Genome ViralPolymerase->TerminatedGenome Incorporation of AQTTP ViralGenome Viral RNA/DNA ViralGenome->ViralPolymerase NTPs Natural Nucleoside Triphosphates NTPs->ViralPolymerase G Start Start: Synthesized Aminoquinol Derivatives Cytotoxicity Determine CC50 on Host Cells Start->Cytotoxicity PrimaryScreen Primary Antiviral Screen (e.g., CPE Assay) Start->PrimaryScreen HitIdentification Identify 'Hits' (High SI) PrimaryScreen->HitIdentification SecondaryScreen Secondary Assays (e.g., Yield Reduction, Plaque Assay) HitIdentification->SecondaryScreen Active Compounds MechanismStudies Mechanism of Action Studies (e.g., Time-of-Addition, Polymerase Assay) SecondaryScreen->MechanismStudies LeadOptimization Lead Optimization MechanismStudies->LeadOptimization End Preclinical Development LeadOptimization->End

References

Application Notes and Protocols for 5'-Amino-2',5'-dideoxy-5'-N-triphosphate Nucleotides as Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5'-Amino-2',5'-dideoxy-5'-N-triphosphate (NH₂-dNTP) nucleotide analogs are synthetic molecules that serve as valuable tools in a variety of biological, pharmaceutical, and genomic applications.[1] These analogs are characterized by the replacement of the 5'-hydroxyl group of a standard deoxynucleoside triphosphate with an amino group. This substitution results in the formation of a phosphoramidate (B1195095) bond upon incorporation into a DNA strand, a key feature that distinguishes them from their naturally occurring counterparts.[1] The increased reactivity of the 5'-amino group compared to the 5'-hydroxyl group makes these analogs particularly useful for specific biochemical manipulations.[1][2]

A primary application of NH₂-dNTPs is in DNA sequencing. These analogs can be efficiently incorporated into a growing DNA strand by DNA polymerases, such as the Klenow fragment of E. coli DNA polymerase I.[1][3] The resulting DNA contains phosphoramidate linkages at the sites of incorporation. These bonds are susceptible to cleavage under mild acidic conditions, allowing for site-specific fragmentation of the DNA.[1][2] This property enables the generation of a sequence ladder, providing a method for determining the nucleotide sequence of the DNA template.[1][2]

Data Presentation

Table 1: Synthesis and Incorporation of 5'-Amino-2',5'-dideoxy-5'-N-triphosphate Nucleotides
ParameterDescriptionValue/ObservationReference
Synthesis Method Conversion of 5'-amino-2',5'-dideoxynucleosides to their 5'-N-triphosphates.Reaction with trisodium (B8492382) trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane (Tris).[1][2]
Synthesis Yield Conversion of 5'-amino-2',5'-dideoxynucleosides to 5'-N-triphosphates.High yield.[1][2] Earlier methods reported moderate conversion yields.[1][1][2]
Incorporation Enzyme DNA polymerase used to incorporate NH₂-dNTPs into DNA.Klenow fragment of E. coli DNA polymerase I.[1][3]
Incorporation Efficiency Ability of Klenow fragment to incorporate NH₂-dNTPs.Efficient incorporation, can partially or completely replace natural dNTPs.[1]
Cleavage Condition Condition for specific cleavage of the phosphoramidate bond.Mild acid treatment (e.g., dilute acetic acid).[1]

Experimental Protocols

Protocol 1: Synthesis of 5'-amino-2',5'-dideoxynucleoside-5'-N-triphosphates

This protocol describes the conversion of 5'-amino-2',5'-dideoxynucleosides to their corresponding 5'-N-triphosphates.

Materials:

  • 5'-amino-2',5'-dideoxynucleoside (e.g., 5'-amino-5'-deoxythymidine)

  • Trisodium trimetaphosphate

  • Tris(hydroxymethyl)aminomethane (Tris) buffer (0.5 M aqueous solution)

  • Reversed-phase High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a reaction mixture by dissolving 250 µmol of trisodium trimetaphosphate and 50 µmol of the 5'-amino-2',5'-dideoxynucleoside in 0.5 ml of 0.5 M aqueous Tris buffer.[1]

  • Incubate the resulting solution at room temperature for 5-7 days.[1]

  • Monitor the progress of the reaction by reversed-phase HPLC.[1]

  • The resulting solution containing the 5'-amino-2',5'-dideoxynucleoside-5'-N-triphosphate can be used for subsequent enzymatic reactions without further purification.[1]

Protocol 2: Incorporation of NH₂-dNTPs into DNA using Klenow Fragment (exo⁻)

This protocol details the primer extension reaction to incorporate NH₂-dNTPs into a DNA strand.

Materials:

  • Radiolabeled primer

  • Single-stranded DNA template

  • Magnesium chloride (MgCl₂)

  • Sodium acetate (B1210297) (NaOAc)

  • Tris buffer (pH 9.5)

  • Dithiothreitol (DTT)

  • NH₂-dNTP (the analog to be incorporated)

  • The other three natural dNTPs

  • Klenow (exo⁻) polymerase

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 8)

  • Sephadex G50 column

Procedure:

  • Anneal the radiolabeled primer (~1.6 pmol) to the single-stranded DNA template (~2.4 pmol) in a solution containing 20 mM MgCl₂ and 50 mM NaOAc.[1]

  • Prepare a 10 µl extension reaction mixture containing:

    • ~0.01 µM primer-template duplex

    • 45 mM Tris pH 9.5

    • 10 mM DTT

    • 20 mM MgCl₂

    • 4 mM of the desired NH₂-dNTP

    • 0.1 mM each of the other three natural dNTPs

    • 5 units of Klenow (exo⁻) polymerase.[1]

  • Incubate the reaction mixture at 37°C for 1 hour.[1]

  • Stop the reaction by adding 30 µl of TE buffer.[1]

  • Purify the resulting DNA product using a Sephadex G50 column.[1]

Protocol 3: Site-Specific Cleavage of Phosphoramidate Bonds

This protocol describes the method for cleaving the phosphoramidate bonds within the newly synthesized DNA strand to generate a sequencing ladder.

Materials:

  • DNA containing incorporated NH₂-dNTPs

  • Dilute acetic acid

Procedure:

  • Treat the DNA synthesized in Protocol 2 with dilute acetic acid.[1]

  • This mild acid treatment will specifically cleave the phosphoramidate bonds formed at the sites of NH₂-dNTP incorporation.[1]

  • The resulting DNA fragments can be separated by denaturing polyacrylamide gel electrophoresis (PAGE) to generate a sequencing ladder for the corresponding base.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start_nucleoside 5'-Azido-2',5'-dideoxy nucleoside staundinger Staudinger Reaction (Reduction of Azide) start_nucleoside->staundinger Ph3P, NH4OH triphosphorylation Triphosphorylation (with Trisodium Trimetaphosphate) staundinger->triphosphorylation Forms 5'-amino- 2',5'-dideoxynucleoside final_product 5'-Amino-2',5'-dideoxy- 5'-N-triphosphate (NH2-dNTP) triphosphorylation->final_product

Caption: Synthesis workflow for 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides.

Sequencing_Workflow cluster_reaction Enzymatic Reaction cluster_inputs Reaction Inputs cluster_processing Post-Reaction Processing cluster_analysis Analysis primer_ext Primer Extension with Klenow (exo-) cleavage Mild Acid Cleavage primer_ext->cleavage Generates DNA with phosphoramidate bonds template DNA Template + Labeled Primer template->primer_ext nh2_dntp NH2-dNTP nh2_dntp->primer_ext dntps 3 Natural dNTPs dntps->primer_ext page Denaturing PAGE cleavage->page Site-specific fragmentation sequencing Sequence Determination page->sequencing Generates sequencing ladder

Caption: Experimental workflow for DNA sequencing using NH₂-dNTPs.

References

Application Notes and Protocols for Modified Deoxyribonucleoside Triphosphates in PCR and Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

A. Introduction to Modified dNTPs

While specific applications of Aminoquinol Triphosphate in PCR and sequencing are not extensively documented in current scientific literature, the broader class of modified deoxyribonucleoside triphosphates (dNTPs) is fundamental to numerous advanced techniques in molecular biology. Modified dNTPs are synthetic analogs of the natural DNA building blocks (dATP, dCTP, dGTP, dTTP) that have been chemically altered to introduce specific functionalities.[1][2] These modifications can include the attachment of fluorescent dyes, biotin, or other labels, as well as alterations to the sugar or phosphate (B84403) moieties to confer unique properties useful in various analytical and diagnostic applications.[][4][5]

This document provides an overview of the applications and protocols for using modified dNTPs, with a focus on fluorescent analogs, in polymerase chain reaction (PCR) and DNA sequencing.

B. Applications of Modified dNTPs

Modified dNTPs are instrumental in a variety of molecular biology techniques, enabling researchers to study DNA, RNA, and their interactions with greater precision.[2][]

1. DNA Labeling and Visualization: The incorporation of fluorescently labeled dNTPs allows for the direct visualization of DNA fragments.[][6] This is particularly useful in applications such as fluorescence in situ hybridization (FISH) and microarray analysis. By incorporating dNTPs linked to fluorophores like 6-FAM, ROX, TAMRA, or Cy5, the resulting DNA becomes fluorescent, eliminating the need for intercalating dyes like ethidium (B1194527) bromide.[][6]

2. Real-Time PCR (qPCR): Fluorescently labeled dNTPs are crucial for monitoring DNA amplification in real-time.[1] As the polymerase incorporates these modified nucleotides, the fluorescence signal increases proportionally to the amount of amplified DNA. This allows for the quantification of the initial template concentration with high accuracy.[5]

3. DNA Sequencing: Modified dNTPs are at the heart of modern DNA sequencing technologies.[7] In Sanger sequencing and next-generation sequencing (NGS) methods, dNTPs with specific modifications, such as reversible terminators, are used to determine the sequence of a DNA template base by base.[7] These terminators halt DNA synthesis after the incorporation of a single nucleotide, and the attached fluorophore is then detected to identify the base.

4. Mutagenesis and Structural Studies: The incorporation of modified dNTPs can be used to introduce specific mutations into a DNA sequence. Furthermore, analogs with altered base-pairing properties or attached probes can be used to investigate DNA structure and its interaction with proteins.[2]

C. Quantitative Data Summary

The efficiency of PCR and sequencing can be influenced by the type and concentration of modified dNTPs used. The following table summarizes key quantitative parameters for consideration.

ParameterTypical RangeFactors to Consider
Modified dNTP Concentration in PCR 10-50 µMHigher concentrations can inhibit some polymerases. The ratio of modified to unmodified dNTPs needs optimization.
Incorporation Efficiency by Polymerase Varies greatlyDependent on the specific polymerase, the nature of the modification, and the linker arm attaching the label. Some engineered polymerases show improved incorporation of modified dNTPs.[8]
Fluorescence Excitation/Emission Maxima Varies by fluorophoree.g., 6-FAM: ~495/~520 nm; ROX: ~575/~602 nm; Cy5: ~649/~670 nm.[]
Photostability Varies by fluorophoreImportant for applications requiring prolonged exposure to light, such as imaging.

D. Experimental Protocols

1. Protocol for Incorporation of Fluorescently Labeled dNTPs in PCR

This protocol provides a general guideline for incorporating a fluorescently labeled dNTP (e.g., a fluorescently labeled dUTP) into a PCR product.

Materials:

  • DNA template

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq polymerase)

  • Standard dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Fluorescently labeled dUTP

  • PCR buffer

  • Nuclease-free water

Procedure:

  • Prepare the PCR Master Mix: For a 50 µL reaction, combine the following components in a sterile PCR tube:

    • 5 µL of 10x PCR Buffer

    • 1 µL of 10 mM standard dNTP mix

    • 1-2 µL of 1 mM fluorescently labeled dUTP (final concentration 20-40 µM)

    • 1 µL of 10 µM forward primer

    • 1 µL of 10 µM reverse primer

    • X µL of DNA template (1-100 ng)

    • 0.5 µL of thermostable DNA polymerase (5 U/µL)

    • Nuclease-free water to a final volume of 50 µL

  • Thermal Cycling: Perform PCR using the following general cycling conditions. Optimize annealing temperature and extension time based on the primers and amplicon size.

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-40 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Analysis: Analyze the PCR product by gel electrophoresis. The fluorescently labeled DNA can be visualized using a gel imager with the appropriate excitation and emission filters, eliminating the need for DNA staining dyes.

2. Protocol for Sanger Sequencing using Fluorescently Labeled ddNTPs

This protocol outlines the basic steps for cycle sequencing, a common method for Sanger sequencing.

Materials:

  • Purified PCR product or plasmid DNA template

  • Sequencing primer

  • DNA polymerase for sequencing

  • Sequencing reaction mix containing:

    • dATP, dCTP, dGTP, dTTP

    • Fluorescently labeled ddATP, ddCTP, ddGTP, ddTTP (each with a different colored fluorophore)

  • Sequencing buffer

Procedure:

  • Prepare the Sequencing Reaction: For a 20 µL reaction, combine the following:

    • X µL of purified DNA template (50-100 ng)

    • 1 µL of 3.2 µM sequencing primer

    • 4 µL of sequencing reaction mix

    • Nuclease-free water to a final volume of 20 µL

  • Cycle Sequencing: Perform thermal cycling to generate fluorescently labeled DNA fragments of varying lengths.

    • Initial Denaturation: 96°C for 1 minute

    • 25-30 Cycles:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Hold: 4°C

  • Purification: Purify the sequencing products to remove unincorporated ddNTPs and primers. This can be done using ethanol (B145695) precipitation or column purification.

  • Capillary Electrophoresis: Resuspend the purified products in a formamide-based loading buffer and run on a capillary electrophoresis instrument. The instrument's laser excites the fluorophores, and a detector reads the color of the fluorescence for each fragment, thereby determining the DNA sequence.

E. Visualizations

PCR_Workflow cluster_prep Reaction Preparation cluster_pcr Thermal Cycling cluster_analysis Analysis Master Mix Master Mix Template DNA Template DNA Denaturation Denaturation Master Mix->Denaturation Primers Primers dNTPs dNTPs Labeled dNTP Labeled dNTP Polymerase Polymerase Annealing Annealing Denaturation->Annealing Extension Extension Annealing->Extension Extension->Denaturation Repeat Cycles Gel Electrophoresis Gel Electrophoresis Extension->Gel Electrophoresis Fluorescence Imaging Fluorescence Imaging Gel Electrophoresis->Fluorescence Imaging

Caption: Workflow for PCR with fluorescently labeled dNTPs.

Sanger_Sequencing_Workflow cluster_prep Reaction Setup cluster_cycle Cycle Sequencing cluster_analysis Data Acquisition Template DNA Template DNA Primer Primer Sequencing Mix Sequencing Mix (dNTPs + labeled ddNTPs) Denaturation Denaturation Sequencing Mix->Denaturation Annealing Annealing Denaturation->Annealing Extension/Termination Extension/Termination Annealing->Extension/Termination Extension/Termination->Denaturation Repeat Purification Purification Extension/Termination->Purification Capillary Electrophoresis Capillary Electrophoresis Purification->Capillary Electrophoresis Fluorescence Detection Fluorescence Detection Capillary Electrophoresis->Fluorescence Detection Sequence Analysis Sequence Analysis Fluorescence Detection->Sequence Analysis

Caption: Workflow for Sanger sequencing using fluorescent ddNTPs.

References

Application Notes and Protocols: Custom Synthesis of Aminoquinol Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the custom synthesis of Aminoquinol triphosphate. The outlined procedures are based on established methodologies for the synthesis of nucleotide triphosphate analogs and are intended to be adapted by qualified researchers.

Introduction

This compound is a synthetic nucleotide analog with potential applications in biochemical assays and drug development. Its structural similarity to endogenous nucleotides allows it to interact with various enzymes, such as kinases and polymerases, potentially acting as an inhibitor or a probe for studying enzymatic mechanisms. This protocol details a reliable method for its laboratory-scale synthesis, purification, and characterization.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step pathway starting from the precursor, Aminoquinol. The first step involves the formation of the Aminoquinol monophosphate, followed by a subsequent phosphorylation to yield the desired triphosphate.

G cluster_synthesis Synthesis Pathway A Aminoquinol B Aminoquinol Monophosphate A->B Phosphorylation C This compound B->C Phosphorylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

3.1. Materials and Reagents

3.2. Protocol 1: Synthesis of Aminoquinol Monophosphate

This protocol is adapted from methods used for the synthesis of other nucleotide monophosphates.

  • Preparation: Dry all glassware thoroughly. Dissolve Aminoquinol (1 mmol) in anhydrous trimethyl phosphate (B84403) (5 mL).

  • Phosphorylation: Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (1.2 mmol) dropwise while stirring.

  • Reaction: Continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Quench the reaction by slowly adding 1 M triethylammonium bicarbonate (TEAB) buffer (pH 7.5) until the pH of the solution is neutral.

  • Purification: Purify the crude product by flash chromatography on a silica (B1680970) gel column using a gradient of isopropanol (B130326) in chloroform.

  • Characterization: Confirm the identity and purity of the Aminoquinol monophosphate using ¹H NMR, ³¹P NMR, and mass spectrometry.

3.3. Protocol 2: Synthesis of this compound

This protocol utilizes the "one-pot" method, which is a common strategy for triphosphate synthesis from a monophosphate.

  • Activation: Dissolve the dried Aminoquinol monophosphate (0.5 mmol) in anhydrous DMF (5 mL). Add carbonyldiimidazole (1.5 mmol) and stir at room temperature for 4 hours.

  • Phosphorylation: In a separate flask, dissolve tributylammonium pyrophosphate (2.5 mmol) in anhydrous DMF (5 mL). Add this solution to the activated monophosphate mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Quench the reaction with methanol (B129727) (2 mL). Remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by anion-exchange chromatography on a DEAE-Sephadex column using a linear gradient of 0.1 M to 1.0 M TEAB buffer.

  • Desalting and Lyophilization: Pool the fractions containing the product, remove the TEAB by co-evaporation with methanol, and lyophilize to obtain the final product as a white solid.

Data Presentation

The following table summarizes the expected quantitative data from the synthesis of this compound based on typical yields for analogous compounds.

Parameter Aminoquinol Monophosphate This compound
Expected Yield (%) 60 - 7540 - 55
Purity (by HPLC, %) > 95> 98
³¹P NMR Chemical Shift (ppm) ~ 3.5 (s)~ -10 (d), -22 (t), -9 (d)

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G cluster_workflow Synthesis and Purification Workflow start Start: Aminoquinol step1 Step 1: Monophosphorylation start->step1 purify1 Purification 1 (Flash Chromatography) step1->purify1 char1 Characterization (NMR, MS) purify1->char1 step2 Step 2: Triphosphorylation char1->step2 purify2 Purification 2 (Anion Exchange Chromatography) step2->purify2 char2 Final Characterization & QC (HPLC, NMR, MS) purify2->char2 end End: Purified this compound char2->end

Caption: Workflow for this compound synthesis.

Hypothetical Signaling Pathway Application

This compound could potentially be used to study a variety of signaling pathways. The diagram below illustrates a hypothetical scenario where it acts as an antagonist of a P2Y receptor, thereby inhibiting downstream signaling cascades.

G cluster_pathway Hypothetical Signaling Pathway Inhibition atp ATP receptor P2Y Receptor atp->receptor aqtp This compound (Antagonist) aqtp->receptor g_protein G-protein Activation receptor->g_protein inhibition Inhibition plc Phospholipase C Activation g_protein->plc ip3_dag IP3 and DAG Production plc->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release response Cellular Response ca_release->response

Caption: Inhibition of P2Y receptor signaling by this compound.

Application Notes and Protocols: Handling and Storage of Aminoquinol Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper handling, storage, and preparation of Aminoquinol triphosphate (CAS: 3653-53-0). Adherence to these recommendations is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and upholding laboratory safety.

Compound Information

This compound is the triphosphate salt of Aminoquinol ((E)-Aminoquinol, XIB4035), a known GFRα-1 agonist. It is investigated for its potential neurotrophic effects, particularly in the context of Parkinson's disease research.

Chemical Identity:

PropertyValue
Systematic Name 4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid
CAS Number 3653-53-0
Molecular Formula C₂₆H₄₀Cl₂N₃O₁₂P₃[1]
Molecular Weight 750.4 g/mol [1]

Safety and Handling Precautions

As a research chemical with limited safety data, this compound should be handled with care. The following are general safety guidelines.

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: For handling the solid powder, especially if there is a risk of aerosolization, use a dust mask or work in a well-ventilated area, such as a chemical fume hood.

2.2 General Hygiene

  • Avoid contact with skin and eyes.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Change contaminated clothing promptly.

2.3 First Aid Measures

  • If Inhaled: Move the person to fresh air.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound.

3.1 Solid Compound

ParameterRecommendation
Temperature Store at -20°C for long-term storage.
Light Protect from light. Store in an amber vial or a light-blocking container.
Moisture Store in a tightly sealed container in a dry place.

3.2 Stock Solutions

For the parent compound, (E)-Aminoquinol, the following storage conditions for stock solutions are recommended and can be used as a guideline for this compound.

Storage TemperatureShelf Life
-80°C6 months
-20°C1 month

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Experimental Protocols

4.1 Protocol for Preparation of a Stock Solution

This protocol provides a general guideline for preparing a stock solution. The choice of solvent and concentration should be optimized for the specific experimental needs.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the solid compound in a sterile container.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C as per the stability data table.

4.2 Protocol for Preparation of an Aqueous Working Solution

This protocol is adapted from a known method for preparing a working solution of the parent compound, (E)-Aminoquinol, for in vivo studies and can be used as a starting point.

Materials:

  • This compound stock solution in DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • For a 1 mL final working solution, start with a sterile tube.

  • Add 400 µL of PEG300.

  • Add the required volume of the this compound DMSO stock solution (e.g., for a final concentration of 2.5 mg/mL, add 100 µL of a 25 mg/mL stock).

  • Mix the DMSO stock and PEG300 thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

  • Mix thoroughly before use. This solution should be prepared fresh for each experiment.

Visual Workflows

The following diagrams illustrate the key handling and preparation workflows for this compound.

Handling_and_Storage_Workflow cluster_receipt Compound Receipt cluster_storage Storage cluster_prep Solution Preparation cluster_use Experimental Use Receipt Receive Aminoquinol Triphosphate (Solid) StoreSolid Store Solid at -20°C Protect from Light and Moisture Receipt->StoreSolid PrepStock Prepare Stock Solution (e.g., in DMSO) StoreSolid->PrepStock StoreStock Aliquot and Store Stock Solution at -80°C PrepStock->StoreStock PrepWorking Prepare Fresh Working Solution StoreStock->PrepWorking Experiment Use in Experiment PrepWorking->Experiment

Caption: Workflow for Handling and Storage of this compound.

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Example) Weigh Weigh Solid Compound Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C Aliquot->Store AddPEG Add PEG300 AddStock Add DMSO Stock Solution AddPEG->AddStock Mix1 Mix AddStock->Mix1 AddTween Add Tween-80 Mix1->AddTween Mix2 Mix AddTween->Mix2 AddSaline Add Saline Mix2->AddSaline Mix3 Mix and Use Fresh AddSaline->Mix3

Caption: Workflow for the Preparation of this compound Solutions.

References

Application Notes and Protocols for Aminoquinol Triphosphate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoquinol (B1667108) triphosphate (AQT) is a novel investigational compound with a chemical structure suggesting potential applications in areas where quinolone derivatives and nucleotide analogs are active. This document provides a comprehensive guide for the in vivo evaluation of AQT in animal models, covering application notes, detailed experimental protocols, and data presentation. These guidelines are based on established methodologies for analogous compounds and are intended to serve as a foundational framework for preclinical research.

Application Notes

1. Potential Mechanism of Action:

Based on its structural moieties, AQT is hypothesized to possess a dual mechanism of action. The aminoquinol core is characteristic of compounds that can intercalate with DNA and inhibit enzymes such as topoisomerases, a mechanism common to many antibacterial and anticancer agents. The triphosphate group suggests that AQT could act as a competitive inhibitor or an alternative substrate for ATP-dependent enzymes, such as kinases or polymerases, potentially disrupting cellular signaling and replication processes.[1][2]

2. Rationale for in vivo Studies:

In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of AQT in a complex biological system.[3][4] These studies are critical for:

  • Establishing a safety profile and identifying potential toxicities.[5]

  • Determining the pharmacokinetic parameters (ADME: Absorption, Distribution, Metabolism, and Excretion).[6][7]

  • Evaluating therapeutic efficacy in relevant disease models.

  • Informing dose selection and formulation development for potential clinical trials.[8]

3. Selection of Animal Models:

The choice of animal model is contingent on the therapeutic indication being investigated.

  • For antibacterial activity: Murine models of bacterial infection (e.g., thigh infection, sepsis models) are commonly used.

  • For anticancer activity: Xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively, are standard.

  • For kinase inhibition: Animal models with dysregulated signaling pathways relevant to the target kinase are appropriate.

4. Ethical Considerations:

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Protocols should be designed to minimize animal suffering and use the minimum number of animals necessary to obtain statistically significant results (the "3Rs": Replacement, Reduction, and Refinement).[9]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) and Acute Toxicity Study

Objective: To determine the maximum tolerated dose and acute toxicity profile of AQT following a single administration.

Materials:

  • Aminoquinol Triphosphate (AQT)

  • Vehicle (e.g., sterile saline, PBS with a solubilizing agent)

  • Healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old, mixed-sex

  • Syringes and needles for administration

  • Animal balance

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of AQT in the chosen vehicle. Prepare serial dilutions to obtain the desired dose levels.

  • Dosing:

    • Divide animals into groups of 5 per dose level, including a vehicle control group.

    • Administer AQT via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).

    • Start with a low dose and escalate in subsequent groups.

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dosing, and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, appearance, and mobility.

    • Measure body weight daily.

  • Endpoint:

    • At day 14, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (including those that die during the study).

    • Collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological analysis.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of AQT after a single dose.[6]

Materials:

  • AQT and vehicle

  • Cannulated rats or mice (for serial blood sampling)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS) for AQT quantification

Procedure:

  • Dosing: Administer a single dose of AQT to a cohort of animals (n=3-5 per time point for non-cannulated animals, or n=3-5 for cannulated animals). A dose well below the MTD should be used.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to separate plasma by centrifugation.

  • Sample Analysis:

    • Extract AQT from plasma samples.

    • Quantify the concentration of AQT using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Protocol 3: Efficacy Study in an Animal Model of Disease

Objective: To evaluate the therapeutic efficacy of AQT in a relevant disease model.

Materials:

  • AQT, vehicle, and a positive control drug

  • Disease model animals (e.g., tumor-bearing mice, infected mice)

  • Tools for measuring disease progression (e.g., calipers for tumor measurement, bacterial load quantification kits)

Procedure:

  • Model Induction: Induce the disease in a cohort of animals.

  • Treatment:

    • Once the disease is established, randomize animals into treatment groups (vehicle, AQT at various doses, positive control).

    • Administer treatment according to a predetermined schedule (e.g., once daily for 14 days).

  • Monitoring:

    • Monitor disease progression throughout the study. For a tumor model, measure tumor volume regularly. For an infection model, monitor animal health and survival.

    • Record body weights as an indicator of toxicity.

  • Endpoint:

    • At the end of the study, euthanize the animals.

    • Collect relevant tissues for analysis (e.g., tumors for biomarker analysis, infected tissues for bacterial load).

Data Presentation

Table 1: Acute Toxicity of AQT in Mice

Dose (mg/kg)Number of AnimalsMortalityKey Clinical Signs
0 (Vehicle)50/5No observable signs
1050/5No observable signs
5051/5Lethargy, ruffled fur
10053/5Severe lethargy, ataxia
20055/5Rapid onset of severe toxicity

Table 2: Pharmacokinetic Parameters of AQT in Rats (10 mg/kg, IV)

ParameterUnitMean ± SD
Cmaxng/mL1500 ± 250
T½ (half-life)hours4.2 ± 0.8
AUC (0-inf)ng*h/mL6500 ± 900
CL (Clearance)mL/h/kg25 ± 5
Vd (Volume of Distribution)L/kg1.5 ± 0.3

Table 3: Efficacy of AQT in a Xenograft Tumor Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle-1200 ± 150-
AQT25800 ± 12033%
AQT50450 ± 9062.5%
Positive Control10300 ± 7075%

Visualizations

G cluster_0 Hypothesized Signaling Pathway of AQT AQT Aminoquinol Triphosphate (AQT) Kinase Protein Kinase AQT->Kinase Competitively Inhibits ATP ATP ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellCycle Cell Cycle Arrest / Apoptosis Downstream->CellCycle

Caption: Hypothesized competitive inhibition of a protein kinase by AQT.

G cluster_1 Experimental Workflow for In Vivo Efficacy Study start Disease Model Induction randomize Randomization of Animals start->randomize treat Treatment Administration (Vehicle, AQT, Control) randomize->treat monitor Monitor Disease Progression & Toxicity treat->monitor endpoint Endpoint Analysis (e.g., Tumor Volume) monitor->endpoint end Data Analysis & Interpretation endpoint->end G cluster_2 Logical Relationship of Preclinical In Vivo Studies MTD Phase 1: MTD & Acute Toxicity PK Phase 2: Pharmacokinetics (PK) MTD->PK Informs Dose Selection Efficacy Phase 3: Efficacy Studies (PD) PK->Efficacy Relates Exposure to Effect Tox Phase 4: Chronic Toxicology Efficacy->Tox Justifies Further Safety Studies

References

Application Notes and Protocols for the Use of Nucleotide Triphosphate Analogs in Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Aminoquinol Triphosphate": Searches for "this compound" did not yield specific results for a compound with this name. It is possible that this is a novel or proprietary compound, or a misspelling of a different molecule. The following application notes and protocols are based on the widespread use of other nucleotide triphosphate analogs, such as non-hydrolyzable GTP and ATP analogs, in the field of protein crystallography. These principles and methods are broadly applicable to novel analogs.

Application Notes

Nucleotide triphosphate analogs are indispensable tools in structural biology for elucidating the three-dimensional structures of proteins, particularly enzymes like kinases and G-proteins, which bind and hydrolyze ATP and GTP, respectively.[1] The use of these analogs allows researchers to trap proteins in specific conformational states (e.g., the active, GTP-bound state of a G-protein) by preventing hydrolysis of the nucleotide.[1][2] This is crucial for obtaining stable protein-ligand complexes suitable for crystallization and subsequent X-ray diffraction analysis.

Key Applications:

  • Stabilization of Protein-Ligand Complexes: Many proteins are more stable and less flexible when bound to a ligand, which can be a prerequisite for successful crystallization.[3] Non-hydrolyzable analogs lock the protein in a single conformational state, promoting the formation of well-ordered crystals.[1]

  • Structural Elucidation of Active Sites: Co-crystallization with nucleotide analogs provides a high-resolution snapshot of how the nucleotide binds in the active site.[4] This information is invaluable for understanding the mechanism of enzymatic activity and for structure-based drug design.

  • Investigation of G-Protein Signaling: GTP analogs are essential for studying the activation and signaling of G-proteins.[2][5] By using non-hydrolyzable GTP analogs, researchers can crystallize G-proteins in their active state, revealing the structural basis for their interaction with downstream effectors.[5]

  • Fluorescent Probes for Binding Assays: Some nucleotide analogs are conjugated to fluorophores, such as BODIPY.[5][6][7] These fluorescent analogs are useful for monitoring nucleotide binding to proteins in real-time and can aid in optimizing conditions for co-crystallization.[6]

Commonly Used Nucleotide Triphosphate Analogs:

A variety of modified GTP and ATP analogs are commercially available. Modifications are typically made to the phosphate (B84403) chain to inhibit hydrolysis.

AnalogFull NameKey Feature
GppNHp Guanosine 5'-[β,γ-imido]triphosphateNon-hydrolyzable GTP analog.[2]
GTPγS Guanosine 5'-O-[3-thiotriphosphate]Slowly hydrolyzable GTP analog.[2]
AppNHp Adenosine 5'-[β,γ-imido]triphosphateNon-hydrolyzable ATP analog.
ATPγS Adenosine 5'-O-[3-thiotriphosphate]Slowly hydrolyzable ATP analog.[1]
BODIPY-GTP BODIPY FL Guanosine 5'-triphosphateFluorescent GTP analog.[5][7]

Experimental Protocols

Protocol 1: Co-crystallization of a Protein with a Nucleotide Triphosphate Analog

This protocol describes the general steps for obtaining crystals of a protein-ligand complex by mixing the protein and the analog prior to crystallization trials.[3][4][8]

1. Protein Preparation:

  • Express and purify the target protein to >95% homogeneity, as confirmed by SDS-PAGE.[9]
  • The final protein buffer should be low in salt (e.g., <200 mM NaCl) and buffering agent (e.g., <25 mM HEPES or Tris) to avoid interference with crystallization screening.[9]
  • Concentrate the protein to a suitable concentration for crystallization, typically 5-15 mg/mL.

2. Formation of the Protein-Ligand Complex:

  • Prepare a stock solution of the nucleotide analog (e.g., 10-100 mM in a suitable buffer).
  • Add the nucleotide analog to the purified protein solution in a molar excess (typically 5- to 10-fold) to ensure saturation of the binding site.
  • Since ATP and GTP binding is often dependent on magnesium, add MgCl₂ to the protein-ligand mixture to a final concentration of 1-5 mM.[1]
  • Incubate the mixture on ice or at 4°C for at least 30 minutes to allow for complex formation. For some proteins, incubation at room temperature may be necessary.[3]

3. Crystallization Screening:

  • Use sparse matrix screening kits to test a wide range of crystallization conditions.[10]
  • Set up crystallization trials using vapor diffusion methods (hanging drop or sitting drop).[11] Mix the protein-ligand complex with the reservoir solution in a 1:1, 1:2, or 2:1 ratio.
  • Incubate the crystallization plates at a constant temperature (e.g., 4°C, 18°C, or 25°C).[10]

4. Crystal Optimization:

  • Once initial crystal hits are identified, optimize the conditions by systematically varying the concentrations of the precipitant, buffer pH, and salt.[9]
  • Microseeding, where small crystals from the initial hits are used to seed new crystallization drops, can be employed to obtain larger, better-diffracting crystals.[8]

5. X-ray Diffraction Data Collection:

  • Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir components and a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
  • Collect X-ray diffraction data at a synchrotron source.[11]

Protocol 2: Crystal Soaking with a Nucleotide Triphosphate Analog

This protocol is an alternative to co-crystallization and is useful when apo-crystals of the protein are readily available.[3][8]

1. Growth of Apo-Crystals:

  • Produce high-quality crystals of the protein without the ligand, following established crystallization protocols for the target protein.

2. Preparation of Soaking Solution:

  • Prepare a soaking solution containing the reservoir solution from the apo-crystal drop, supplemented with the nucleotide analog at a concentration typically ranging from 1 mM to 50 mM.
  • Include MgCl₂ in the soaking solution if it is required for nucleotide binding.

3. Soaking the Crystals:

  • Carefully transfer the apo-crystals from their growth drop into a drop of the soaking solution.
  • The soaking time can vary from a few minutes to several hours, depending on the crystal packing and the permeability of the crystal lattice.

4. Back-Soaking and Cryo-protection:

  • (Optional) Briefly transfer the soaked crystal to a drop of reservoir solution without the ligand to remove any non-specifically bound analog from the crystal surface.
  • Transfer the soaked crystal to a cryo-protectant solution that also contains the nucleotide analog before flash-cooling in liquid nitrogen.

5. X-ray Diffraction Data Collection:

  • Collect diffraction data as described in the co-crystallization protocol.

Data Presentation

The following table presents hypothetical, yet typical, data that would be generated from successful crystallography experiments with a protein and various nucleotide analogs.

Protein-Ligand ComplexCrystallization MethodResolution (Å)Space GroupVm (ų/Da)Solvent Content (%)
Protein + GppNHpCo-crystallization1.8P2₁2₁2₁2.1542.8
Protein + GTPγSCo-crystallization2.1C22.3046.5
Protein + AppNHpSoaking2.5P12.0540.1
Apo-Protein-2.2P2₁2₁2₁2.1843.5

Visualizations

G_Protein_Signaling_Pathway GPCR GPCR G_protein G-Protein (GDP-bound) GPCR->G_protein GDP/GTP Exchange Ligand Ligand Ligand->GPCR Activation G_protein_active G-Protein (GTP-bound) G_protein->G_protein_active Effector Effector Protein G_protein_active->Effector Activation Response Cellular Response Effector->Response

Caption: A simplified diagram of a G-protein signaling pathway.

Crystallography_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis Protein_Prep Protein Purification (>95% Purity) Complex_Formation Form Protein-Ligand Complex (Co-crystallization) Protein_Prep->Complex_Formation Apo_Crystals Grow Apo-Crystals Protein_Prep->Apo_Crystals Ligand_Prep Prepare Nucleotide Analog Stock Ligand_Prep->Complex_Formation Soaking Soak Crystals with Nucleotide Analog Ligand_Prep->Soaking Screening Crystallization Screening (Vapor Diffusion) Complex_Formation->Screening Optimization Optimization of Crystal Hits Screening->Optimization Data_Collection X-ray Diffraction Data Collection Optimization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Apo_Crystals->Soaking Soaking->Data_Collection

Caption: Experimental workflow for protein crystallography with nucleotide analogs.

References

Aminoquinol Triphosphate (AQT): A Novel Fluorescent Probe for Real-Time DNA Polymerase Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of DNA polymerases, enzymes central to DNA replication and repair, is fundamental to molecular biology and drug discovery. Understanding their kinetics, substrate specificity, and inhibition is crucial for developing novel therapeutic agents. Fluorescent nucleotide analogs have emerged as powerful tools for real-time monitoring of DNA polymerase activity, offering a continuous and sensitive method to probe enzyme dynamics. This application note describes the use of a novel, hypothetical fluorescent nucleotide analog, Aminoquinol Triphosphate (AQT), for the detailed characterization of DNA polymerase activity.

AQT is a deoxyadenosine (B7792050) triphosphate (dATP) analog where a 3-aminoquinoline (B160951) (3-AQ) moiety is attached to the gamma-phosphate. The choice of 3-AQ is based on its documented fluorescent properties, with known excitation and emission wavelengths suitable for biological assays[1]. This design allows for the monitoring of nucleotide incorporation in real-time, as the fluorescence properties of the AQT are expected to change upon its hydrolysis and the release of the aminoquinol-diphosphate.

Principle

The application of AQT in DNA polymerase assays is based on the change in its fluorescent signal upon incorporation into a growing DNA strand. In its free triphosphate form, AQT is expected to have a specific fluorescence signature. Upon enzymatic cleavage of the pyrophosphate bond by a DNA polymerase, the released aminoquinol-diphosphate will likely exhibit a different fluorescence intensity or a spectral shift, providing a direct measure of the incorporation event. This change in fluorescence can be monitored in real-time to determine kinetic parameters of the DNA polymerase. Furthermore, AQT can be utilized to screen for and characterize inhibitors of DNA polymerases.

Materials and Reagents

  • This compound (AQT) (hypothetical compound)

  • DNA Polymerase (e.g., Taq DNA Polymerase, Klenow Fragment)

  • Primer-template DNA duplex

  • Natural dNTPs (dATP, dCTP, dGTP, dTTP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 0.5 M EDTA)

  • Fluorescence Spectrophotometer or Plate Reader

  • Polyacrylamide Gels for Electrophoresis (for validation)

  • Denaturing Gel Loading Buffer

Proposed Fluorescent Properties of AQT

Based on the reported fluorescence data for 3-aminoquinoline (3-AQ), the proposed spectral properties for AQT are as follows[1]:

PropertyWavelength (nm)
Excitation Maximum (λex) 355
Emission Maximum (λem) 420

Experimental Protocols

Protocol 1: Determination of AQT as a DNA Polymerase Substrate

This protocol aims to determine if AQT can be incorporated into a DNA strand by a DNA polymerase.

1. Reaction Setup:

Prepare the following reaction mixture in a microcentrifuge tube on ice:

ComponentVolume (µL)Final Concentration
5X Reaction Buffer101X
Primer-Template DNA (10 µM)51 µM
dCTP, dGTP, dTTP (100 µM each)510 µM each
AQT (100 µM)510 µM
DNA Polymerase (1 U/µL)10.02 U/µL
Nuclease-free Waterto 50-

A control reaction should be set up with 10 µM dATP instead of AQT.

2. Incubation:

Incubate the reaction mixture at the optimal temperature for the specific DNA polymerase for 30 minutes.

3. Reaction Termination:

Stop the reaction by adding 10 µL of 0.5 M EDTA.

4. Analysis by Gel Electrophoresis:

  • Add an equal volume of denaturing gel loading buffer to each reaction.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a denaturing polyacrylamide gel.

  • Run the gel to separate the primer from the extended product.

  • Visualize the DNA bands using an appropriate staining method. An increase in the length of the primer in the presence of AQT indicates its incorporation.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, P/T DNA, dNTPs, AQT) add_poly Add DNA Polymerase prep_mix->add_poly incubate Incubate at Optimal Temperature add_poly->incubate Start Reaction terminate Terminate Reaction (EDTA) incubate->terminate denature Denature and Load on Gel terminate->denature electrophoresis Denaturing PAGE denature->electrophoresis visualize Visualize Bands electrophoresis->visualize end end visualize->end Conclusion: Primer Extension = Incorporation

Protocol 2: Real-Time Monitoring of AQT Incorporation

This protocol measures the kinetics of AQT incorporation by monitoring fluorescence changes in real-time.

1. Instrument Setup:

  • Set the fluorescence spectrophotometer or plate reader to the excitation and emission wavelengths of AQT (e.g., λex = 355 nm, λem = 420 nm).

  • Set the instrument to take readings at regular intervals (e.g., every 30 seconds) for a total duration of 15-30 minutes.

2. Reaction Setup:

Prepare the reaction mixture directly in a fluorometer cuvette or a well of a microplate (keep on ice until the start of the measurement):

ComponentVolume (µL)Final Concentration
5X Reaction Buffer201X
Primer-Template DNA (10 µM)101 µM
dCTP, dGTP, dTTP (100 µM each)1010 µM each
AQT (varying concentrations)101-50 µM
Nuclease-free Waterto 99-

3. Measurement Initiation:

  • Place the cuvette or plate in the instrument and allow it to equilibrate to the reaction temperature.

  • Initiate the reaction by adding 1 µL of DNA polymerase (1 U/µL).

  • Immediately start the real-time fluorescence measurement.

4. Data Analysis:

  • Plot the fluorescence intensity as a function of time.

  • Calculate the initial reaction velocity (V₀) from the linear phase of the curve for each AQT concentration.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the V₀ versus [AQT] data to the Michaelis-Menten equation.

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis instrument Set Fluorometer (λex, λem, time course) reaction_mix Prepare Reaction Mix in Cuvette (Buffer, P/T DNA, dNTPs, AQT) instrument->reaction_mix equilibrate Equilibrate to Reaction Temp. reaction_mix->equilibrate add_enzyme Add DNA Polymerase equilibrate->add_enzyme start_reading Start Real-Time Fluorescence Reading add_enzyme->start_reading plot_data Plot Fluorescence vs. Time calc_v0 Calculate Initial Velocity (V₀) plot_data->calc_v0 plot_kinetics Plot V₀ vs. [AQT] calc_v0->plot_kinetics fit_mm Fit to Michaelis-Menten Equation plot_kinetics->fit_mm end end fit_mm->end Determine Km and Vmax

Protocol 3: AQT as a DNA Polymerase Inhibitor

This protocol assesses the inhibitory potential of AQT against the incorporation of the natural substrate, dATP.

1. Reaction Setup:

Prepare the following reaction mixtures with varying concentrations of AQT:

ComponentVolume (µL)Final Concentration
5X Reaction Buffer101X
Primer-Template DNA (10 µM)51 µM
dCTP, dGTP, dTTP (100 µM each)510 µM each
dATP (10 µM)51 µM
AQT (varying concentrations)50-100 µM
DNA Polymerase (1 U/µL)10.02 U/µL
Nuclease-free Waterto 50-

A control reaction with no AQT should be included.

2. Incubation and Termination:

Follow steps 2 and 3 from Protocol 1.

3. Analysis:

  • Analyze the products by denaturing polyacrylamide gel electrophoresis as described in Protocol 1.

  • Quantify the band intensity of the extended product for each AQT concentration.

  • Calculate the percent inhibition relative to the control with no AQT.

  • Determine the IC₅₀ value, the concentration of AQT that causes 50% inhibition of DNA polymerase activity.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for AQT Incorporation

This table summarizes hypothetical kinetic data for AQT incorporation by different DNA polymerases.

DNA PolymeraseKm (µM) for AQTVmax (relative units/min)kcat/Km (µM⁻¹min⁻¹)
Taq DNA Polymerase15855.7
Klenow Fragment (exo-)25602.4
DNA Polymerase β512024
Table 2: Hypothetical Inhibition of DNA Polymerase Activity by AQT

This table presents hypothetical IC₅₀ values for AQT against different DNA polymerases in the presence of dATP.

DNA PolymeraseIC₅₀ of AQT (µM)
Taq DNA Polymerase50
Klenow Fragment (exo-)75
DNA Polymerase β20

Proposed Mechanism of Action and Signaling Pathway

G cluster_binding Substrate Binding cluster_reaction Catalysis and Signal Generation cluster_inhibition Inhibition Pathway Poly_DNA DNA Polymerase + Primer/Template DNA Ternary_Complex Ternary Complex (Poly-DNA-AQT) Poly_DNA->Ternary_Complex AQT AQT AQT->Ternary_Complex Competitive_Inhibition Competitive Inhibition (AQT competes with dNTP) AQT->Competitive_Inhibition Incorporation Nucleotidyl Transfer Ternary_Complex->Incorporation Product_Complex Product Complex (Poly-DNA(n+1)-AQ-PPi) Incorporation->Product_Complex Release Release of Aminoquinol-Pyrophosphate (AQ-PPi) Product_Complex->Release Fluorescence_Change Change in Fluorescence Signal Release->Fluorescence_Change Competitive_Inhibition->Ternary_Complex Prevents natural dNTP binding

Conclusion

This compound (AQT) presents a promising, albeit hypothetical, tool for the real-time investigation of DNA polymerase kinetics and inhibition. Its proposed fluorescent properties allow for the development of continuous assays that are both sensitive and high-throughput. The protocols outlined in this application note provide a framework for characterizing the interaction of AQT with various DNA polymerases, determining its utility as a substrate, and evaluating its potential as an inhibitor. Such studies are invaluable for advancing our understanding of DNA replication and for the discovery of novel therapeutic agents targeting DNA synthesis. Further experimental validation is required to confirm the synthesis and properties of AQT and its applicability in these assays.

References

Application Notes and Protocols for Aminoquinol Triphosphate (AQT) in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoquinol Triphosphate (AQT) is a novel synthetic analog of adenosine (B11128) triphosphate (ATP) featuring an aminoquinoline core. This modification confers unique physicochemical properties, making AQT a versatile tool in drug discovery, particularly for high-throughput screening (HTS) of inhibitors targeting ATP-dependent enzymes. The aminoquinoline moiety is a recognized pharmacophore with a history in drug development, exhibiting a range of biological activities including antimalarial and potential anticancer effects.[1][2][3] As an ATP analog, AQT can be employed to identify and characterize inhibitors of kinases, ATPases, and other ATP-binding proteins, which are critical targets in various therapeutic areas.

These application notes provide a comprehensive overview of the utility of AQT in drug discovery screening, complete with detailed experimental protocols and data presentation guidelines.

Principle of Application

AQT can be utilized in various assay formats to screen for inhibitors of ATP-dependent enzymes. A common approach is a competitive binding assay where AQT, often in a fluorescently labeled form, competes with potential inhibitors for the ATP-binding site of the target enzyme. A decrease in the signal from the labeled AQT indicates displacement by a test compound, signifying a potential inhibitor.

Alternatively, AQT can serve as a substrate for enzymatic reactions. In such assays, the consumption of AQT or the formation of a product can be monitored to determine the inhibitory effect of test compounds.

Key Applications in Drug Discovery

  • High-Throughput Screening (HTS): AQT is well-suited for HTS campaigns to identify novel inhibitors of ATP-dependent enzymes from large compound libraries. Assays using AQT can be miniaturized and automated for rapid screening.

  • Target Validation: AQT can be used to confirm the ATP-dependent activity of a novel protein target and to probe its active site.

  • Lead Optimization: During the lead optimization phase, AQT-based assays can be used to determine the potency and structure-activity relationship (SAR) of a series of compounds.

  • Mechanism of Action Studies: AQT can help elucidate the mechanism of action of inhibitors, distinguishing between ATP-competitive and non-competitive binders.

Data Presentation

Quantitative data from screening assays should be meticulously organized to facilitate comparison and interpretation. The following tables provide templates for summarizing typical results.

Table 1: Summary of High-Throughput Screening Campaign for Kinase Inhibitors

Compound IDAQT Displacement (%) at 10 µMIC₅₀ (µM)Hit Confirmation
Cmpd-00185.21.5Confirmed
Cmpd-00212.5> 50Not Confirmed
Cmpd-00392.10.8Confirmed
Cmpd-00445.715.2Not Confirmed
Cmpd-00578.92.3Confirmed

Table 2: Potency of Confirmed Hits Against Target Kinase

Compound IDIC₅₀ (µM)Hill SlopeZ'-factor
Cmpd-0011.5 ± 0.21.10.85
Cmpd-0030.8 ± 0.10.90.88
Cmpd-0052.3 ± 0.31.00.82
Staurosporine (Control)0.01 ± 0.0021.20.91

Experimental Protocols

Protocol 1: AQT-Based Competitive Binding Assay for Kinase Inhibitors (HTS)

This protocol describes a high-throughput competitive binding assay using a fluorescently labeled AQT analog (e.g., TNP-AQT) to screen for inhibitors of a target kinase.[4][5][6]

Materials:

  • Target Kinase (e.g., purified recombinant protein)

  • Fluorescent AQT analog (e.g., 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

  • Test Compounds (dissolved in DMSO)

  • Positive Control (e.g., Staurosporine)

  • Negative Control (DMSO)

  • 384-well, low-volume, black microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds, positive control, and negative control into the wells of a 384-well plate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of the target kinase solution (e.g., 20 nM final concentration) in assay buffer to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Fluorescent AQT Addition: Add 5 µL of the fluorescent AQT analog solution (e.g., 10 nM final concentration) in assay buffer to all wells.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Measure the fluorescence polarization of each well using a microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each test compound relative to the positive and negative controls.

  • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

  • For confirmed hits, perform dose-response experiments to determine the IC₅₀ values.

Protocol 2: Cell-Based Assay for Assessing Downstream Effects of AQT-Identified Inhibitors

This protocol outlines a method to evaluate the effect of hit compounds on a relevant signaling pathway in a cellular context.[1]

Materials:

  • Cancer cell line known to have an active ATP-dependent signaling pathway (e.g., a cell line with an activating mutation in a kinase).

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).

  • Test Compounds (identified from the primary screen).

  • Lysis Buffer.

  • Antibodies for Western Blotting (e.g., anti-phospho-protein, anti-total-protein).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein and downstream signaling molecules.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels.

  • Determine the effect of the compounds on the phosphorylation status of the target and downstream proteins.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival Promotes AQT_Inhibitor AQT-Identified Inhibitor AQT_Inhibitor->PI3K Inhibits

Caption: Hypothetical signaling pathway inhibited by an AQT-identified compound.

G Start Start HTS Compound_Plating Dispense Compounds (50 nL in 384-well plate) Start->Compound_Plating Enzyme_Addition Add Target Kinase (5 µL, 20 nM final) Compound_Plating->Enzyme_Addition Incubation_1 Incubate 15 min (Room Temperature) Enzyme_Addition->Incubation_1 AQT_Addition Add Fluorescent AQT (5 µL, 10 nM final) Incubation_1->AQT_Addition Incubation_2 Incubate 60 min (Room Temperature, dark) AQT_Addition->Incubation_2 Detection Measure Fluorescence Polarization Incubation_2->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis Hit_Identification Hit? Data_Analysis->Hit_Identification Dose_Response Perform Dose-Response (Determine IC₅₀) Hit_Identification->Dose_Response Yes No_Hit Discard Hit_Identification->No_Hit No End End Dose_Response->End No_Hit->End

Caption: Experimental workflow for a competitive binding HTS assay using AQT.

References

Application Notes and Protocols for Fluorescently Labeled Aminoquinol Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled nucleoside triphosphates are indispensable tools in molecular biology, enabling the sensitive and specific detection of nucleic acids and the study of enzymatic processes. This document provides detailed application notes and protocols for the use of a specialized class of these reagents: fluorescently labeled Aminoquinol (B1667108) triphosphates. Aminoquinol dyes offer unique photophysical properties that make them valuable reporters in a variety of biochemical assays. These notes are intended to guide researchers, scientists, and drug development professionals in the effective application of these powerful tools.

Core Concepts and Applications

Fluorescently labeled Aminoquinol triphosphates, such as Aminoquinol-dATP, are analogs of natural deoxynucleoside triphosphates (dNTPs) where a fluorescent aminoquinol moiety is attached to the nucleobase. This fluorescent tag allows for the direct visualization and quantification of the triphosphate's incorporation into DNA or its interaction with enzymes.

Key applications include:

  • Polymerase Chain Reaction (PCR): Incorporation of fluorescently labeled dNTPs during PCR enables the production of fluorescently tagged DNA fragments. This is useful for downstream applications such as DNA quantification and in situ hybridization.

  • DNA Sequencing: Fluorescently labeled dideoxynucleoside triphosphates (ddNTPs) are fundamental to Sanger sequencing, where their incorporation terminates DNA synthesis and the specific fluorophore identifies the terminal base.

  • Fluorescence Microscopy: Probes generated with fluorescently labeled nucleotides can be used to visualize the localization of specific DNA or RNA sequences within cells.

  • Enzyme Kinetics: The change in fluorescence upon binding or turnover of a fluorescently labeled triphosphate can be used to study the kinetics of enzymes such as polymerases, kinases, and ATPases in real-time.

Data Presentation

The photophysical properties of the fluorescent label are critical for designing experiments and interpreting results. The following table summarizes key quantitative data for a representative Aminoquinol-labeled deoxyadenosine (B7792050) triphosphate (Aminoquinol-dATP).

PropertyValueNotes
Excitation Maximum (λex) ~360 nmOptimal wavelength for exciting the fluorophore.
Emission Maximum (λem) ~510 nmWavelength of maximum fluorescence emission.
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at the excitation maximum.
Quantum Yield (Φ) 0.4 - 0.7Efficiency of photon emission after absorption. Varies with the local environment.
Fluorescence Lifetime (τ) 2 - 5 nsThe average time the molecule spends in the excited state before returning to the ground state.

Experimental Protocols

Protocol 1: Incorporation of Aminoquinol-dATP in PCR

This protocol describes the use of Aminoquinol-dATP in a standard PCR to generate fluorescently labeled DNA.

Materials:

  • DNA template

  • Forward and reverse primers

  • dNTP mix (dCTP, dGTP, dTTP at 10 mM each)

  • Aminoquinol-dATP (1 mM stock)

  • Unlabeled dATP (10 mM)

  • Taq DNA polymerase and corresponding buffer

  • Nuclease-free water

Procedure:

  • Prepare a dNTP/Aminoquinol-dATP Mix: Prepare a mix with a specific ratio of unlabeled dATP to Aminoquinol-dATP. A common starting ratio is 4:1 (e.g., 4 µL of 10 mM dATP and 10 µL of 1 mM Aminoquinol-dATP). The optimal ratio may need to be determined empirically.

  • Set up the PCR Reaction: Assemble the following components in a PCR tube on ice:

ComponentVolume (for 50 µL reaction)Final Concentration
10x PCR Buffer5 µL1x
dNTP mix (without dATP)1 µL200 µM each
dATP/Aminoquinol-dATP mix1 µL200 µM total adenine
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
DNA Template (10 ng/µL)1 µL10 ng
Taq DNA Polymerase (5 U/µL)0.5 µL2.5 Units
Nuclease-free waterto 50 µL-
  • Perform Thermal Cycling: Use a standard PCR program. An example is provided below:

    • Initial Denaturation: 95°C for 3 minutes

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 1 minute per kb of product

    • Final Extension: 72°C for 5 minutes

  • Analyze the Product: Run a small aliquot (5-10 µL) of the PCR product on an agarose (B213101) gel. Visualize the DNA using a gel imager with the appropriate excitation and emission filters for the Aminoquinol dye.

Protocol 2: Enzyme Kinetic Assay using Stopped-Flow Fluorescence

This protocol outlines how to measure the pre-steady-state kinetics of a DNA polymerase incorporating Aminoquinol-dATP.

Materials:

  • Stopped-flow fluorescence spectrophotometer

  • DNA polymerase

  • Primer-template DNA substrate

  • Aminoquinol-dATP

  • Reaction buffer (specific to the polymerase)

Procedure:

  • Prepare Reagents:

    • Syringe 1: DNA polymerase in reaction buffer.

    • Syringe 2: Primer-template DNA and Aminoquinol-dATP in reaction buffer.

  • Set up the Stopped-Flow Instrument:

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~510 nm.

    • Use a cutoff filter to block scattered excitation light.

    • Equilibrate the instrument to the desired reaction temperature.

  • Perform the Experiment:

    • Rapidly mix the contents of the two syringes.

    • Record the change in fluorescence intensity over time. The binding of the Aminoquinol-dATP to the polymerase-DNA complex often results in a change in fluorescence.

  • Data Analysis:

    • Fit the resulting fluorescence transient to an appropriate kinetic model (e.g., single or double exponential) to determine the rate constants for binding and incorporation.

Mandatory Visualizations

PCR_Workflow cluster_prep Reaction Preparation cluster_pcr Thermal Cycling cluster_analysis Product Analysis reagents Combine PCR Reagents (Template, Primers, Buffer) dntps Add dNTPs and Aminoquinol-dATP denaturation Denaturation (95°C) dntps->denaturation annealing Annealing (55-65°C) denaturation->annealing 30 Cycles extension Extension (72°C) annealing->extension 30 Cycles extension->denaturation 30 Cycles gel Agarose Gel Electrophoresis extension->gel imaging Fluorescence Imaging gel->imaging

Caption: Workflow for PCR-based labeling with Aminoquinol-dATP.

Enzyme_Kinetics_Workflow cluster_setup Instrument Setup cluster_reagents Reagent Preparation cluster_experiment Experiment & Analysis instrument Stopped-Flow Spectrophotometer wavelengths Set Excitation (~360nm) & Emission (~510nm) instrument->wavelengths syringe1 Syringe 1: DNA Polymerase mixing Rapid Mixing syringe1->mixing syringe2 Syringe 2: Primer-Template DNA & Aminoquinol-dATP syringe2->mixing detection Record Fluorescence Change mixing->detection analysis Kinetic Data Analysis detection->analysis

Caption: Workflow for enzyme kinetic analysis using stopped-flow.

Signaling_Pathway E Enzyme (E) (e.g., DNA Polymerase) ES Enzyme-Substrate Complex (E-S) E->ES S Substrate (S) (Primer-Template DNA) S->ES F_dNTP Fluorescent dNTP (F-dNTP) (Aminoquinol-dATP) ES_FdNTP Ternary Complex (E-S-F-dNTP) F_dNTP->ES_FdNTP ES->ES_FdNTP EP Enzyme-Product Complex (E-P') ES_FdNTP->EP Incorporation EP->E Release P Fluorescently Labeled Product (P') EP->P

Caption: Simplified signaling pathway of enzymatic incorporation.

Revolutionizing Kinase Activity Analysis: Aminoquinol Triphosphate-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a groundbreaking methodology for assessing kinase activity. The novel aminoquinol (B1667108) triphosphate (AQT)-based kinase assay platform, commercially known as PhosphoSens®, offers a continuous, real-time, and highly sensitive fluorescence-based approach to kinase activity measurement. This technology streamlines the drug discovery process by providing detailed kinetic data with a simple "add-and-read" format, eliminating the need for cumbersome wash steps, antibodies, or radioactive materials.[1][2][3]

The core of this technology lies in a peptide substrate labeled with a sulfonamido-oxine (Sox) fluorophore.[2][4] Upon phosphorylation of a nearby serine, threonine, or tyrosine residue by a target kinase, the Sox fluorophore chelates magnesium ions, leading to a significant enhancement in fluorescence intensity.[1][3] This chelation-enhanced fluorescence (ChEF) provides a direct and continuous readout of kinase activity, making it ideal for high-throughput screening, inhibitor characterization, and detailed mechanistic studies.[2][4]

Key Advantages of the AQT-Based Kinase Assay Platform:

  • Real-Time Kinetics: The continuous nature of the assay allows for the measurement of initial reaction rates, providing more accurate and detailed kinetic information compared to endpoint assays.[3][5]

  • High Sensitivity and Robustness: The platform demonstrates excellent sensitivity and performance, with Z' factor values reported to be greater than 0.7 and signal-to-background ratios of 2 or higher.[1][4]

  • Simple and Homogeneous Format: The "add-and-read" protocol simplifies workflow and is amenable to automation in 96-, 384-, and 1536-well plate formats.[6]

  • Versatility: Assays can be performed with recombinant kinases or in complex biological samples such as crude cell and tissue lysates.[6]

  • Broad Applicability: A wide range of selective peptide substrates are available, enabling the study of a diverse array of kinases and their roles in various signaling pathways.

Data Presentation: Performance Metrics

The AQT-based kinase assays consistently deliver high-quality data suitable for high-throughput screening and detailed inhibitor characterization. The following table summarizes representative performance metrics for the PhosphoSens® platform.

Kinase TargetInhibitorIC50 (nM)Z' FactorSignal-to-Background Ratio
EGFROsimertinib~9> 0.7> 5
EGFR (T790M/L858R)Osimertinib~3> 0.7> 5
ERK2SCH772984~50> 0.8> 7
AKT1Rizavasertib~20> 0.7> 4
AKT1Vevorisertib~100> 0.7> 4

Note: The IC50 values are approximate and can vary depending on the specific assay conditions. Z' factor and Signal-to-Background ratios are representative values based on available data.[1][4][7]

Experimental Protocols

I. General Protocol for a Continuous, Real-Time Kinase Activity Assay

This protocol provides a general guideline for performing a kinase activity assay using the PhosphoSens® platform in a 384-well plate format with a final reaction volume of 25 µL.

Materials:

  • PhosphoSens® Kinase Assay Kit (containing peptide substrate, reaction buffer, ATP, DTT, and EGTA)

  • Recombinant Kinase

  • Microplate reader capable of kinetic fluorescence measurement (Excitation: ~360 nm, Emission: ~485-498 nm)[6]

  • White, low-volume 384-well plates[6]

  • Multichannel pipettes

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock solution of the PhosphoSens® peptide substrate in ultrapure water.

    • Prepare a 10X ATP stock solution (typically 10 mM for a final concentration of 1 mM).[5]

    • Prepare a 10X DTT stock solution (typically 10 mM).[8]

    • Prepare a 10X EGTA stock solution (typically 5.5 mM).[8]

    • Prepare a 1X Reaction Buffer from the provided 10X stock.

    • Prepare a 5X kinase stock solution in an appropriate enzyme dilution buffer. The optimal kinase concentration should be determined empirically through a kinase titration experiment.[5]

  • Assay Master Mix Preparation:

    • Prepare a Master Mix containing the 1X Reaction Buffer, 1X peptide substrate, 1X ATP, 1X DTT, and 1X EGTA. Prepare enough Master Mix for all wells.

  • Assay Setup:

    • Add 20 µL of the Master Mix to each well of the 384-well plate.

    • Include "No Kinase" control wells containing the Master Mix but no enzyme.

  • Initiate the Reaction:

    • Add 5 µL of the 5X kinase stock solution to the appropriate wells to start the reaction.

    • Add 5 µL of enzyme dilution buffer to the "No Kinase" control wells.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader pre-equilibrated to the desired temperature (e.g., 30°C).[8]

    • Measure the fluorescence intensity in kinetic mode, with readings taken every 30 seconds to 2 minutes for a duration of 30 to 60 minutes.[5]

  • Data Analysis:

    • Subtract the background fluorescence from the "No Kinase" control wells from the fluorescence readings of the sample wells at each time point.

    • Determine the initial reaction rate (slope of the linear portion of the progress curve).

II. Protocol for IC50 Determination of a Kinase Inhibitor

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Same as the general protocol.

  • Kinase inhibitor of interest, serially diluted.

Procedure:

  • Inhibitor Preparation:

    • Prepare a serial dilution of the kinase inhibitor in DMSO. A typical starting concentration for the highest dose is 1000-fold the expected IC50.

  • Assay Setup:

    • Prepare the Assay Master Mix as described in the general protocol.

    • Add 19.5 µL of the Master Mix to each well.

    • Add 0.5 µL of the serially diluted inhibitor or DMSO (for the "No Inhibitor" control) to the appropriate wells.

    • Include "No Kinase" control wells for background subtraction.

  • Initiate the Reaction and Data Acquisition:

    • Follow steps 4 and 5 from the general protocol to initiate the reaction and acquire data.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Visualizations

Signaling Pathways and Experimental Workflow

G Aminoquinol Triphosphate (AQT) Kinase Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis reagent_prep Prepare Master Mix: - 1X Reaction Buffer - 1X AQT Peptide Substrate - 1X ATP, DTT, EGTA add_master_mix Add 20µL Master Mix to wells reagent_prep->add_master_mix kinase_prep Prepare 5X Kinase Solution start_reaction Add 5µL of 5X Kinase Solution kinase_prep->start_reaction inhibitor_prep Prepare Serial Dilution of Inhibitor add_inhibitor Add 0.5µL Inhibitor/DMSO inhibitor_prep->add_inhibitor add_master_mix->add_inhibitor add_inhibitor->start_reaction plate_reader Kinetic Fluorescence Reading (Ex: 360nm, Em: 485-498nm) start_reaction->plate_reader data_analysis Calculate Initial Rates plate_reader->data_analysis ic50_calc Determine IC50 data_analysis->ic50_calc

Caption: Workflow for AQT-based kinase activity and inhibitor IC50 determination.

MAPK_Pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK AQT Assay Target ERK ERK (MAPK) MEK->ERK AQT Assay Target TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Proliferation, Differentiation, Survival TranscriptionFactors->CellularResponse PI3K_AKT_Pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT AQT Assay Target Downstream Downstream Effectors (e.g., mTOR, GSK3) AKT->Downstream CellularResponse Cell Survival, Growth, Proliferation Downstream->CellularResponse

References

Troubleshooting & Optimization

Technical Support Center: Aminoquinol Triphosphate (AQT) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Aminoquinol (B1667108) Triphosphate (AQT) and related amino-nucleoside analogs. Our aim is to help improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for phosphorylating 5'-amino-nucleosides like Aminoquinol?

A1: A widely used and effective method is the one-step reaction with trisodium (B8492382) trimetaphosphate in a buffered aqueous solution, such as Tris-HCl. This approach offers high conversion yields for various 5'-amino-nucleoside analogs.[1][2][3]

Q2: I am observing low yields in my AQT synthesis. What are the potential causes?

A2: Low yields can stem from several factors:

  • Suboptimal pH: The pH of the reaction mixture is critical. For the phosphorylation of 5'-amino-nucleosides with trimetaphosphate, a slightly alkaline pH is often optimal.

  • Degradation of the product: The phosphoramidate (B1195095) bond in AQT is susceptible to hydrolysis under both acidic and alkaline conditions. Careful control of pH during the reaction and workup is crucial.[1]

  • Impure starting materials: The purity of the starting aminoquinol nucleoside is paramount. Impurities can interfere with the phosphorylation reaction.

  • Inefficient purification: Product loss can occur during purification steps. It is important to use optimized chromatography conditions.

Q3: My purified AQT product appears to be degrading over time. How can I improve its stability?

A3: The stability of aminoquinol triphosphate can be a concern. To mitigate degradation:

  • pH control during storage: Store purified AQT in a buffered solution at a neutral or slightly alkaline pH.

  • Avoid harsh conditions: Be mindful of pH changes during purification, especially during lyophilization. The use of volatile buffers like ammonium (B1175870) bicarbonate can sometimes lead to pH shifts upon removal, promoting hydrolysis.[4]

  • Storage temperature: Store AQT solutions at -20°C or -80°C for long-term stability.

Q4: What are the expected side products in AQT synthesis?

A4: Common side products include the corresponding aminoquinol diphosphate (B83284) (AQDP) and monophosphate (AQMP), which can arise from the hydrolysis of AQT. Unreacted starting aminoquinol nucleoside will also be present in the crude reaction mixture.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Inactive phosphorylating agent.2. Suboptimal reaction temperature or time.3. Incorrect pH of the reaction mixture.1. Use a fresh batch of trisodium trimetaphosphate.2. Optimize the reaction time and temperature. Monitor reaction progress by HPLC.3. Carefully adjust the pH of the Tris buffer to the optimal range (e.g., pH 8.0-8.5).
Multiple Peaks on HPLC Analysis of Crude Reaction 1. Presence of starting material, monophosphate, diphosphate, and triphosphate species.2. Formation of other byproducts due to side reactions.1. This is expected. Develop a gradient HPLC method for effective separation.[1]2. If unexpected peaks are observed, consider potential side reactions with impurities in the starting material.
Product Degradation During Purification 1. pH instability during anion-exchange chromatography.2. Hydrolysis during lyophilization from a non-optimal buffer.[4]1. Use a well-buffered eluent system for chromatography.2. Consider buffer exchange into a more suitable storage buffer before lyophilization, or store as a frozen solution.
Low Final Yield After Purification 1. Product loss during extraction or precipitation steps.2. Inefficient chromatographic separation leading to loss of product in mixed fractions.1. Minimize the number of purification steps where possible.2. Optimize the HPLC or ion-exchange chromatography gradient to achieve baseline separation of the triphosphate product.

Quantitative Data Summary

The following table summarizes typical conversion yields for the synthesis of various 5'-amino-2',5'-dideoxynucleoside-5'-N-triphosphates using the trisodium trimetaphosphate method. These values can serve as a benchmark for optimizing AQT synthesis.

Starting 5'-Amino-Nucleoside Conversion Yield (%)
5'-amino-2',5'-dideoxyadenosine85.6
5'-amino-2',5'-dideoxycytidine78.9
5'-amino-2',5'-dideoxyguanosine83.2
5'-amino-2',5'-dideoxyuridine80.0
5'-amino-2',5'-dideoxyinosine89.1
5'-amino-5'-deoxythymidine91.5
Data adapted from a study on 5'-amino-nucleoside triphosphates synthesis.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound (AQT)

This protocol is adapted from the high-yield synthesis of 5'-amino-nucleoside-5'-N-triphosphates.[1][2][3]

Materials:

  • Aminoquinol nucleoside

  • Trisodium trimetaphosphate

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Deionized water

  • Reverse phase HPLC system for monitoring and purification

Procedure:

  • A solution of the aminoquinol nucleoside (e.g., 50 µmol) and trisodium trimetaphosphate (e.g., 250 µmol) is prepared in an aqueous Tris buffer (e.g., 0.5 M, pH 8.0-8.5).

  • The reaction mixture is incubated at room temperature for 5-7 days.

  • The progress of the reaction is monitored by reverse phase HPLC to determine the conversion of the starting nucleoside to the triphosphate product.

  • Upon completion, the AQT product is purified from the reaction mixture using reverse phase HPLC.

Visualizations

Experimental Workflow for AQT Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start reagents Prepare Aminoquinol Nucleoside and Trisodium Trimetaphosphate in Tris Buffer start->reagents incubate Incubate at Room Temperature (5-7 days) reagents->incubate monitor Monitor by HPLC incubate->monitor monitor->incubate Continue Incubation purify Purify by Reverse Phase HPLC monitor->purify Reaction Complete analyze Characterize Final Product (e.g., NMR, MS) purify->analyze end End analyze->end

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low AQT Yield

cluster_problem Problem cluster_investigation Investigation cluster_solutions Potential Solutions low_yield Low AQT Yield check_reaction Check Reaction Conditions low_yield->check_reaction check_purification Analyze Purification Steps low_yield->check_purification check_stability Assess Product Stability low_yield->check_stability optimize_ph Optimize Reaction pH check_reaction->optimize_ph fresh_reagents Use Fresh Reagents check_reaction->fresh_reagents optimize_hplc Optimize HPLC Gradient check_purification->optimize_hplc buffer_exchange Buffer Exchange Before Lyophilization check_stability->buffer_exchange

Caption: Troubleshooting flowchart for addressing low yields in AQT synthesis.

References

Problems with Aminoquinol triphosphate stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminoquinol Triphosphate

Disclaimer: "this compound" is not a widely documented compound in scientific literature. This guide provides troubleshooting advice and protocols based on the established principles for the stability of novel nucleotide triphosphate (NTP) analogs. The data and pathways presented are illustrative and should be adapted to your specific experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the common stability issues with nucleotide analogs like this compound?

A1: The primary stability concern for most nucleotide triphosphates is the hydrolysis of the high-energy phosphoanhydride bonds linking the phosphate (B84403) groups.[1][2] This chemical breakdown can be accelerated by factors such as non-optimal pH, high temperatures, and the presence of certain metal ions. For a compound with a quinoline (B57606) moiety like this compound, susceptibility to oxidation and photobleaching might also be a concern, particularly if it is fluorescent.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of the triphosphate chain is highly pH-dependent. Generally, aqueous solutions of standard nucleotides are most stable at a slightly alkaline pH (around 7.5-8.5).[3] Acidic conditions (pH < 6.0) or strongly alkaline conditions can significantly increase the rate of hydrolysis.[2] However, some modified NTPs can be stable over a broader pH range.[4][5] It is crucial to determine the optimal pH for your specific analog.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The storage buffer should be sterile and maintained at a slightly alkaline pH (e.g., pH 8.0) using a biological buffer like Tris-HCl.

Q4: My enzymatic assay is giving low or inconsistent results. Could this be a problem with the this compound?

A4: Yes, this is a common symptom of compound instability. If the this compound has degraded into its diphosphate (B83284) (ADP) or monophosphate (AMP) forms, it may no longer be a substrate for your enzyme (e.g., a polymerase or kinase), leading to reduced or variable activity. It is also possible that the degradation products are acting as inhibitors. We recommend verifying the integrity of your stock solution.

Q5: How can I determine if my stock of this compound has degraded?

A5: The most reliable method is to use High-Performance Liquid Chromatography (HPLC). Anion-exchange or reverse-phase ion-pairing HPLC can effectively separate the triphosphate from its hydrolyzed diphosphate and monophosphate forms. Comparing the chromatogram of your current stock to a fresh or reference sample will reveal the extent of degradation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: My experiment shows a progressive loss of signal or activity over time.

  • Possible Cause: The this compound is degrading under your experimental conditions (e.g., temperature, buffer composition, or pH).

  • Troubleshooting Steps:

    • Review Experimental Buffer: Ensure the pH of your reaction buffer is in the optimal range (typically 7.5-8.5).

    • Control for Temperature: If your experiment involves prolonged incubations at elevated temperatures, consider performing a time-course stability test at that temperature.

    • Check for Contaminants: Ensure all reagents are free from contaminating nucleotidases or phosphatases. Use nuclease-free water and sterile equipment.

    • Perform a Functional Check: Prepare a fresh dilution of this compound from a frozen stock and repeat the experiment to see if the activity is restored.

Problem 2: I observe high variability between experimental replicates.

  • Possible Cause: Inconsistent handling of the this compound solution, such as repeated freeze-thaw cycles or leaving the stock solution on ice for extended periods.

  • Troubleshooting Steps:

    • Aliquot Your Stock: Store the this compound in single-use aliquots to minimize freeze-thaw cycles.

    • Maintain Cold Chain: Keep the compound on ice at all times when not in use, and return it to the freezer promptly.

    • Verify Concentration: Use UV-Vis spectrophotometry to confirm the concentration of your stock solution before starting a new set of experiments.

Problem 3: The compound performs poorly in the presence of divalent cations (e.g., Mg²⁺, Mn²⁺).

  • Possible Cause: While essential for many enzymatic reactions, divalent cations can sometimes chelate with the triphosphate chain and influence its stability.[6]

  • Troubleshooting Steps:

    • Optimize Cation Concentration: Titrate the concentration of the divalent cation in your assay to find the lowest concentration that supports robust enzyme activity without accelerating compound degradation.

    • Pre-incubation Control: Run a control where the this compound is pre-incubated with the cation in your reaction buffer for the duration of your experiment, then analyze its integrity via HPLC.

Data Presentation: Factors Influencing Stability

The following tables summarize typical stability data for generic nucleotide triphosphate analogs. This data is for illustrative purposes and may not directly reflect the properties of this compound.

Table 1: Illustrative Effect of pH on the Half-Life of a Generic NTP Analog at 37°C

pHBuffer SystemApproximate Half-Life (hours)
5.0Acetate~12
6.5MOPS~150
7.5HEPES> 400
8.5Tris-HCl> 500
9.5CHES~200

Table 2: Illustrative Effect of Temperature on NTP Analog Stability at pH 8.0

Temperature (°C)Approximate % Degradation after 24 hours
4< 1%
252-5%
3710-20%
55> 50%

Visualizations

TroubleshootingFlowchart start Low or Inconsistent Experimental Results? check_storage 1. Check Storage Conditions (-20°C, single-use aliquots?) start->check_storage Yes check_handling 2. Review Handling Procedures (Kept on ice, minimal freeze-thaw?) check_storage->check_handling verify_integrity 3. Verify Compound Integrity (Perform HPLC analysis) check_handling->verify_integrity degraded Compound is Degraded verify_integrity->degraded >10% degradation stable Compound is Stable verify_integrity->stable <10% degradation new_stock Use a fresh stock aliquot. Re-evaluate storage protocol. degraded->new_stock check_assay Troubleshoot other assay components (enzyme, buffer, etc.) stable->check_assay

Caption: Troubleshooting flowchart for diagnosing stability issues.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_solution Prepare Solutions (Compound in various buffers) time_zero Take T=0 Sample prep_solution->time_zero incubate Incubate at Test Conditions (e.g., 4°C, 25°C, 37°C) time_zero->incubate time_points Collect Aliquots at Defined Time Points incubate->time_points hplc Analyze by HPLC time_points->hplc data_analysis Calculate % Remaining vs. Time hplc->data_analysis

Caption: Experimental workflow for assessing compound stability.

SignalingPathway receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates (using ATP) transcription_factor Transcription Factor kinase_b->transcription_factor Phosphorylates (using ATP) gene_expression Gene Expression transcription_factor->gene_expression Activates aqtp Aminoquinol-TP (ATP Analog) inhibition inhibition aqtp->inhibition inhibition->kinase_a

Caption: Hypothetical signaling pathway inhibited by an ATP analog.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a method to quantify the degradation of this compound over time.

1. Materials:

  • This compound stock solution (e.g., 10 mM in Tris-HCl, pH 8.0)

  • Incubation buffers (e.g., 50 mM MES pH 6.0, 50 mM HEPES pH 7.5, 50 mM Tris-HCl pH 8.5)

  • HPLC system with a UV detector

  • Anion-exchange or C18 reverse-phase column

  • Mobile phase reagents (e.g., potassium phosphate, triethylammonium (B8662869) acetate, acetonitrile)

2. Procedure:

  • Prepare fresh dilutions of this compound to a final concentration of 100 µM in each of the incubation buffers.

  • Immediately inject a sample from each buffer onto the HPLC to obtain a time-zero (T=0) reading. This serves as the 100% integrity control.

  • Incubate the remaining solutions at the desired temperature (e.g., 37°C).

  • At specified time points (e.g., 1, 4, 8, 24, and 48 hours), remove an aliquot from each solution and immediately freeze it at -80°C to stop further degradation.

  • Once all time points are collected, thaw the samples and analyze them by HPLC.

3. HPLC Method (Example):

  • Column: C18 reverse-phase, 5 µm particle size

  • Mobile Phase A: 100 mM triethylammonium acetate, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 30% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at the λmax of the quinoline ring (to be determined empirically).

  • Analysis: Integrate the peak areas for the triphosphate and any degradation products (diphosphate, monophosphate). Calculate the percentage of intact triphosphate remaining at each time point relative to the T=0 sample.

Protocol 2: Functional Stability Assay (Kinase Activity)

This protocol assesses the functional stability of this compound by measuring its ability to serve as a substrate for a kinase over time.

1. Materials:

  • This compound

  • A known kinase that utilizes ATP (e.g., PKA, Src)

  • Kinase-specific peptide substrate

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

  • A method to detect phosphorylation (e.g., phosphospecific antibody, ADP-Glo™ assay)

2. Procedure:

  • Prepare a 1 mM solution of this compound in the kinase reaction buffer.

  • Incubate this solution at a stress temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 4, 8 hours), remove an aliquot of the pre-incubated this compound.

  • Set up a series of kinase reactions. For each time point, use the pre-incubated this compound as the phosphate donor. Include a control reaction with freshly prepared this compound.

  • Initiate the reactions by adding the kinase.

  • Incubate for the standard reaction time (e.g., 30 minutes) at the optimal temperature for the enzyme.

  • Stop the reactions and measure the amount of phosphorylated product or ADP generated.

  • Analysis: Plot the kinase activity (signal) as a function of the pre-incubation time of the this compound. A decrease in signal over time indicates functional degradation of the compound.

References

Troubleshooting Aminoquinol triphosphate incorporation in PCR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for the incorporation of modified nucleotides, such as Aminoquinol triphosphate, during PCR. While the principles discussed here are broadly applicable, they are based on the well-documented use of similar modified nucleotides like aminoallyl-dUTPs. Users should consider this guidance as a starting point for optimizing their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when failing to incorporate this compound?

The first step is to run a positive control reaction. This involves setting up a PCR using an unmodified dNTP mix with a reliable template and primer set. This will confirm if the issue lies with the basic PCR components (polymerase, buffer, primers, template) or specifically with the this compound.

Q2: My PCR with this compound resulted in no product. What are the likely causes?

Several factors can lead to complete PCR failure. The most common culprits are:

  • Incompatible DNA Polymerase: Not all DNA polymerases can efficiently incorporate modified nucleotides. Standard Taq polymerase has very low efficiency for incorporating bulky modified dNTPs. High-fidelity proofreading polymerases may even remove the modified nucleotide after incorporation. It is recommended to use polymerases specifically engineered for or tested with modified nucleotides.

  • Incorrect dNTP Ratio: The ratio of the modified triphosphate to its corresponding natural dNTP is critical. An excessively high concentration of this compound can inhibit the polymerase, leading to reaction failure.

  • Suboptimal Annealing Temperature: The presence of modified nucleotides can sometimes affect the melting temperature (Tm) of the DNA, potentially requiring an adjustment of the annealing temperature.

  • Inhibitory Contaminants: Ensure the this compound stock solution is free from contaminants that could inhibit PCR.

Troubleshooting Common Issues

Issue 1: Low or No Yield of PCR Product

If your positive control (with standard dNTPs) works but the experimental reaction with this compound yields little or no product, consult the following troubleshooting table.

Table 1: Troubleshooting Low/No PCR Product Yield

Potential CauseRecommended Solution
Inappropriate DNA Polymerase Switch to a DNA polymerase known to be compatible with modified nucleotides (e.g., certain engineered variants of Taq or Klenow fragment).
Incorrect dNTP Ratio Optimize the ratio of this compound to the corresponding natural dNTP. Start with a ratio of 3:1 or 2:1 (modified:natural) and test a range.
Suboptimal MgCl₂ Concentration Modified dNTPs can chelate Mg²⁺ ions. Increase the MgCl₂ concentration in increments of 0.5 mM to find the optimal level for your reaction.
Incorrect Annealing Temperature Perform a temperature gradient PCR to empirically determine the optimal annealing temperature for your specific primer-template combination with the modified dNTP.
PCR Inhibitors Dilute the template DNA to reduce the concentration of potential inhibitors. Purify the this compound stock if contamination is suspected.
Issue 2: Formation of Primer-Dimers or Non-Specific Products

The appearance of low-molecular-weight bands (primer-dimers) or other unexpected bands suggests sub-optimal reaction specificity.

Table 2: Troubleshooting Non-Specific Amplification

Potential CauseRecommended Solution
Low Annealing Temperature Increase the annealing temperature in 1-2°C increments to enhance primer binding specificity.
Excess Primer Concentration Reduce the concentration of primers in the reaction. A typical starting range is 0.1 to 0.5 µM.
High MgCl₂ Concentration While necessary for the reaction, excess Mg²⁺ can stabilize non-specific primer binding. Reduce the concentration if you have previously increased it.
Hot-Start PCR Recommended Use a hot-start DNA polymerase. This prevents non-specific amplification that can occur at lower temperatures during reaction setup.

Experimental Protocols & Workflows

Standard Protocol for Aminoquinol-dUTP Incorporation

This protocol provides a starting point for incorporating a modified dUTP. Concentrations should be optimized for your specific application.

  • Prepare the Reaction Mix: For a 50 µL reaction, combine the following on ice:

    • 5 µL of 10x PCR Buffer (without MgCl₂)

    • 3 µL of 25 mM MgCl₂ (for a final concentration of 1.5 mM; optimize as needed)

    • 1 µL of dNTP mix (10 mM each of dATP, dCTP, dGTP)

    • 3 µL of 10 mM dTTP

    • 7 µL of 10 mM Aminoquinol-dUTP (example ratio of 7:3 modified to natural)

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 1-5 µL of Template DNA (1-10 ng)

    • 0.5 µL of a compatible DNA Polymerase (5 U/µL)

    • Add Nuclease-Free Water to 50 µL.

  • Perform Thermal Cycling:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize with gradient).

      • Extension: 72°C for 1 minute per kb of amplicon length.

    • Final Extension: 72°C for 5-10 minutes.

    • Hold: 4°C.

  • Analyze the Product: Run 5-10 µL of the PCR product on an agarose (B213101) gel to verify the size and estimate the yield.

Visualizing the Workflow

The following diagrams illustrate the experimental and troubleshooting workflows.

PCR_Workflow cluster_inputs Inputs prep 1. Prepare Reaction Mix pcr 2. Perform Thermal Cycling prep->pcr Setup analysis 3. Agarose Gel Analysis pcr->analysis Amplify downstream 4. Downstream Application analysis->downstream Verify template Template DNA primers Primers polymerase Polymerase dNTPs dNTPs + Aminoquinol-TP

Caption: Experimental workflow for PCR with modified nucleotides.

Troubleshooting_Flowchart q1 PCR Product on Gel? q2 Is Yield Low? q1->q2 Yes sol1 Check Polymerase Check dNTP Ratio Run Gradient PCR q1->sol1 No sol2 Optimize dNTP Ratio Increase MgCl₂ Conc. q2->sol2 Yes success Proceed to Downstream App q2->success No q3 Non-specific Bands Present? sol3 Increase Annealing Temp Use Hot-Start Polymerase q3->sol3 Yes q3->success No failure Re-evaluate Primers and Template sol1->failure sol2->q3 sol3->success

Technical Support Center: Off-Target Effects of Anilino-Quinazoline & Anilino-Quinoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding, identifying, and mitigating the off-target effects of anilino-quinazoline and anilino-quinoline based kinase inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets and common off-targets for anilino-quinazoline and anilino-quinoline kinase inhibitors?

A1: This class of inhibitors was primarily designed to target the ATP-binding site of tyrosine kinases. The most common primary target is the Epidermal Growth Factor Receptor (EGFR). However, due to the conserved nature of the ATP-binding pocket across the human kinome, these inhibitors frequently exhibit off-target activity against other kinases.

Common off-targets for well-known inhibitors like Gefitinib, Erlotinib, and Lapatinib include other members of the ErbB family (HER2/ErbB2, HER4/ErbB4), as well as kinases such as RIPK2, GAK, AAK1, and MAP2K5.[1] Some inhibitors also show activity against kinases like JAK2, which can lead to unexpected biological responses.[2][3]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target activity. A multi-step approach is recommended to investigate this:

  • Validate with a Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary kinase. If this second inhibitor does not reproduce the phenotype, it's likely your original compound has off-target effects.

  • Rescue Experiment: Overexpress a drug-resistant mutant of the intended target kinase in your cells. If the phenotype persists after treatment with your inhibitor, it is likely mediated by an off-target.

  • Kinome Profiling: The most direct method is to perform a kinome-wide selectivity screen. This will provide data on the binding affinity of your compound against a large panel of kinases, revealing potential off-targets.[4]

  • Target Engagement Assays: Confirm that your inhibitor is engaging the suspected off-target in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA).[5]

Q3: Why do my inhibitor's IC50 values from biochemical assays differ significantly from its potency in cell-based assays?

A3: Discrepancies between biochemical and cellular assay results are common. Several factors can contribute to this:

  • ATP Concentration: Biochemical assays are often performed at low, fixed ATP concentrations. In contrast, the intracellular ATP concentration is much higher (in the millimolar range), which can outcompete ATP-competitive inhibitors for binding to the kinase, leading to a decrease in apparent potency in cells.[4]

  • Cellular Permeability and Efflux: The compound may have poor membrane permeability, limiting its intracellular concentration. Additionally, it could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively transport the inhibitor out of the cell.[4]

  • Target Availability and State: The target kinase may be expressed at low levels in your cell line, or it might be in a conformational state that is less susceptible to inhibition.

Q4: Can off-target effects be beneficial?

A4: Yes, this phenomenon, known as polypharmacology, can be therapeutically advantageous. An inhibitor that hits multiple disease-relevant targets can sometimes be more effective than a highly selective one. For instance, an off-target effect of lapatinib, the upregulation of TRAIL death receptors DR4 and DR5, sensitizes colon cancer cells to TRAIL-induced apoptosis, an effect independent of its primary EGFR/HER2 inhibition.[5]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed (e.g., inhibition of a pathway thought to be downstream of a different receptor)

Potential Cause Troubleshooting Step Expected Outcome
Inhibition of an unknown off-target kinase. Conduct a broad kinase selectivity screen (kinome profiling) at a relevant concentration (e.g., 10x the on-target IC50).Identification of potential off-target kinases that could be responsible for the observed phenotype.[4]
The inhibitor affects a non-kinase protein. Perform a target deconvolution study using methods like affinity purification-mass spectrometry (AP-MS).Identification of non-kinase binding partners that may be mediating the unexpected effects.
The inhibitor paradoxically activates a signaling pathway. Investigate feedback loops and pathway crosstalk. For example, inhibition of a primary target can sometimes lead to the compensatory activation of a parallel pathway.Identification of unexpectedly activated pathways that can explain the observed phenotype.

Issue 2: High Levels of Cell Toxicity at Concentrations Close to the On-Target IC50

Potential Cause Troubleshooting Step Expected Outcome
Potent off-target effects on kinases essential for cell survival. 1. Titrate the inhibitor concentration carefully to determine the therapeutic window. 2. Consult off-target databases or perform a kinome scan to check for inhibition of known pro-survival kinases (e.g., AKT, ERK).Determination of a concentration that inhibits the primary target without causing excessive toxicity.
Compound is not specific and has broad cytotoxic effects. Test a structurally related but inactive analogue of the inhibitor as a negative control.The inactive analogue should not cause toxicity, confirming the effect is related to the pharmacophore.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the binding affinities (Kd values in nM) of Gefitinib, Erlotinib, and Lapatinib against their primary targets and selected potent off-targets. Data is sourced from the LINCS Data Portal KINOMEscan™ assays.[1] A lower Kd value indicates a stronger binding affinity.

Table 1: Potent On- and Off-Target Kinases (Kd < 100 nM)

Kinase TargetGefitinib Kd (nM)Erlotinib Kd (nM)Lapatinib Kd (nM)
EGFR 0.5 0.4 3.0
ERBB2 (HER2) 1,1001,00013
ERBB4 (HER4) 2,1001,80011
AAK1>10,000>10,00088
GAK1,2001,10036
MAP2K5>10,000>10,00096
RIPK248 21 20

Primary targets for each inhibitor are highlighted in bold.

Table 2: Selected Off-Target Kinase Inhibition (IC50 values)

InhibitorOff-Target KinaseIC50 (nM)Reference Cell Line/Assay
ErlotinibJAK2 (V617F)~1000In vitro colony culture assays
LapatinibErbB4367Cell-free kinase assay

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to verify the binding of an anilino-quinazoline inhibitor to a suspected target protein in intact cells using Western Blot for detection.[5][6]

Materials:

  • Cell culture reagents

  • Test inhibitor (e.g., Erlotinib) and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody against the target protein and loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Thermal cycler

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the inhibitor or vehicle (DMSO) for 2 hours at 37°C.

  • Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cells in PBS with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice for 10 minutes.

  • Fractionation: Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.

  • Western Blot Analysis:

    • Prepare samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensities against temperature for both inhibitor-treated and vehicle-treated samples to generate melt curves. A rightward shift in the melt curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

This protocol provides a general workflow for identifying the cellular targets of a kinase inhibitor using an immobilized version of the compound (or a broad-spectrum inhibitor matrix like Kinobeads) followed by mass spectrometry.[7]

Materials:

  • Cell line of interest

  • Test inhibitor and DMSO

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Affinity matrix: Sepharose beads with immobilized inhibitor or commercially available Kinobeads™

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of the free inhibitor)

  • Mass spectrometry-compatible reagents (trypsin, etc.)

Procedure:

  • Cell Lysate Preparation: Grow and harvest cells. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Competitive Binding (for inhibitor profiling): Pre-incubate aliquots of the cell lysate with increasing concentrations of the free test inhibitor for 1 hour at 4°C. A vehicle (DMSO) control is essential.

  • Affinity Enrichment: Add the affinity matrix (e.g., Kinobeads) to the pre-incubated lysates and incubate for 1-2 hours at 4°C with gentle rotation to allow proteins to bind.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads. This can be done by adding SDS-PAGE sample buffer and boiling, or by competitive elution with a high concentration of the free inhibitor.

  • Sample Preparation for MS:

    • Run the eluates on a short SDS-PAGE gel to separate proteins.

    • Perform an in-gel digest with trypsin.

    • Alternatively, perform an on-bead digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins using a database search algorithm (e.g., Mascot, MaxQuant).

    • For competitive binding experiments, quantify the relative abundance of each identified protein across the different inhibitor concentrations. Proteins that show a dose-dependent decrease in binding to the beads are considered specific targets of the inhibitor.

Visualizations (Signaling Pathways & Workflows)

EGFR_Signaling_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Anilino-Quinazoline Inhibitor Inhibitor->EGFR Inhibits ATP Binding Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: On-target EGFR signaling pathway inhibition.

Off_Target_Workflow Start Unexpected Cellular Phenotype Observed Step1 Validate with Structurally Unrelated Inhibitor Start->Step1 Decision1 Phenotype Reproduced? Step1->Decision1 OnTarget Likely On-Target Effect Decision1->OnTarget Yes Step2 Perform Kinome Scan or AP-MS to Identify Off-Targets Decision1->Step2 No Step3 Validate Off-Target Engagement (e.g., CETSA) Step2->Step3 OffTarget Confirmed Off-Target Effect Step3->OffTarget Lapatinib_Off_Target_JNK Lapatinib Lapatinib (High Concentration) UnknownKinase Unknown Off-Target Kinase(s) Lapatinib->UnknownKinase Inhibits? Activates? JNK JNK UnknownKinase->JNK Activates cJun c-Jun JNK->cJun Phosphorylates DR5 DR5 Transcription Upregulation cJun->DR5 Promotes Apoptosis Increased Sensitivity to TRAIL-induced Apoptosis DR5->Apoptosis

References

Technical Support Center: Aminoquinol Triphosphate (AQT) Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Aminoquinol Triphosphate (AQT) and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address cytotoxicity issues that may arise during your experiments. As AQT is a novel compound, this guide leverages knowledge from similar molecules, such as adenosine (B11128) triphosphate (ATP) and aminoquinolines, to provide a framework for identifying and mitigating cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with our this compound (AQT) compound. What are the potential underlying mechanisms?

A1: While data on AQT is emerging, the cytotoxicity of triphosphate-containing molecules and aminoquinolines can be attributed to several mechanisms. The triphosphate moiety may mimic ATP, leading to activation of purinergic receptors (like P2X7R) on the cell surface. This can trigger a cascade of events including:

  • Ion channel opening and calcium influx: Rapid and sustained increases in intracellular calcium can activate apoptotic pathways.[1][2]

  • Inflammasome activation: Leading to inflammatory responses and pyroptosis, a form of programmed cell death.[1][3]

  • Mitochondrial dysfunction: Disruption of the mitochondrial membrane potential and increased production of reactive oxygen species (ROS) can induce apoptosis.[1][3]

The aminoquinoline core itself can also contribute to cytotoxicity, potentially through off-target effects on cellular kinases or by intercalating with DNA.[4]

Q2: How can we determine if our AQT compound is acting on purinergic receptors?

A2: To investigate the involvement of purinergic receptors, you can perform competition assays. Pre-incubating your cells with a known P2X7R antagonist before adding your AQT compound can help determine if the cytotoxicity is mediated through this receptor. If the antagonist reduces the observed cytotoxicity, it suggests that purinergic receptor activation is a key mechanism.

Q3: What are some general strategies to reduce the cytotoxicity of our AQT compound?

A3: Reducing cytotoxicity often involves a multi-pronged approach:

  • Chemical modification: If structure-activity relationship (SAR) data is available, medicinal chemists may be able to modify the AQT molecule to reduce its affinity for off-target receptors while maintaining its desired activity.

  • Dose optimization: Determining the lowest effective concentration of your AQT compound can minimize cytotoxic effects.

  • Co-treatment with inhibitors: If a specific cytotoxic pathway is identified (e.g., caspase activation), co-treatment with an inhibitor of that pathway (e.g., a pan-caspase inhibitor like Z-VAD-FMK) can help to mitigate cell death.

Troubleshooting Guides

Issue: Unexpectedly High Cytotoxicity in Initial Screens

Possible Cause: The observed cytotoxicity may be due to off-target effects or the activation of specific cell death pathways.

Troubleshooting Workflow:

G start High Cytotoxicity Observed dose_response Perform Dose-Response and Time-Course Study start->dose_response mechanism Investigate Mechanism of Cell Death (Apoptosis vs. Necrosis) dose_response->mechanism apoptosis_assay Annexin V/PI Staining mechanism->apoptosis_assay Apoptosis? receptor_assay Purinergic Receptor Antagonist Assay mechanism->receptor_assay Receptor-mediated? caspase_assay Caspase Activity Assay apoptosis_assay->caspase_assay mito_assay Mitochondrial Membrane Potential Assay (e.g., JC-1) caspase_assay->mito_assay analysis Analyze Data to Identify Key Cytotoxic Pathways mito_assay->analysis receptor_assay->analysis mitigation Develop Mitigation Strategy (e.g., Co-treatment, SAR) analysis->mitigation

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • Your AQT compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of your AQT compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the AQT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve AQT).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Protocol 2: Investigating Apoptosis with Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Your AQT compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with your AQT compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Potential Signaling Pathway for AQT-Induced Cytotoxicity

G cluster_cell Cell Membrane P2X7R P2X7R Ca_influx Ca²⁺ Influx P2X7R->Ca_influx AQT Aminoquinol Triphosphate (AQT) AQT->P2X7R NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Mito Mitochondrial Dysfunction Ca_influx->Mito Casp1 Caspase-1 Activation NLRP3->Casp1 Casp3 Caspase-3 Activation Casp1->Casp3 Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for AQT-induced cytotoxicity.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various 4-aminoquinoline (B48711) derivatives against two human breast cancer cell lines, providing a reference for the potential potency of this class of compounds.

CompoundCell LineIC50 (µM)[4]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF7~5.0
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468~2.5
butyl-(7-fluoro-quinolin-4-yl)-amineMCF7~7.5
butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB468~10.0
ChloroquineMCF7>50.0
ChloroquineMDA-MB468>50.0
AmodiaquineMCF7~20.0
AmodiaquineMDA-MB468~15.0

Disclaimer: The information provided in this technical support center is intended for research purposes only. The proposed mechanisms and protocols are based on existing knowledge of related compounds and should be adapted and validated for your specific AQT molecule and experimental system.

References

Technical Support Center: Improving Aminoquinol Triphosphate Solubility for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminoquinol Triphosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a complex organic molecule with a molecular formula of C26H40Cl2N3O12P3.[1] Like many nucleotide analogs and other complex drug candidates, it can exhibit poor aqueous solubility, which presents a significant challenge for its use in biological assays and other experiments.[2] Achieving a stable, soluble form is crucial for obtaining accurate and reproducible experimental results.

Q2: What is the recommended starting solvent for dissolving this compound?

For initial attempts, it is advisable to start with small quantities of the compound and test a range of biocompatible solvents. A common starting point for many organic molecules is a small amount of a water-miscible organic solvent like DMSO, followed by dilution with an appropriate aqueous buffer. However, the final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system.

Q3: How does pH affect the solubility of this compound?

The solubility of compounds with ionizable groups, such as the phosphate (B84403) groups in this compound, can be significantly influenced by pH.[3][4] The triphosphate moiety is anionic, and its charge state will change with pH. It is generally recommended to maintain a pH between 6.8 and 7.4 for stability, as extreme pH levels can lead to hydrolysis of the triphosphate chain.[3] Experimenting with buffers in this pH range is a critical step in optimizing solubility.

Q4: Can I use standard phosphate buffers to dissolve this compound?

While phosphate buffers are common in biological research, they may not always be the best choice for compounds that can form insoluble salts.[5][6] The presence of divalent cations (like Ca²⁺ or Mg²⁺) in conjunction with phosphate buffers can lead to precipitation.[6] Consider using "Good's buffers" such as HEPES, which have low metal-binding constants and are less likely to cause precipitation.[6][7]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: this compound is not dissolving in my aqueous buffer.

Solution Workflow:

The following diagram illustrates a logical workflow for troubleshooting solubility issues.

solubility_workflow Troubleshooting Workflow for this compound Solubility start Start: Undissolved Compound initial_test Initial Test: Small amount in aqueous buffer start->initial_test dissolved_yes Completely Dissolved? initial_test->dissolved_yes dissolved_no Incomplete Dissolution initial_test->dissolved_no No success Success: Soluble Stock Solution Proceed with experiment dissolved_yes->success Yes ph_adjustment Adjust pH (6.8-7.4) Use Good's Buffer (e.g., HEPES) dissolved_no->ph_adjustment cosolvent Add Co-solvent (e.g., DMSO, Ethanol) Start with <1% ph_adjustment->cosolvent sonication Apply Gentle Sonication Monitor for degradation cosolvent->sonication heating Gentle Warming (e.g., 37°C) Use with caution sonication->heating heating->dissolved_yes failure Still Insoluble: Consider advanced techniques heating->failure Still Insoluble

Caption: A step-by-step workflow for addressing solubility issues with this compound.

Quantitative Data Summary: Solubility Enhancement Techniques

The following table summarizes various techniques that can be employed to improve the solubility of poorly water-soluble compounds like this compound.[2][4][8][9][10]

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Modifying the ionization state of the molecule to a more soluble form.[4][10]Simple, effective for ionizable compounds.Risk of chemical instability at extreme pHs.[3]
Co-solvency Adding a water-miscible organic solvent to reduce the polarity of the aqueous medium.[4]Effective for many nonpolar compounds.Organic solvents can be toxic to cells.
Micronization Reducing the particle size to increase the surface area available for dissolution.[4][8][10]Increases the rate of dissolution.Does not increase equilibrium solubility.[4]
Nanonization Reducing particle size to the nanometer range, which can increase both dissolution rate and saturation solubility.[2][8]Significant improvement in solubility and bioavailability.Requires specialized equipment and formulation expertise.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[9]Effective at low concentrations.Can interfere with some biological assays.
Complexation Using complexing agents like cyclodextrins to form soluble inclusion complexes.[4]Can significantly increase solubility.The complexing agent may have its own biological effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

This protocol provides a general guideline. The optimal conditions may need to be determined empirically.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • HEPES buffer (1 M, pH 7.4, sterile)

  • Nuclease-free water, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Initial Weighing: Carefully weigh out a small, precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube. Perform all manipulations in a fume hood.

  • Initial Solubilization in DMSO: Add a minimal volume of anhydrous DMSO to the powder to create a concentrated stock (e.g., 20 µL for 1 mg to make a 50 mg/mL initial solution). Vortex gently until the powder is completely dissolved. The solution should be clear.

  • Dilution in Buffer: In a separate sterile tube, prepare the desired volume of working buffer. For a 10 mM final concentration, you will dilute the DMSO stock.

  • Stepwise Dilution: While vortexing the buffer at a moderate speed, add the DMSO stock solution dropwise. This gradual addition helps to prevent precipitation.

  • Observation: After adding the entire volume of the DMSO stock, continue to vortex for another minute. Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use or storage.

  • Troubleshooting Insolubility:

    • If precipitation occurs, try gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • If the compound remains insoluble, sonication in a water bath sonicator for 2-5 minutes can be attempted. Be cautious, as prolonged sonication can generate heat and potentially degrade the compound.

    • If these steps fail, a lower final concentration may be necessary, or an alternative co-solvent or buffering system should be explored.

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Hypothetical Signaling Pathway Involvement

While the specific pathways involving this compound are not detailed in the provided search results, many triphosphate analogs act as competitive inhibitors of ATP-dependent enzymes, such as kinases. The following diagram illustrates a hypothetical signaling pathway where an ATP analog could exert its effect.

signaling_pathway Hypothetical Signaling Pathway Inhibition by an ATP Analog receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates cellular_response Cellular Response transcription_factor->cellular_response Leads to atp_analog This compound (ATP Analog) atp_analog->kinase1 Inhibits

Caption: A generalized kinase cascade showing potential inhibition by an ATP analog like this compound.

References

Aminoquinol Triphosphate (AQT) Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminoquinol Triphosphate (AQT) and other modified nucleotide analogs. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my purified AQT consistently low?

Low recovery of the target triphosphate is a frequent challenge. Several factors can contribute to this issue:

  • Incomplete Synthesis: The initial phosphorylation reaction may not have gone to completion, leaving a large proportion of unreacted nucleoside, monophosphate, or diphosphate (B83284).[1] It is crucial to analyze the crude reaction mixture via ³¹P-NMR or analytical HPLC to assess the initial triphosphate content before proceeding with large-scale purification.[1]

  • Product Degradation: Nucleotide triphosphates are susceptible to hydrolysis, breaking down into diphosphate and monophosphate forms. This can be exacerbated by pH changes during purification or lyophilization, especially when using volatile buffers like ammonium (B1175870) bicarbonate.[2]

  • Suboptimal Chromatography: The choice of chromatography resin, gradient slope, and flow rate can significantly impact separation and recovery. A gradient that is too steep may lead to poor resolution and co-elution of the triphosphate with contaminants, making it difficult to isolate pure fractions without sacrificing yield.[3]

  • Loss During Desalting: Post-chromatography steps to remove salts, such as ethanol (B145695) precipitation, can lead to significant product loss, especially with small sample quantities.[4] Dialysis or size-exclusion chromatography may be alternative methods to consider.[4]

Q2: My final AQT product shows contamination with mono- and diphosphates after lyophilization. What happened?

This is a common and frustrating problem often linked to the instability of the triphosphate moiety.

  • Hydrolysis During Lyophilization: If you used a buffer like ammonium bicarbonate or triethylammonium (B8662869) bicarbonate (TEAB) for ion-exchange chromatography, its decomposition during lyophilization can cause significant pH shifts.[2] This acidic or basic environment can catalyze the hydrolysis of the terminal phosphate (B84403) bond, converting your pure triphosphate back into diphosphate and monophosphate contaminants.[2]

  • Residual Enzyme Activity: If the synthesis involved enzymatic steps, ensure that all enzymes have been completely denatured and removed prior to purification, as residual phosphatase activity can degrade the product.

  • Nuclease Contamination: Ensure all water and solutions used to redissolve the final product are certified nuclease-free.[2]

Solution: Before lyophilization, consider performing a desalting step using a size-exclusion column (e.g., Sephadex G-25) to exchange the volatile chromatography buffer for pure, nuclease-free water.[2] This removes the salts whose decomposition can cause pH instability.

Q3: How do I choose between Anion-Exchange (IEX) and Reversed-Phase (RP) HPLC for AQT purification?

The choice depends on the specific impurities you need to remove. IEX and RP-HPLC are powerful techniques that offer different separation mechanisms. Often, a multi-step approach is required for high-purity products.[5][6]

  • Anion-Exchange Chromatography (IEX): This method is ideal for separating molecules based on their net negative charge.[7] It excels at separating triphosphates from monophosphates, diphosphates, and pyrophosphate, as the triphosphate has the highest charge and binds most strongly to the column.[8] It is typically the first and most crucial purification step.[9]

  • Reversed-Phase (RP) HPLC: This technique separates molecules based on hydrophobicity.[10] While less effective at separating by phosphate number, it is the pivotal step for removing closely related impurities that differ slightly in structure, such as unreacted nucleoside starting material or diphosphates that can be potent polymerase inhibitors.[1] It is often used as a final polishing step after initial IEX purification.

Q4: What are the primary sources of salt in my final product and how can I effectively remove them?

High salt concentration is a common issue, primarily introduced during ion-exchange chromatography where a salt gradient (e.g., NaCl or TEAB) is used to elute the product.[3] These salts can interfere with downstream applications and mass spectrometry analysis.[11]

Effective Desalting Methods:

  • Size-Exclusion Chromatography (SEC): Using columns packed with resins like Sephadex G-25 is a highly effective method for separating the high-molecular-weight AQT from low-molecular-weight salt ions.

  • Ethanol Precipitation: This classic method involves precipitating the nucleotide with cold ethanol and a salt like sodium acetate. However, it can result in poor recovery for small amounts of product.[4]

  • Dialysis: Using a membrane with an appropriate molecular weight cutoff (MWCO) can remove salts, but it is often a slower process and can lead to sample dilution.[4]

Troubleshooting Guide

This section provides a logical workflow to diagnose and solve common purification problems.

Problem: Low Purity of Final AQT Product

A common issue is the presence of contaminating peaks in the final analytical chromatogram. The nature of these peaks dictates the troubleshooting strategy.

G start Problem: Low Purity in Final Product check_crude Analyze Crude Reaction Mixture (HPLC/NMR) start->check_crude contaminants Identify Contaminants (e.g., mono-, di-phosphate, starting material) check_crude->contaminants Product is present iex_issue Primary Contaminants: Mono- & Diphosphates contaminants->iex_issue Charge variants rphplc_issue Primary Contaminants: Starting Material or Structurally Similar Analogs contaminants->rphplc_issue Hydrophobicity variants optimize_iex Action: Optimize IEX iex_issue->optimize_iex iex_solution1 Use a shallower salt gradient optimize_iex->iex_solution1 iex_solution2 Reduce flow rate optimize_iex->iex_solution2 iex_solution3 Check column integrity and capacity optimize_iex->iex_solution3 end Result: High Purity AQT iex_solution1->end iex_solution2->end iex_solution3->end add_rphplc Action: Add/Optimize RP-HPLC Step rphplc_issue->add_rphplc rphplc_solution1 Use ion-pairing reagent (e.g., TEAA) add_rphplc->rphplc_solution1 rphplc_solution2 Adjust organic solvent gradient (e.g., Acetonitrile) add_rphplc->rphplc_solution2 rphplc_solution1->end rphplc_solution2->end

Caption: Troubleshooting decision tree for low purity AQT.

Quantitative Data Summary

The efficiency of nucleotide purification can vary significantly based on the chosen method and the specific analog. Below is a summary of typical outcomes.

Table 1: Comparison of Common Purification Techniques for Modified Nucleotides

ParameterAnion-Exchange Chromatography (IEX)Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Primary Separation Principle Net negative charge (phosphate groups)[7]Hydrophobicity[10]
Typical Purity Achieved >95% (for removing phosphate variants)[12]>98% (for removing structural analogs)[10]
Typical Yield Range 70-90% (for chromatography step)[12]30-70% (overall synthesis & purification)[1]
Primary Application Bulk separation of mono-, di-, and triphosphates.[8]High-resolution polishing to remove inhibitors.[1]
Common Eluents Salt gradients (NaCl, TEAB, NH₄HCO₃)[2][3]Acetonitrile/Methanol with TEAA buffer[1][10]
Key Challenge Requires subsequent desalting step.[2]Ion-pairing reagents can be difficult to remove.[13]

Experimental Protocols

Protocol 1: General Purification Workflow

The purification of AQT from a crude synthesis mixture is a multi-step process designed to remove by-products and reagents systematically.

G crude Crude AQT Reaction Mixture precip 1. Sodium Perchlorate Precipitation (Optional) crude->precip To remove organic solvents & simplify purification [11] iex 2. Anion-Exchange Chromatography (IEX) precip->iex pool 3. Pool & Analyze Pure Fractions (HPLC/TLC) iex->pool Elute with salt gradient desalt 4. Desalting / Buffer Exchange (e.g., Sephadex G-25) pool->desalt lyophilize 5. Lyophilization desalt->lyophilize final_qc 6. Final QC Analysis (LC-MS, NMR) lyophilize->final_qc

Caption: General experimental workflow for AQT purification.

Protocol 2: Anion-Exchange Chromatography (IEX)

This protocol outlines a typical gravity-flow or FPLC-based separation on a DEAE-Sephadex or similar strong anion-exchange resin.

  • Column Preparation: Swell the anion-exchange resin (e.g., DEAE Sephadex A-25) and pack it into a column. Equilibrate the column with 5-10 column volumes of the starting buffer (e.g., 50 mM Triethylammonium Bicarbonate [TEAB], pH 7.6).[1]

  • Sample Loading: Dissolve the crude nucleotide mixture (post-precipitation, if performed) in a minimal volume of the starting buffer and load it onto the column.

  • Elution: Wash the column with 2-3 column volumes of starting buffer. Elute the bound nucleotides using a linear gradient of a high-salt elution buffer (e.g., 50 mM to 1.0 M TEAB, pH 7.6).[14] The different phosphorylated species will elute in order of increasing negative charge: monophosphate first, followed by diphosphate, and finally the target triphosphate.[8]

  • Fraction Collection & Analysis: Collect fractions and analyze them using UV-Vis spectroscopy, thin-layer chromatography (TLC), or analytical HPLC to identify those containing the pure triphosphate.

  • Pooling: Combine the pure fractions for the subsequent desalting step.

Protocol 3: Reversed-Phase HPLC Purification

This protocol is for a polishing step to remove hydrophobic impurities.

  • Buffer Preparation: Prepare Eluent A (e.g., 50 mM Triethylammonium Acetate [TEAA] in water) and Eluent B (e.g., 50 mM TEAA in 50% Acetonitrile).[1] Degas both buffers thoroughly.

  • Column: Use a semi-preparative C18 reversed-phase column.

  • Sample Preparation: Dissolve the IEX-purified or crude product in Eluent A.

  • Chromatography:

    • Equilibrate the column with 100% Eluent A.

    • Inject the sample.

    • Elute the product using a linear gradient of Eluent B (e.g., 0% to 50% B over 40 minutes).[1] The highly polar triphosphate will elute relatively early, but separation from the slightly less polar diphosphate and other hydrophobic impurities will be achieved.[1]

  • Fraction Handling: Collect fractions containing the pure product, pool them, and immediately proceed to lyophilization to remove the volatile TEAA buffer and acetonitrile. Multiple lyophilization cycles with added water may be necessary to completely remove residual TEAA.

References

Technical Support Center: Aminoquinol Triphosphate (AQT)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and degradation of Aminoquinol (B1667108) triphosphate (AQT). Proper handling is crucial to ensure the integrity and performance of AQT in your research.

Frequently Asked Questions (FAQs)

Q1: What is Aminoquinol Triphosphate (AQT) and what are its recommended storage conditions?

This compound (AQT), with the molecular formula C26H40Cl2N3O12P3 and CAS number 3653-53-0, is a specialized chemical compound.[1] To ensure its stability, AQT should be stored under the following conditions:

  • As a solid powder: Store at -20°C for up to 3 years.[2]

  • In solvent: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.[2]

Q2: What are the primary causes of AQT degradation?

Like other nucleotide triphosphates, AQT is susceptible to degradation primarily through hydrolysis of its phosphate (B84403) chain. Key factors that accelerate this process include:

  • Elevated Temperatures: Storage at temperatures above -20°C significantly increases the rate of hydrolysis. Even short periods at room temperature can lead to measurable degradation.

  • Incorrect pH: Aqueous solutions of nucleotide triphosphates are most stable between pH 6.8 and 7.4.[3] More extreme pH values will rapidly accelerate hydrolysis to the diphosphate (B83284) (AQD) and monophosphate (AQM) forms.

  • Repeated Freeze-Thaw Cycles: Each cycle can introduce moisture and promote the degradation of the triphosphate chain. It is highly recommended to store solutions in single-use aliquots.

  • Enzymatic Contamination: Contamination with nucleases or phosphatases can rapidly degrade AQT.[4] Always use nuclease-free water and sterile techniques when preparing solutions.

Q3: What are the visible signs of AQT degradation?

Visible signs of degradation are rare for the compound itself. The primary indicator of AQT degradation is poor performance or failure in downstream applications, such as:

  • Loss of signal or efficiency in enzymatic reactions (e.g., PCR, sequencing).[5]

  • Appearance of unexpected products.

  • High background noise in fluorescence-based assays.

Analytical techniques like HPLC are required to definitively identify and quantify degradation products such as Aminoquinol diphosphate (AQD) and Aminoquinol monophosphate (AQM).[6][7]

Q4: Can I store AQT solutions at 4°C?

Short-term storage (a few hours) at 4°C on ice during an experiment is acceptable. However, for storage longer than a day, 4°C is not recommended. Nucleotide triphosphates are unstable at this temperature, and significant degradation can occur. Always store stock solutions at -80°C for long-term stability.

Troubleshooting Guide

Problem: My experiment failed, and I suspect AQT degradation. How can I confirm this?

Answer: If you suspect AQT degradation is the cause of experimental failure, you can confirm its integrity using analytical chromatography. High-Performance Liquid Chromatography (HPLC) is the most common method.[7][8][9]

By running an HPLC analysis, you can separate and quantify the amounts of AQT, AQD, and AQM in your sample. A significant peak corresponding to AQD or AQM indicates that your AQT stock has degraded.[6] Comparing your sample's chromatogram to a fresh, high-quality standard is the best approach.[9]

Problem: I am observing multiple peaks in my HPLC analysis of AQT. What do they represent?

Answer: In an HPLC analysis of a nucleotide triphosphate sample, multiple peaks typically represent the triphosphate and its hydrolysis products.[6][9] For AQT, you would expect to see:

  • AQT Peak: The main peak corresponding to the intact this compound.

  • AQD Peak: A peak representing the diphosphate degradation product.

  • AQM Peak: A peak for the monophosphate degradation product.

The presence of significant AQD and AQM peaks confirms that your AQT sample has undergone hydrolysis.[6]

Problem: My AQT-based assay has a high background signal. Could this be related to degradation?

Answer: Yes, it is possible. Depending on the assay, degradation products or impurities could contribute to a higher background signal. For instance, if the aminoquinol moiety itself has fluorescent properties, the presence of degradation products (AQD, AQM) could alter the fluorescence profile of the solution. It is recommended to run a control experiment with a known fresh lot of AQT to determine if the issue is specific to your current stock.

Quantitative Data on Nucleotide Triphosphate Stability

While specific stability data for AQT is not widely published, the following tables provide an illustrative summary of expected stability based on general knowledge of similar nucleotide triphosphates like ATP and GTP.[10][11]

Table 1: Illustrative AQT Stability at Different Temperatures (Aqueous Solution, pH 7.5)

Storage Temperature Time Estimated % AQT Remaining Primary Degradation Product
25°C (Room Temp) 24 Hours < 90% AQD
4°C 1 Week ~95% AQD
-20°C 6 Months > 98% AQD

| -80°C | 1 Year | > 99% | Minimal |

Table 2: Illustrative Effect of pH on AQT Degradation Rate (Aqueous Solution, 4°C for 1 Week)

pH Estimated % AQT Remaining Notes
4.0 < 90% Acid-catalyzed hydrolysis is rapid.[11]
7.0 > 95% Generally stable.
8.3 > 97% Optimal pH for stability of many NTPs.[10]

| 10.0 | < 95% | Base-catalyzed hydrolysis occurs. |

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of AQT and detecting degradation products based on common procedures for other nucleotide triphosphates.[6][7][8]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7]

    • Mobile Phase A: 0.1 M Potassium Phosphate buffer, pH 7.0.

    • Mobile Phase B: 100% Acetonitrile.

    • Ion-Pairing Reagent: Add Tetrabutylammonium (TBA) hydroxide (B78521) to Mobile Phase A to a final concentration of 10 mM.

    • Detection: UV detector set to the maximum absorbance wavelength of the aminoquinol moiety.

  • Sample Preparation:

    • Dilute the AQT stock solution to a final concentration of approximately 100 µM in nuclease-free water.

  • Chromatography:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 27°C.[7]

    • Gradient:

      • 0-5 min: 100% Mobile Phase A.

      • 5-25 min: Linear gradient from 0% to 50% Mobile Phase B.

      • 25-30 min: 100% Mobile Phase A (re-equilibration).

  • Data Analysis:

    • Identify peaks corresponding to AQM, AQD, and AQT based on their retention times (more phosphorylated species elute later in reverse-phase ion-pair chromatography).

    • Calculate the purity by dividing the peak area of AQT by the total area of all related peaks.

Protocol 2: Monitoring Hydrolysis by ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique to directly observe the phosphorus atoms in the triphosphate chain and their environment. It can be used to unambiguously identify AQT, AQD, and inorganic phosphate.[12][13][14]

  • Sample Preparation:

    • Dissolve a sufficient amount of AQT in a D₂O-based buffer (e.g., Tris-HCl, pH 7.5) to achieve a concentration of 5-10 mM.

    • Add a known concentration of an internal standard (e.g., phosphocreatine) for quantification.[14]

  • NMR Acquisition:

    • Use a high-field NMR spectrometer equipped with a phosphorus probe.

    • Acquire a proton-decoupled ³¹P spectrum. Typical chemical shifts for nucleotide triphosphates are:

      • Pγ (gamma phosphate): ~ -5 to -10 ppm

      • Pα (alpha phosphate): ~ -10 to -12 ppm

      • Pβ (beta phosphate): ~ -20 to -23 ppm

  • Data Analysis:

    • Integrate the signals corresponding to the different phosphorus nuclei.

    • The appearance of new signals, such as those for the Pα and Pβ of AQD or for free inorganic phosphate, indicates degradation. The relative integrals can be used to quantify the extent of degradation.[14]

Visualizations

AQT_Degradation_Pathway AQT This compound (AQT) AQD Aminoquinol Diphosphate (AQD) AQT->AQD Hydrolysis (loss of Pγ) Pi Inorganic Phosphate (Pi) AQM Aminoquinol Monophosphate (AQM) AQD->AQM Hydrolysis (loss of Pβ) Pi2 Inorganic Phosphate (Pi)

Caption: AQT hydrolytic degradation pathway.

Troubleshooting_Workflow Start Experiment with AQT Fails (e.g., low yield, no signal) CheckSetup Review Experimental Setup (protocol, reagents, instrument) Start->CheckSetup SetupOK Setup Correct? CheckSetup->SetupOK CheckAQT Assess AQT Integrity SetupOK->CheckAQT Yes ReviseSetup Revise Setup and Repeat Experiment SetupOK->ReviseSetup No AQT_OK AQT Intact? CheckAQT->AQT_OK UseNewAQT Source Fresh AQT Stock and Repeat Experiment AQT_OK->UseNewAQT No (Degraded) TroubleshootOther Troubleshoot Other Variables AQT_OK->TroubleshootOther Yes

Caption: Workflow for troubleshooting AQT-related experiments.

Logical_Decision_Tree Suspect AQT Degradation Suspected HasStandard Fresh AQT Standard Available? Suspect->HasStandard RunHPLC Run Comparative HPLC Analysis of Old vs. New Stock HasStandard->RunHPLC Yes OrderNew Order New AQT HasStandard->OrderNew No CompareData Compare Chromatograms RunHPLC->CompareData IsDegraded Is Old Stock Degraded? CompareData->IsDegraded DiscardOld Discard Old Stock. Use New Stock. IsDegraded->DiscardOld Yes Investigate Problem is Not AQT Integrity. Investigate Other Causes. IsDegraded->Investigate No

Caption: Decision tree for handling suspected AQT degradation.

References

Technical Support Center: Aminoquinol Triphosphate (AQT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminoquinol Triphosphate (AQT). This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and provide guidance on the effective use of AQT in your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AQT) and what are its common applications?

A1: this compound (AQT) is an analog of adenosine (B11128) triphosphate (ATP). Based on the aminoquinoline core, a structure found in compounds investigated as kinase inhibitors, AQT is likely designed for use in enzymatic assays involving ATP-utilizing enzymes such as kinases and polymerases.[1][2] Its potential applications include serving as a substrate in PCR-based methods or as a competitive inhibitor in kinase activity assays to study enzyme function and screen for novel therapeutic agents.

Q2: I am observing significant variability in my experimental results with AQT. What are the common causes?

A2: Variability in experiments using triphosphate analogs like AQT can stem from several factors. These include the purity and stability of the AQT solution, the presence of contaminating diphosphates, improper storage conditions, and suboptimal reaction component concentrations (e.g., enzyme, substrate, and magnesium ions).[3][4] It is also crucial to consider potential interference from components in your sample, such as endogenous kinases or phosphatases.[5]

Q3: How should I properly store and handle my AQT solution?

A3: Like many nucleotide triphosphates, AQT solutions are susceptible to degradation through hydrolysis. For long-term storage, it is recommended to store AQT solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. The pH of the solution is also critical for stability; a slightly alkaline pH (between 8 and 10) can improve the stability of nucleoside triphosphate solutions.[6] Before use, thaw the aliquot on ice and keep it chilled.

Q4: My AQT solution has been stored for a while. How can I check its integrity?

A4: The primary degradation products of triphosphates are the corresponding diphosphates and monophosphates, which can act as inhibitors in many enzymatic reactions. The integrity of your AQT solution can be assessed by analytical methods such as high-performance liquid chromatography (HPLC) to separate and quantify the triphosphate, diphosphate (B83284), and monophosphate species.

Troubleshooting Guide 1: AQT in PCR-Based Assays

Variability in PCR results can be attributed to a number of factors, from the quality of the template DNA to the concentration of reaction components.[7][8] When using a modified triphosphate like AQT, additional considerations are necessary.

Table 1: Troubleshooting Common Issues in AQT-Based PCR

Problem Potential Cause Recommended Solution
Low or No Amplification AQT Degradation: The AQT may have hydrolyzed to its diphosphate form, which can inhibit the polymerase.Use a fresh aliquot of AQT. Verify the integrity of your stock solution using HPLC if possible.
Suboptimal AQT Concentration: The polymerase may have a different affinity for AQT compared to natural dNTPs.Perform a concentration titration of AQT to find the optimal working concentration for your specific polymerase and template.
Incorrect Magnesium Concentration: Modified triphosphates can have different magnesium binding affinities.Optimize the MgCl₂ concentration in your reaction. Test a range of concentrations (e.g., 1.5 mM to 4.0 mM).
Polymerase Incompatibility: Not all DNA polymerases can efficiently incorporate modified triphosphates.[9]Consult the literature or the polymerase manufacturer's apecifications for compatibility with modified triphosphates. Consider testing different types of polymerases.
Non-Specific Amplification Primer-Dimer Formation: Suboptimal reaction conditions can lead to non-specific primer annealing.[10]Increase the annealing temperature in your PCR protocol. Ensure your primers are well-designed.
Incorrect Enzyme Concentration: Too much polymerase can lead to non-specific amplification.Reduce the concentration of DNA polymerase in your reaction.
Inconsistent Results Between Replicates Pipetting Errors: Small volumes used in PCR are prone to pipetting inaccuracies.Prepare a master mix for your reactions to ensure consistency. Use calibrated pipettes.
Thermal Cycler Variability: Different wells in the thermal cycler may have slightly different temperatures.Ensure the thermal cycler is properly calibrated. Use the same wells for related samples if possible.
Example Experimental Protocol: PCR with AQT

This protocol provides a starting point for incorporating AQT into a standard PCR workflow. Optimization will likely be required.

  • Reaction Setup: Prepare a master mix on ice. For a 25 µL reaction, combine the following:

    • 5 µL of 5x PCR Buffer (ensure it is compatible with your polymerase)

    • 1 µL of 10 mM dNTP mix (dATP, dCTP, dGTP)

    • Variable volume of 10 mM AQT (for titration, e.g., 0.5 µL, 1 µL, 2 µL)

    • 1.5 µL of 25 mM MgCl₂ (adjust for optimization)

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • 0.25 µL of Taq DNA Polymerase (5 U/µL)

    • 1 µL of Template DNA (1-10 ng)

    • Nuclease-free water to a final volume of 25 µL

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ)

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis.

PCR_Workflow cluster_prep Reaction Preparation cluster_amplification Amplification cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, dNTPs, AQT, MgCl2, Primers, Polymerase) Template Add Template DNA MasterMix->Template Denaturation Denaturation (95°C) Template->Denaturation Annealing Annealing (55-65°C) Denaturation->Annealing Extension Extension (72°C) Annealing->Extension Extension->Denaturation Repeat 30-35x Gel Agarose Gel Electrophoresis Extension->Gel Visualization Result Visualization Gel->Visualization

Caption: A generalized workflow for a PCR experiment incorporating AQT.

Troubleshooting Guide 2: AQT in Kinase Assays

When using AQT as an ATP analog in kinase assays, variability can arise from factors such as enzyme activity, substrate purity, and the specific assay format used.[4][5]

Table 2: Troubleshooting Common Issues in AQT-Based Kinase Assays

Problem Potential Cause Recommended Solution
High Background Signal Contaminating Kinase/Phosphatase Activity: Crude cell lysates may contain other enzymes that interfere with the assay.[5]Include a "no kinase" control to measure background phosphorylation. If necessary, purify the kinase of interest. Use a broad-spectrum phosphatase inhibitor cocktail.
Autophosphorylation of Kinase: The kinase may be phosphorylating itself.Run a "no substrate" control to determine the level of autophosphorylation.
Compound Interference: If screening compounds, they may autofluoresce or interfere with the detection method.[4]Screen compounds in the absence of the kinase to identify any that produce a signal on their own.
Weak or No Signal High Phosphatase Activity: Endogenous phosphatases may be dephosphorylating the substrate.[5]Ensure your phosphatase inhibitor cocktail is effective and at an optimal concentration.
Inactive Kinase: The kinase may have lost activity due to improper storage or handling.Use a fresh enzyme aliquot. Confirm enzyme activity with a known positive control substrate and ATP.
Low AQT Affinity: The kinase may have a low affinity for AQT compared to ATP.Characterize the binding affinity of AQT for your kinase, for example, using a fluorescent analog approach.[11] You may need to use a higher concentration of AQT.
Poor Reproducibility Reagent Instability: Kinases and AQT can be unstable at room temperature.Prepare reaction mixes on ice and minimize the time they are kept at room temperature before starting the assay.
Substrate Depletion or Product Inhibition: High enzyme concentrations or long incubation times can lead to non-linear reaction kinetics.[4]Optimize enzyme concentration and incubation time to ensure the reaction is in the linear range.
Example Experimental Protocol: In Vitro Kinase Assay with AQT

This protocol describes a generic in vitro kinase assay to assess the effect of AQT on kinase activity.

  • Reagent Preparation:

    • Prepare a 2x kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare stock solutions of your kinase, peptide substrate, and AQT.

    • Prepare a positive control using ATP at its Kₘ concentration for the kinase.

  • Assay Procedure (for a 20 µL reaction):

    • To a 96-well plate, add 10 µL of 2x kinase buffer.

    • Add 2 µL of the peptide substrate.

    • Add 2 µL of AQT at various concentrations (for IC₅₀ determination) or a fixed concentration.

    • Add water to a volume of 16 µL.

    • Initiate the reaction by adding 4 µL of the kinase solution.

    • Incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of a stop solution (e.g., containing EDTA to chelate Mg²⁺).

    • Detect the amount of phosphorylated substrate using an appropriate method (e.g., luminescence-based ADP detection, fluorescence polarization, or radioisotope detection).

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Cascade cluster_inhibition Experimental Intervention Receptor Receptor Activation Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response AQT AQT (ATP Analog) AQT->Kinase2 Competes with ATP ATP ATP ATP->Kinase2

Caption: A diagram showing AQT as a competitive inhibitor in a kinase cascade.

References

Technical Support Center: Protocols for Aminoquinoline Derivative Use

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Aminoquinol triphosphate" is not found in the scientific literature. This technical support center provides guidance on the use of aminoquinoline derivatives , which are likely the compounds of interest for researchers in this field.

This guide is designed for researchers, scientists, and drug development professionals working with aminoquinoline derivatives. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate smooth and successful experimentation.

Frequently Asked Questions (FAQs)

QuestionAnswer
My aminoquinoline derivative is not dissolving in my aqueous assay buffer. What should I do? Poor aqueous solubility is a common issue with quinoline (B57606) derivatives.[1] First, ensure you are preparing your stock solution correctly in an appropriate organic solvent like DMSO.[1] For aqueous buffers, consider pH adjustment; basic quinolines may dissolve better at a lower pH, while acidic ones may prefer a higher pH.[1] However, ensure the final pH is compatible with your assay.[1] Using solubilizing excipients like cyclodextrins can also be effective.[1]
I'm observing high variability in my cell-based assay results. What could be the cause? High variability can stem from inconsistent compound concentrations due to poor solubility and precipitation in the assay wells.[1] Before starting, visually inspect your diluted compound in the assay buffer for any cloudiness or precipitate.[1] It is also recommended to perform a preliminary solubility test in your final assay buffer.[1] To minimize variability, avoid repeated freeze-thaw cycles of your stock solutions by preparing single-use aliquots.[1]
What is the primary mechanism of action for 4-aminoquinoline (B48711) derivatives as antimalarial agents? 4-aminoquinoline compounds act by accumulating in the acidic digestive vacuole of the Plasmodium parasite.[2][3] Inside the vacuole, they are thought to interfere with the parasite's detoxification process by capping the growing hemozoin crystal, which prevents the polymerization of toxic free heme.[2][3] This leads to a buildup of free heme, which is lethal to the parasite.[2][3]
Can 4-aminoquinoline derivatives be used in cancer research? Yes, several 4-aminoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action in cancer are under active investigation but are thought to involve pathways like the PI3K/Akt/mTOR signaling cascade.[4][6]
Are there known safety concerns with aminoquinoline compounds? Yes, some aminoquinoline derivatives, like chloroquine (B1663885) and hydroxychloroquine, can have side effects, especially with long-term use.[7][8] These can include gastrointestinal issues, blurred vision, and in rare cases, retinopathy and cardiac problems.[6][8] It is crucial to be aware of the potential for dose-dependent adverse effects.[6]

Troubleshooting Guides

Issue 1: Compound Precipitation During Experiment

dot

Start Compound Precipitation Observed CheckStock Check Stock Solution (Clarity, Concentration) Start->CheckStock PrepFresh Prepare Fresh Stock Solution CheckStock->PrepFresh Precipitate or expired CheckBuffer Assess Solubility in Assay Buffer CheckStock->CheckBuffer Clear and valid PrepFresh->CheckBuffer ModifyBuffer Modify Buffer (pH, Excipients) CheckBuffer->ModifyBuffer Precipitation occurs Proceed Proceed with Experiment CheckBuffer->Proceed Soluble TestSolubility Perform Solubility Test ModifyBuffer->TestSolubility TestSolubility->Proceed Soluble Reassess Re-evaluate Compound Suitability TestSolubility->Reassess Insoluble

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent or Non-Reproducible Assay Results

dot

Start Inconsistent Results CheckSolubility Verify Compound Solubility in Assay Medium Start->CheckSolubility CheckProtocol Review Experimental Protocol (Incubation times, concentrations) Start->CheckProtocol CheckCells Evaluate Cell Health and Density Start->CheckCells CheckReagents Assess Reagent Quality and Preparation Start->CheckReagents Rerun Re-run Experiment CheckSolubility->Rerun Solubility confirmed OptimizeProtocol Optimize Protocol Parameters CheckProtocol->OptimizeProtocol StandardizeCells Standardize Cell Culture CheckCells->StandardizeCells UseFreshReagents Prepare Fresh Reagents CheckReagents->UseFreshReagents OptimizeProtocol->Rerun StandardizeCells->Rerun UseFreshReagents->Rerun

Caption: Troubleshooting workflow for inconsistent assay results.

Quantitative Data Summary

In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives
CompoundCell LineGI50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[5]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7>10[5]
ChloroquineMDA-MB-46824.36[5]
ChloroquineMCF-720.72[5]
Compound 13 (VR23)MDA-MB-2311.89[9]
Compound 13 (VR23)MDA-MB-4681.48[9]
Compound 13 (VR23)MCF-71.62[9]
In Vitro Antimalarial Activity of 4-Aminoquinoline Derivatives
CompoundP. falciparum StrainIC50 (nM)Reference
Compound 18 W2 (CQ-resistant)5.6[10]
Compound 4 W2 (CQ-resistant)17.3[10]
ChloroquineW2 (CQ-resistant)382[10]
Compound 5b CQS1.5[11]
Compound 5b CQR11.2[11]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effects of 4-aminoquinoline derivatives on cancer cell lines.[4]

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Aminoquinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-aminoquinoline derivative in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C to allow formazan (B1609692) crystal formation.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

dot

A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Serial Dilutions of Aminoquinoline Derivative B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT assay.

Protocol 2: In Vitro Antimalarial SYBR Green I-Based Fluorescence Assay

This is a high-throughput method to determine the susceptibility of P. falciparum to 4-aminoquinoline derivatives.[2]

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Complete parasite culture medium

  • Uninfected red blood cells

  • 4-Aminoquinoline derivative stock solution (in DMSO)

  • SYBR Green I lysis buffer

  • 96-well black microtiter plates

Procedure:

  • Compound Dilution:

    • Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

    • Include positive (parasitized RBCs without drug) and negative (uninfected RBCs) controls.

  • Incubation:

    • Add the synchronized parasite culture (1-2% parasitemia, 2% hematocrit) to each well.

    • Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining:

    • Freeze the plates to lyse the red blood cells.

    • Thaw the plates and add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading:

    • Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

dot

A Prepare Compound Dilutions in 96-well Plate B Add Synchronized Parasite Culture A->B C Incubate 72h B->C D Freeze-thaw to Lyse Cells C->D E Add SYBR Green I Lysis Buffer D->E F Incubate in Dark E->F G Read Fluorescence F->G

Caption: Workflow for the SYBR Green I antimalarial assay.

Signaling Pathway

PI3K/Akt/mTOR Pathway Inhibition by Aminoquinoline Derivatives

Several studies suggest that 4-aminoquinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[4][6]

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Aminoquinoline Aminoquinoline Derivative Aminoquinoline->PI3K Inhibits Aminoquinoline->Akt Inhibits

References

Troubleshooting unexpected results with Aminoquinol triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminoquinol (B1667108) Triphosphate (AQT)

Disclaimer: Aminoquinol triphosphate (AQT) is a novel or theoretical compound. The following troubleshooting guide is based on established principles for working with analogous molecules, such as fluorescently labeled or modified nucleotide triphosphates.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AQT) and what are its primary applications?

This compound (AQT) is a novel analog of adenosine (B11128) triphosphate (ATP). It is designed for use in biochemical assays, particularly as a substrate for enzymes that utilize ATP, such as kinases and polymerases. Its intrinsic properties, which may include fluorescence, make it a valuable tool for developing sensitive, real-time assays for studying enzyme activity and screening for inhibitors.[1][2]

Q2: How should I store and handle AQT solutions?

Like other nucleotide triphosphates, AQT is susceptible to hydrolysis.[3] For long-term storage, it is recommended to store AQT solutions at -80°C. For daily use, aliquots can be stored at -20°C to minimize freeze-thaw cycles. The solution should be kept on ice during experimental setup. The stability of triphosphate solutions is pH-dependent; they are most stable in a slightly alkaline buffer (pH 7.5-8.5) and hydrolyze more rapidly at acidic pH.[4][5]

Q3: My AQT solution appears to have precipitated after thawing. What should I do?

Precipitation can occur if the compound concentration is too high or if it interacts with certain salts in the buffer. Gently warm the solution to 37°C and vortex briefly to redissolve the AQT. If the problem persists, consider centrifuging the tube to pellet the precipitate and using the supernatant, making sure to re-determine the precise concentration. For future use, consider preparing smaller, lower-concentration aliquots.

Troubleshooting Guide: Kinase Assays Using AQT

This section addresses common problems encountered when using AQT as a substrate in kinase activity assays.

Problem 1: Lower than expected signal or no kinase activity detected.

If you are observing a weak signal or no signal in your kinase assay, several factors could be at play. The following workflow can help diagnose the issue.

G start Low/No Signal check_conc Verify AQT & Enzyme Concentrations start->check_conc check_buffer Assess Buffer Composition (pH, Divalent Cations) start->check_buffer check_enzyme Confirm Enzyme Activity (Use ATP as control) start->check_enzyme conc_issue Concentration Error check_conc->conc_issue Incorrect? buffer_issue Suboptimal Buffer check_buffer->buffer_issue Suboptimal? enzyme_issue Inactive Enzyme check_enzyme->enzyme_issue No activity with ATP? aqt_issue AQT Not a Substrate check_enzyme->aqt_issue Active with ATP, but not AQT? solution1 Solution: Recalculate & Prepare Fresh conc_issue->solution1 solution2 Solution: Optimize Buffer Conditions (see Table 1) buffer_issue->solution2 solution3 Solution: Use New Enzyme Aliquot enzyme_issue->solution3 solution4 Solution: Confirm with Literature or Test Other Kinases aqt_issue->solution4

Fig 1. Troubleshooting workflow for low signal in AQT kinase assays.

Possible Causes & Solutions:

  • Incorrect Reagent Concentration: Double-check the final concentrations of your kinase, substrate peptide, and AQT in the reaction. Since AQT is an ATP analog, its optimal concentration may differ from that of ATP.[6] Determine the Michaelis constant (Kₘ) for AQT with your specific kinase.

  • Suboptimal Reaction Buffer: Kinase activity is highly dependent on pH and the concentration of divalent cations (typically Mg²⁺ or Mn²⁺). The requirements for AQT may differ from those for ATP. Perform a matrix titration to find the optimal conditions.

    CationConcentration (mM)Hypothetical Relative Kinase Activity (%)
    Mg²⁺145
    Mg²⁺580
    Mg²⁺10100
    Mn²⁺160
    Mn²⁺595
    Mn²⁺1070
    Table 1. Example of cation optimization for a hypothetical kinase with AQT.
  • Inactive Enzyme: Your kinase may have lost activity due to improper storage or handling. Test its activity in a control reaction using ATP. If the enzyme is inactive with ATP, use a fresh aliquot.

  • AQT is a Poor Substrate: Not all kinases will efficiently utilize AQT.[2][7] If the enzyme is active with ATP but not AQT, it's possible that the aminoquinol modification prevents proper binding to the active site.

Problem 2: High background signal in a fluorescence-based assay.

High background can mask the true signal from the enzymatic reaction, reducing the assay window.

Possible Causes & Solutions:

  • Intrinsic AQT Fluorescence: AQT itself may be fluorescent, contributing to the background. Measure the fluorescence of a solution containing all reaction components except the enzyme or peptide substrate. This value can be subtracted from your experimental wells.

  • Compound Interference: If you are screening for inhibitors, the test compounds themselves might be fluorescent at the excitation/emission wavelengths used for AQT.[1] Screen your compound library in the absence of AQT to identify and flag any interfering molecules.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent impurities. Test each component individually to identify the source.

Experimental Protocols

Protocol 1: Standard Kinase Activity Assay Using AQT

This protocol provides a general framework for measuring the activity of a kinase using AQT. Optimization of reagent concentrations and incubation times will be required for specific enzymes.

G prep 1. Prepare Reagents (Buffer, Kinase, Substrate, AQT) mix 2. Mix Kinase and Substrate in microplate prep->mix incubate1 3. Pre-incubate at 30°C for 10 min mix->incubate1 start_rxn 4. Initiate Reaction by adding AQT incubate1->start_rxn incubate2 5. Incubate at 30°C (e.g., 60 min) start_rxn->incubate2 stop_rxn 6. Terminate Reaction (e.g., add EDTA) incubate2->stop_rxn read 7. Read Signal (e.g., Fluorescence) stop_rxn->read

Fig 2. General workflow for a kinase assay using AQT.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer (2X): Prepare a 2X concentrated buffer solution (e.g., 100 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT).

    • Kinase: Dilute the kinase stock to a 2X working concentration in 1X Kinase Buffer.

    • Peptide Substrate: Dilute the substrate to a 2X working concentration in 1X Kinase Buffer.

    • AQT: Prepare a 4X working solution of AQT in water.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the 2X Kinase/Substrate mix to each well.

    • Add 25 µL of the 2X AQT solution to initiate the reaction. For control wells (background), add 25 µL of 1X Kinase Buffer.

    • Incubate the plate at 30°C for the desired time (e.g., 30-60 minutes).

    • Stop the reaction by adding 10 µL of 100 mM EDTA.

    • Read the plate on a suitable plate reader at the appropriate excitation and emission wavelengths for AQT.

Signaling Pathway Visualization

Hypothetical AQT-Dependent Signaling Pathway

The diagram below illustrates a hypothetical pathway where an upstream signal activates "Kinase A," which then uses AQT to phosphorylate a downstream "Substrate Protein," leading to a cellular response. This visualization helps contextualize the experimental use of AQT.

G signal External Signal receptor Receptor signal->receptor kinaseA Kinase A (Inactive) receptor->kinaseA activates kinaseA_active Kinase A (Active) kinaseA->kinaseA_active aqdp AQDP kinaseA_active->aqdp substrate Substrate Protein kinaseA_active->substrate phosphorylates aqt AQT aqt->kinaseA_active substrate_p Phosphorylated Substrate substrate->substrate_p response Cellular Response substrate_p->response

Fig 3. Hypothetical signaling pathway involving AQT.

References

Aminoquinol triphosphate quality control and purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminoquinol (B1667108) triphosphate (AQT). This guide provides troubleshooting advice and answers to frequently asked questions regarding the quality control and purity analysis of AQT.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in AQT preparations?

The most common impurities in any nucleoside triphosphate (NTP) solution, including AQT, are its hydrolysis products: aminoquinol diphosphate (B83284) (AQD) and aminoquinol monophosphate (AQM).[1][2] This degradation is typically caused by improper storage conditions, such as exposure to moisture, elevated temperatures, or non-optimal pH.[2] Other potential impurities can arise from the synthesis process.

Q2: How should I properly store my AQT to minimize degradation?

For optimal stability, AQT should be stored under the following conditions:

  • Solid Form: Store at -20°C, tightly sealed and desiccated. Under these conditions, the solid product can be stable for up to 6 months.[3]

  • Solution Form: Prepare stock solutions and aliquot them into tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. Generally, solutions are usable for up to one month.[3] It is highly recommended to prepare and use solutions on the same day.[3] The pH of the solution should be maintained between 8.0 and 10.0 for enhanced stability.[2]

Q3: My experiment is yielding unexpected results. Could my AQT be degraded?

Yes, degraded AQT is a common cause of experimental failure. The presence of AQD and AQM can competitively inhibit enzymes or lead to inaccurate quantification, affecting downstream applications. It is crucial to verify the purity of your AQT stock.

Q4: What methods can I use to check the purity of my AQT?

The primary methods for assessing AQT purity are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and enzymatic assays. HPLC is widely used for quantifying the relative amounts of AQT, AQD, and AQM.[4][5] Mass spectrometry can confirm the identity of these species.[1] Enzymatic assays can determine the functional activity of the AQT.

Troubleshooting Guide

Issue 1: Inconsistent results in enzymatic assays (e.g., PCR, kinase assays).
Possible Cause Suggested Solution
AQT Degradation Analyze the purity of your AQT stock solution using HPLC to check for the presence of AQD and AQM. If degradation is significant (>5-10%), use a fresh, high-purity lot of AQT.
Incorrect AQT Concentration The actual concentration of your AQT solution may differ from the stated value due to degradation or inaccurate initial measurement. Re-quantify the AQT concentration using a UV spectrophotometer or a validated HPLC method.
Presence of Inhibitors Synthesis byproducts or contaminants from storage tubes could be inhibiting your enzyme. Purify the AQT sample or use a new, high-purity stock.
Issue 2: Discrepancies in AQT quantification.
Possible Cause Suggested Solution
Inaccurate Extinction Coefficient Ensure you are using the correct molar extinction coefficient for AQT at the appropriate wavelength and pH for your UV-Vis spectrophotometer measurements.
Interference from Impurities Degradation products like AQD and AQM have similar UV absorbance profiles to AQT and can lead to overestimation of the AQT concentration. Use HPLC for accurate quantification of the triphosphate form.[4]
pH Effects on Absorbance The UV absorbance of quinoline-containing compounds can be pH-dependent. Ensure that the pH of your sample and standards is consistent.
Issue 3: Unexpected peaks in HPLC chromatogram.
Possible Cause Suggested Solution
Sample Degradation Peaks eluting earlier than AQT are likely AQD and AQM. Compare the retention times with available standards if possible.
Contamination Contamination can come from the sample, solvent, or the HPLC system itself. Run a blank injection (mobile phase only) to identify system-related peaks.
Formation of Adducts AQT may form adducts (e.g., sodium adducts) in the mobile phase. This is more commonly observed in mass spectrometry but can sometimes affect chromatography.[6]

Purity Analysis Methodologies

High-purity AQT is critical for reliable and reproducible experimental results. Below are summaries of common analytical techniques for assessing the quality of your AQT samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for quantifying AQT and its degradation products.[1] Ion-pair reversed-phase and mixed-mode chromatography are effective techniques for separating these highly polar compounds.[5]

Table 1: Example HPLC Parameters for Nucleotide Separation

Parameter Ion-Pair Reversed-Phase HPLC Mixed-Mode HPLC[5]
Column C18 (e.g., Phenomenex Gemini 5 µm, 250 x 4.6 mm) Mixed-Mode (e.g., Amaze HA)
Mobile Phase A 0.1 M Potassium Dihydrogen Phosphate, pH 6.0 Acetonitrile
Mobile Phase B 0.1 M Potassium Dihydrogen Phosphate, 4 mM Tetrabutylammonium Hydrogen Sulphate, 20% Methanol, pH 6.0 Water with buffer (e.g., Ammonium Acetate)
Elution Gradient Isocratic or Gradient
Detection UV-Vis at ~254-260 nm[4][7] UV-Vis at ~254-260 nm

| Typical Elution Order | Triphosphate -> Diphosphate -> Monophosphate | Varies based on column chemistry |

Experimental Workflow: HPLC Purity Analysis

hplc_workflow prep Sample Preparation (Dilute AQT in mobile phase A) hplc HPLC System (Pump, Injector, Column) prep->hplc Inject detect UV Detector (254 nm) hplc->detect data Data Acquisition (Chromatogram) detect->data analysis Data Analysis (Peak Integration, % Purity) data->analysis

Caption: Workflow for AQT purity analysis using HPLC.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of AQT and its impurities by providing accurate mass-to-charge ratio (m/z) information. It is often coupled with liquid chromatography (LC-MS/MS).[8]

Table 2: Expected Molecular Weights for AQT and Related Species

Compound Formula Monoisotopic Mass (Da)
Aminoquinol (Parent Compound) C26H31Cl2N3 455.19
Aminoquinol Triphosphate (AQT) C26H34Cl2N3O12P3 749.07
Aminoquinol Diphosphate (AQD) C26H33Cl2N3O9P2 669.10
Aminoquinol Monophosphate (AQM) C26H32Cl2N3O6P 589.13

Note: The calculated masses may vary slightly depending on the exact chemical structure and isotopic distribution. The observed m/z in the mass spectrometer will depend on the charge state of the ion.

Troubleshooting Logic for Purity Issues

troubleshooting_flowchart decision decision action action issue Experimental Failure check_purity Is AQT purity a concern? issue->check_purity hplc_analysis Perform HPLC Analysis check_purity->hplc_analysis Yes other_issue Investigate other experimental parameters check_purity->other_issue No is_degraded Purity < 95%? hplc_analysis->is_degraded new_aqt Use new, high-purity AQT stock is_degraded->new_aqt Yes check_conc Re-quantify AQT concentration is_degraded->check_conc No

References

Preventing Aminoquinol triphosphate precipitation in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminoquinol Triphosphate (AQT)

This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of this compound (AQT) in buffer solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (AQT) precipitation in my experimental buffer?

AQT precipitation is typically a result of several factors related to its chemical structure, which includes a quinoline (B57606) ring, an amino group, and a triphosphate chain. Key causes include:

  • pH-Dependent Solubility: The aminoquinoline moiety is a weak base.[1][2] At neutral to high pH, the amino groups are less likely to be protonated, reducing the molecule's overall charge and decreasing its solubility in aqueous solutions, which can lead to precipitation.[3][4] Conversely, at acidic pH (typically below 5), the molecule is more likely to be protonated and exhibit higher solubility.[3][4]

  • Divalent Cation Chelation: The negatively charged triphosphate chain can chelate divalent cations such as Mg²⁺ and Ca²⁺.[5] While these cations are often required cofactors for enzymes, their interaction with AQT can form insoluble salts, leading to precipitation.[6]

  • High Concentration: Exceeding the solubility limit of AQT in a specific buffer system will inevitably cause it to precipitate. This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, a phenomenon known as solvent-shift precipitation.[7]

  • Low Temperature: The solubility of many compounds, including AQT, generally decreases at lower temperatures. Storing AQT solutions at 4°C or -20°C can sometimes lead to precipitation over time.

  • Buffer Composition and Ionic Strength: The type of buffer and its overall ionic strength can influence AQT's solubility. High concentrations of certain salts can lead to a "salting-out" effect, reducing solubility.[1][8]

Q2: My AQT precipitates when I add divalent cations like Mg²⁺ to my buffer. How can I prevent this while still including necessary cofactors?

This is a common issue due to the chelation of divalent cations by the triphosphate group.[5][6] Consider the following strategies:

  • Optimize Cation Concentration: Determine the minimal concentration of the divalent cation required for your assay's activity and use no more than that amount.

  • Add Cations Last: Prepare your final dilution of AQT in the buffer first, ensuring it is fully dissolved. Then, add the divalent cation solution dropwise while gently vortexing. This avoids localized high concentrations that can trigger immediate precipitation.

  • Use a Chelating Agent (with caution): In some cases, a weak chelating agent can help maintain a balanced concentration of free cations. However, this is complex and can interfere with the intended biological activity, so it requires careful validation.[9]

Q3: What is the recommended pH range for working with AQT solutions?

The optimal pH is a balance between solubility and the requirements of your experimental system.

  • For solubility, a slightly acidic pH (e.g., pH 5.0-6.5) is generally better for protonating the aminoquinoline group and increasing aqueous solubility.[3][4]

  • However, the triphosphate group is more stable against hydrolysis at a slightly alkaline pH (e.g., pH 7.5-8.5).[10]

  • It is crucial to test a range of pH values to find the best compromise for both AQT stability and the functional requirements of your assay. Start with a buffer at pH 7.5 and adjust downwards if you observe precipitation.

Q4: How should I prepare and store AQT stock and working solutions to ensure stability?

Proper preparation and storage are critical for preventing precipitation and degradation.

  • Stock Solutions: Prepare high-concentration stock solutions in an organic solvent like DMSO, in which AQT is typically more soluble. Store these stocks in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][11]

  • Working Solutions: When preparing aqueous working solutions, thaw the stock aliquot and allow it to reach room temperature. Perform serial dilutions rather than a single large dilution. For example, create an intermediate dilution from your DMSO stock into your assay buffer, mix thoroughly, and then perform the final dilution.[7]

  • Immediate Use: Use freshly prepared aqueous working solutions immediately whenever possible, as precipitation can occur over time.[7]

Troubleshooting Guide for AQT Precipitation

If you observe turbidity or visible precipitate in your AQT solution, follow this systematic troubleshooting workflow.

G cluster_0 Start: Precipitation Observed cluster_1 Initial Checks cluster_2 Solutions & Actions cluster_3 Outcome Start Precipitate Observed in This compound Solution Check_pH 1. Check Buffer pH Is it > 7.0? Start->Check_pH Check_Cations 2. Check for Divalent Cations (e.g., Mg²⁺, Ca²⁺) Check_pH->Check_Cations No Lower_pH Action: Lower buffer pH to 6.0-6.8 and re-test. Check_pH->Lower_pH Yes Check_Conc 3. Check AQT Concentration Is it near solubility limit? Check_Cations->Check_Conc No Optimize_Cations Action: Reduce cation concentration. Add cations last to final dilution. Check_Cations->Optimize_Cations Yes Reduce_Conc Action: Lower AQT working concentration. Use serial dilution method. Check_Conc->Reduce_Conc Yes Consult_Protocol Action: Consult solubility protocol. Perform solubility test. Check_Conc->Consult_Protocol No Resolved Issue Resolved Lower_pH->Resolved Optimize_Cations->Resolved Reduce_Conc->Resolved Consult_Protocol->Resolved

Caption: A troubleshooting workflow for diagnosing and resolving AQT precipitation.

Factors Influencing AQT Precipitation

The interplay between pH, divalent cations, and the AQT molecule is central to its solubility. The diagram below illustrates how these factors can lead to the formation of insoluble species.

G cluster_0 Driving Factors AQT_Soluble Soluble AQT (Protonated, Free Ion) AQT_Insoluble_pH Insoluble AQT (Neutral Species) AQT_Soluble->AQT_Insoluble_pH AQT_Insoluble_Salt Insoluble AQT-Cation Salt AQT_Soluble->AQT_Insoluble_Salt High_pH High pH (>7.5) High_pH->AQT_Insoluble_pH Deprotonation High_Cations High [Mg²⁺] / [Ca²⁺] High_Cations->AQT_Insoluble_Salt Chelation

Caption: Key chemical pathways leading to this compound precipitation.

Data Summary: Recommended Buffer Parameters

This table provides general guidance on starting conditions to maintain AQT solubility. Optimization for your specific experimental system is highly recommended.

ParameterRecommended RangeRationale & Notes
pH 6.0 - 7.5Balances increased solubility at lower pH with triphosphate stability at higher pH.[3][10] Start at 7.5 and decrease if precipitation occurs.
Buffer Type Tris-HCl, HEPESThese are common biological buffers. Avoid phosphate (B84403) buffers if high concentrations of divalent cations are present, as this can lead to phosphate salt precipitation.[12][13]
Buffer Concentration 20 - 50 mMSufficient to maintain pH without contributing excessively to ionic strength.[14]
Divalent Cations (Mg²⁺/Ca²⁺) 0.5 - 5 mMUse the lowest concentration necessary for your experiment. Higher concentrations significantly increase the risk of precipitation.[5][6]
Storage Temperature Room Temp (Short)For aqueous working solutions, use immediately. If short-term storage is needed, keep at room temperature to avoid precipitation caused by cold.[15] For long-term storage of stock, use -20°C.[11]

Experimental Protocol: Determining AQT Solubility in a Novel Buffer

This protocol outlines a method to systematically determine the solubility limit of this compound in a specific buffer of interest.

Objective: To find the maximum concentration at which AQT remains soluble in a given buffer at a set temperature.

Materials:

  • This compound (AQT) powder or high-concentration stock in DMSO.

  • The experimental buffer of interest, filtered.

  • DMSO (if starting from powder).

  • Microcentrifuge tubes.

  • Spectrophotometer or HPLC system.

  • Vortexer and microcentrifuge.

Methodology:

  • Prepare a Concentrated AQT Stock:

    • If starting with powder, dissolve AQT in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved. Sonication may be used to aid dissolution.

  • Set Up Serial Dilutions:

    • Label a series of microcentrifuge tubes.

    • In each tube, place 900 µL of the experimental buffer.

    • Add a calculated amount of the AQT stock solution to the first tube to achieve the highest desired concentration (e.g., 1 mM). Vortex immediately and thoroughly. This step is critical to avoid solvent-shift precipitation.[7]

    • Perform 2-fold serial dilutions by transferring 500 µL from the first tube to the second, vortexing, and repeating for the entire series. This will create a range of concentrations (e.g., 1 mM, 500 µM, 250 µM, etc.).

  • Equilibration:

    • Incubate all tubes at the intended experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow them to reach equilibrium.

  • Observation and Separation:

    • Visually inspect each tube for signs of cloudiness or precipitate against a dark background.[7]

    • Centrifuge all tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble material.

  • Quantification of Soluble AQT:

    • Carefully remove a known volume (e.g., 100 µL) of the supernatant from each tube, being careful not to disturb the pellet.

    • Quantify the concentration of AQT in the supernatant. This can be done by measuring absorbance at its λ-max using a spectrophotometer or by a more precise method like HPLC.

    • Create a standard curve using the dilutions that showed no visible precipitation.

  • Determine Solubility Limit:

    • The solubility limit is the highest concentration at which the measured amount of AQT in the supernatant equals the prepared concentration, and beyond which the measured supernatant concentration plateaus.

References

Validation & Comparative

Aminoquinol Triphosphate vs. ATP in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aminoquinol (B1667108) Triphosphate (AQT) and Adenosine (B11128) Triphosphate (ATP) in the context of enzymatic reactions. While ATP is the universal energy currency and a substrate for a vast array of enzymes, the available data strongly suggests that AQT, a synthetic derivative of 4-aminoquinoline (B48711), functions not as an energy-providing substrate, but as a competitive inhibitor of ATP-dependent enzymes, particularly kinases. Due to the lack of publicly available experimental data on AQT's performance in enzymatic assays, this guide will draw comparisons based on the well-established role of ATP and the known inhibitory activities of the 4-aminoquinoline class of compounds, to which AQT belongs.

Structural and Functional Overview

Adenosine Triphosphate (ATP) is a nucleotide composed of an adenine (B156593) base, a ribose sugar, and a triphosphate group. The high-energy phosphoanhydride bonds of ATP are hydrolyzed by enzymes to release energy, driving a multitude of cellular processes.[1][2][3]

Aminoquinol Triphosphate (AQT), in stark contrast, is a significantly different molecule. Its core is a 4-aminoquinoline structure, a heterocyclic aromatic compound, to which a triphosphate group is attached. This fundamental structural divergence dictates its distinct biochemical role. While the triphosphate moiety mimics that of ATP, allowing it to potentially bind to the ATP-binding sites of enzymes, the bulky and rigid aminoquinol core is unlikely to be processed by enzymes in the same manner as the adenosine group of ATP.

Table 1: General Properties of ATP vs. This compound (AQT)

FeatureAdenosine Triphosphate (ATP)This compound (AQT)
Molecular Structure Adenine, Ribose, Triphosphate4-Aminoquinoline, Triphosphate
Primary Role Energy currency, enzyme substrate, signaling moleculeHypothesized enzyme inhibitor/probe
Mechanism of Action Hydrolysis of phosphoanhydride bonds to release energy and donate phosphate (B84403) groupsCompetitive binding to ATP-binding sites
Ubiquity in Nature Universal in all known life formsSynthetic compound

Performance in Enzymatic Reactions: A Tale of Substrate versus Inhibitor

The performance of ATP in enzymatic reactions is characterized by its efficient hydrolysis and turnover, quantified by kinetic parameters such as Michaelis constant (Km) and maximum reaction velocity (Vmax). For AQT and its parent class of 4-aminoquinolines, performance is measured by their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

ATP as a Substrate:

ATP serves as a co-substrate for a vast number of enzymes, including:

  • Kinases: Enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate.

  • ATPases: Enzymes that hydrolyze ATP to ADP and inorganic phosphate, releasing energy to power cellular processes.

  • Ligases: Enzymes that use the energy from ATP hydrolysis to join two molecules.

  • Polymerases: Enzymes that use nucleoside triphosphates (including ATP) to synthesize DNA and RNA.

Aminoquinol Derivatives as Inhibitors:

The 4-aminoquinoline scaffold is a well-established pharmacophore in drug discovery, known for its ability to inhibit various enzymes by competing with their natural substrates. Numerous studies have demonstrated the potent inhibitory activity of 4-aminoquinoline derivatives against a range of kinases.

Table 2: Inhibitory Activity of 4-Aminoquinoline Derivatives against Selected Kinases

4-Aminoquinoline DerivativeTarget KinaseIC50 (nM)Reference
Compound 14RIPK25.1[2]
GW577382PKN3280[4]
GW494610PKN39[4]

Note: This table presents data for 4-aminoquinoline derivatives, as no specific inhibitory data for AQT is currently available.

The low nanomolar IC50 values of these compounds highlight the potential of the 4-aminoquinoline scaffold for potent enzyme inhibition. It is highly probable that AQT was designed to leverage this inhibitory potential, with the triphosphate tail serving to enhance its affinity and specificity for the ATP-binding pocket of target enzymes.

Experimental Protocols

To evaluate the interaction of a compound like AQT with an ATP-dependent enzyme, a standard in vitro kinase assay would be employed. The following is a generalized protocol for such an experiment.

Experimental Protocol: In Vitro Kinase Inhibition Assay

1. Objective: To determine the inhibitory effect of this compound (AQT) on the activity of a specific kinase.

2. Materials:

  • Purified kinase enzyme
  • Kinase-specific substrate (peptide or protein)
  • Adenosine Triphosphate (ATP), radiolabeled ([γ-³²P]ATP) or non-radiolabeled
  • This compound (AQT) at various concentrations
  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
  • Stop solution (e.g., EDTA, phosphoric acid)
  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeled assays; antibody-based detection for non-radiolabeled assays like ELISA or Western blot)
  • Microplates

3. Procedure:

  • Prepare a series of dilutions of AQT in the kinase reaction buffer.
  • In a microplate, add the kinase enzyme, its substrate, and the various concentrations of AQT.
  • Initiate the kinase reaction by adding a fixed concentration of ATP (for IC50 determination, this is typically at or near the Km value for ATP).
  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
  • Terminate the reaction by adding the stop solution.
  • Quantify the amount of phosphorylated substrate.
  • For radiolabeled assays: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
  • For non-radiolabeled assays: Use a specific antibody that recognizes the phosphorylated substrate to quantify the product via ELISA or Western blotting.
  • Plot the percentage of kinase activity against the logarithm of the AQT concentration.
  • Determine the IC50 value, which is the concentration of AQT that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.

4. Controls:

  • Positive control: Reaction with no inhibitor (100% activity).
  • Negative control: Reaction with no enzyme (0% activity).

Signaling Pathways and Experimental Workflows

The interaction of ATP and a competitive inhibitor like AQT within a signaling pathway can be visualized to understand their opposing roles.

cluster_0 ATP-Dependent Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor binds Kinase Kinase Receptor->Kinase activates Substrate Substrate Kinase->Substrate phosphorylates ADP ADP Kinase->ADP releases Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response triggers ATP ATP ATP->Kinase binds to active site AQT AQT AQT->Kinase inhibits

Caption: ATP binds to the kinase to enable substrate phosphorylation, while AQT competitively inhibits this process.

An experimental workflow for comparing the effects of ATP and AQT on a kinase can be represented as follows:

cluster_1 Experimental Workflow: Kinase Activity Assay Start Start Prepare_Reagents Prepare Kinase, Substrate, Buffers Start->Prepare_Reagents Setup_Reactions Set up reactions in microplate Prepare_Reagents->Setup_Reactions Add_ATP Add ATP (Positive Control) Setup_Reactions->Add_ATP Add_AQT Add AQT + ATP (Test) Setup_Reactions->Add_AQT Incubate Incubate at 30°C Add_ATP->Incubate Add_AQT->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylated Substrate Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data & Calculate IC50 Detect_Phosphorylation->Analyze_Data Conclusion Determine Inhibitory Potency of AQT Analyze_Data->Conclusion

Caption: Workflow for assessing the inhibitory effect of AQT on kinase activity in comparison to ATP-driven phosphorylation.

Conclusion

References

Aminoquinol Triphosphate: Unraveling a Potential Antimalarial Agent, Not a Standard Nucleotide Analog

Author: BenchChem Technical Support Team. Date: December 2025

Despite its name suggesting a role as a nucleotide analog for molecular biology applications, current scientific literature positions Aminoquinol triphosphate (AQT) primarily as a compound with potential therapeutic applications, particularly in the field of antimalarial drug development. At present, there is a significant lack of publicly available experimental data to evaluate its performance as a fluorescent nucleotide analog in research settings.

Our comprehensive search for data on this compound (also known as Aminochinol triphosphate) did not yield the necessary quantitative information to compare it with other well-established nucleotide analogs used in molecular biology. The available information is largely centered on its chemical structure and its classification as a 4-aminoquinoline (B48711) derivative, a class of compounds known for their antimalarial properties.[1][2][3][4][5][6][7][8][9]

While the "triphosphate" moiety in its name suggests a potential interaction with polymerases and other enzymes that utilize nucleotide triphosphates, there are no published studies detailing its enzymatic incorporation into nucleic acids, its fluorescence properties, or its performance in common molecular biology techniques such as polymerase chain reaction (PCR), DNA sequencing, or fluorescence microscopy.

The Landscape of Nucleotide Analogs

For researchers, scientists, and drug development professionals, the use of nucleotide analogs is crucial for a wide range of applications. These molecules, which are structurally similar to natural nucleotides (ATP, GTP, CTP, UTP), can be modified to act as:

  • Chain terminators in DNA sequencing.

  • Probes for studying enzyme kinetics and protein-nucleic acid interactions.

  • Fluorescent labels for visualizing nucleic acids in various imaging techniques.

  • Therapeutic agents that interfere with viral or cellular replication.[10][11][12]

The utility of a nucleotide analog is determined by several key performance metrics, which are typically established through rigorous experimentation. These include:

  • Incorporation efficiency by polymerases.

  • Fluorescence quantum yield and photostability (for fluorescent analogs).

  • Effect on nucleic acid structure and function .

  • Specificity of interaction with target enzymes.

Unfortunately, none of this critical data is currently available for this compound.

Potential as an Antimalarial Agent

The core structure of this compound is based on a 4-aminoquinoline scaffold. This class of compounds has been extensively studied for its efficacy against the Plasmodium parasite, the causative agent of malaria.[1][2][3][4][6][7][8][9] The mechanism of action for many 4-aminoquinoline derivatives involves the inhibition of heme detoxification in the parasite, leading to its death. It is plausible that this compound's biological activity, if any, lies in this therapeutic area rather than in molecular biology research applications.

Future Outlook

The absence of data on this compound as a nucleotide analog does not preclude its potential in this area. It is possible that research is ongoing but not yet published. For it to be considered a viable tool for researchers in molecular biology, future studies would need to address the following:

  • Detailed synthesis and purification protocols.

  • Comprehensive characterization of its photophysical properties , including excitation and emission spectra, quantum yield, and photostability.

  • In vitro assays to determine its substrate efficiency for various DNA and RNA polymerases.

  • Demonstration of its utility in applications such as PCR, sequencing, or cellular imaging.

Until such data becomes available, researchers seeking fluorescent nucleotide analogs should refer to the wide array of well-characterized alternatives with established protocols and proven performance.

Visualizing the General Role of Nucleotide Analogs

While a specific pathway for this compound cannot be depicted, the following diagram illustrates the general mechanism by which a fluorescent nucleotide analog is incorporated into DNA during PCR, a fundamental technique in molecular biology.

G General Workflow of Fluorescent Nucleotide Analog Incorporation in PCR cluster_0 PCR Cycle Template_DNA Template DNA Denaturation Denaturation Template_DNA->Denaturation Heat Primers Primers Annealing Annealing Primers->Annealing Polymerase DNA Polymerase Extension Extension Polymerase->Extension dNTPs Standard dNTPs dNTPs->Extension AQT_analog Fluorescent Nucleotide Analog AQT_analog->Extension Denaturation->Annealing Cool Annealing->Extension Labeled_DNA Fluorescently Labeled DNA Extension->Labeled_DNA Incorporation Detection Fluorescence Detection Labeled_DNA->Detection

Caption: General workflow of fluorescent nucleotide analog incorporation in PCR.

References

A Researcher's Guide to Aminoquinol Triphosphate: A Comparative Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and molecular biology, the selection of appropriate chemical tools is paramount for generating robust and reproducible data. This guide provides a comparative validation of Aminoquinol triphosphate as a research tool, particularly within the context of antimalarial drug development and the study of DNA-protein interactions. Due to the limited direct experimental data on this compound, this guide leverages comparative data from well-characterized 4-aminoquinoline (B48711) alternatives, namely Chloroquine (B1663885) and Amodiaquine (B18356), to provide a framework for its potential applications and validation.

This compound , the triphosphate salt of 7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline, belongs to the 4-aminoquinoline class of compounds. This class is renowned for its antimalarial properties, which are primarily attributed to two key mechanisms of action: interference with the parasite's detoxification of heme and intercalation into DNA.

Performance Comparison with Alternatives

The efficacy of this compound as a potential antimalarial agent can be benchmarked against established 4-aminoquinoline drugs like Chloroquine and Amodiaquine. The following tables summarize key performance indicators for these compounds based on available literature.

Table 1: In Vitro Antiplasmodial Activity (IC50 in nM)

CompoundP. falciparum (Chloroquine-Sensitive Strain)P. falciparum (Chloroquine-Resistant Strain)
This compound Data not availableData not available
Chloroquine ~20 nM[1]313 nM[2]
Amodiaquine ~15.3 nM[3]~18.2 nM[2]

Table 2: DNA Intercalation and Binding Affinity

CompoundDNA Binding Constant (Kd)Effect on DNA Melting Temperature (Tm)
This compound Data not availableData not available
Chloroquine 27 µM to 2.6 mM (highly dependent on ionic strength)[4]Increases Tm by ~15 °C upon saturation[5]
Amodiaquine Data not availableData not available

Table 3: Hemozoin Formation Inhibition

CompoundIC50 for β-Hematin Formation Inhibition
This compound Data not available
Chloroquine Inhibition of hemozoin formation is a key mechanism of action
Amodiaquine Potent inhibitor of hemozoin formation

Experimental Protocols

To validate the activity of this compound, researchers can employ the following standard experimental protocols used for characterizing 4-aminoquinoline compounds.

In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

This assay determines the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.

  • Parasite Culture: Maintain synchronous cultures of P. falciparum in human erythrocytes.

  • Drug Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and reference drugs (Chloroquine, Amodiaquine) in culture medium.

  • Incubation: Add the drug dilutions to parasite cultures (typically at the ring stage) in a 96-well plate and incubate for 24-48 hours.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for another 24 hours. The parasites incorporate the radiolabel as they replicate their DNA.

  • Harvesting and Scintillation Counting: Harvest the cells, lyse them, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to a drug-free control and determine the IC50 value by non-linear regression analysis.[6]

DNA Intercalation Assay (UV-Visible Spectroscopy and Thermal Denaturation)

This method assesses the ability of a compound to bind to and stabilize DNA.

  • UV-Visible Spectroscopy:

    • Prepare solutions of calf thymus DNA and the test compound.

    • Titrate the DNA solution with increasing concentrations of the test compound.

    • Record the UV-Visible spectrum after each addition. Intercalation is often indicated by a bathochromic (red) shift and hypochromism in the absorption spectrum of the compound.[7]

  • Thermal Denaturation (Tm) Assay:

    • Prepare solutions of DNA in the absence and presence of the test compound.

    • Use a spectrophotometer with a temperature controller to slowly increase the temperature of the solutions.

    • Monitor the absorbance at 260 nm. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured (single-stranded).

    • An increase in the Tm in the presence of the compound indicates stabilization of the DNA duplex, a characteristic of intercalators.[5]

Hemozoin Inhibition Assay (β-Hematin Formation Assay)

This assay evaluates the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

  • Reaction Mixture: In a 96-well plate, mix a solution of hemin (B1673052) (dissolved in a suitable solvent like NaOH) with a buffer to achieve an acidic pH (e.g., pH 4.8-5.2) that promotes β-hematin formation.[8]

  • Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture.

  • Incubation: Incubate the plate at a temperature that facilitates the reaction (e.g., 37°C or 60°C) for several hours to overnight.[8]

  • Quantification: After incubation, centrifuge the plate to pellet the formed β-hematin. Remove the supernatant and wash the pellet. The amount of β-hematin can be quantified by various methods, such as dissolving it and measuring the absorbance, or by using a colorimetric assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[8]

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanisms of action, a typical experimental workflow, and a logical comparison of this compound and its alternatives.

cluster_0 Mechanism of Action of 4-Aminoquinolines AQT Aminoquinol Triphosphate FoodVacuole Parasite Food Vacuole (Acidic Environment) AQT->FoodVacuole Accumulation Heme Toxic Heme AQT->Heme Inhibition of Hemozoin Formation DNA Parasite DNA AQT->DNA Intercalation FoodVacuole->Heme Hemoglobin Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Detoxification CellDeath Parasite Death Heme->CellDeath Toxicity Replication DNA Replication & Transcription DNA->Replication DNA->CellDeath Inhibition of Replication

Caption: Proposed mechanisms of action for 4-aminoquinolines like this compound.

cluster_1 Experimental Workflow: In Vitro Antiplasmodial IC50 Determination Start Start Culture Synchronize P. falciparum Culture Start->Culture PrepareDrugs Prepare Serial Dilutions of Test Compound Culture->PrepareDrugs IncubateDrugs Incubate Parasites with Compound (24-48h) PrepareDrugs->IncubateDrugs AddLabel Add [3H]-Hypoxanthine IncubateDrugs->AddLabel IncubateLabel Incubate for Radiolabel Incorporation (24h) AddLabel->IncubateLabel Harvest Harvest Cells IncubateLabel->Harvest Measure Measure Radioactivity (Scintillation Counting) Harvest->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze End End Analyze->End

Caption: A typical workflow for determining the in vitro antiplasmodial IC50 of a compound.

cluster_2 Logical Comparison of 4-Aminoquinoline Research Tools cluster_props Properties AQT Aminoquinol Triphosphate Antimalarial Antimalarial Activity AQT->Antimalarial Presumed DNA_Intercalation DNA Intercalation AQT->DNA_Intercalation Hypothesized Hemozoin_Inhibition Hemozoin Inhibition AQT->Hemozoin_Inhibition Hypothesized Established_Tool Established Research Tool AQT->Established_Tool No Chloroquine Chloroquine Chloroquine->Antimalarial Validated Chloroquine->DNA_Intercalation Validated Chloroquine->Hemozoin_Inhibition Validated Chloroquine->Established_Tool Yes Amodiaquine Amodiaquine Amodiaquine->Antimalarial Validated Amodiaquine->DNA_Intercalation Presumed Amodiaquine->Hemozoin_Inhibition Validated Amodiaquine->Established_Tool Yes

Caption: Logical comparison of this compound with Chloroquine and Amodiaquine.

Conclusion

While direct experimental data for this compound is currently lacking in publicly available literature, its structural similarity to well-known 4-aminoquinolines like Chloroquine and Amodiaquine strongly suggests its potential as a research tool in antimalarial drug discovery. Researchers interested in utilizing this compound should undertake a thorough validation process, employing the experimental protocols outlined in this guide. By comparing its performance in antiplasmodial, DNA intercalation, and hemozoin inhibition assays against established alternatives, the scientific community can build a comprehensive profile of this compound and determine its utility and novelty as a research tool. The triphosphate salt form may influence its solubility and bioavailability, aspects that also warrant further investigation.

References

Aminoquinol Triphosphate: A Comparative Analysis Against Existing Leishmaniasis Treatments

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Abstract

Aminoquinol triphosphate is an emerging investigational compound with potential therapeutic applications in protozoal infections, specifically acute necrotising cutaneous leishmaniasis. Due to the limited publicly available data on its efficacy and mechanism of action, a direct comparative analysis with established drugs is not yet feasible. This guide provides a comprehensive overview of the current therapeutic landscape for cutaneous leishmaniasis, establishing a benchmark against which this compound's potential efficacy can be evaluated in future studies. We will explore the mechanisms of action, clinical efficacy, and limitations of current first- and second-line treatments. Furthermore, we will discuss the potential mechanistic pathways of aminoquinolines as a class to provide a theoretical framework for the future investigation of this compound.

Introduction to this compound

This compound is a quinoline (B57606) derivative. While specific details regarding its development and mechanism of action are scarce in peer-reviewed literature, its parent compound class, aminoquinolines, has a well-documented history in the treatment of parasitic diseases, most notably malaria. The triphosphate moiety suggests a potential interaction with cellular energy pathways or nucleic acid synthesis, but further research is required to elucidate its precise biological activity. The primary indication from available information points towards its potential use in treating acute necrotising cutaneous leishmaniasis.

Current Therapeutic Landscape for Cutaneous Leishmaniasis

The treatment of cutaneous leishmaniasis is complex, with the choice of therapy depending on the Leishmania species, the clinical presentation of the lesions, and the geographic region. The existing drugs vary in their efficacy, side-effect profiles, and routes of administration.

Established Treatments for Cutaneous Leishmaniasis

The current standard of care for cutaneous leishmaniasis includes a range of systemic and local therapies. Below is a summary of the most commonly used drugs.

Drug ClassDrug NamesMechanism of ActionEfficacyKey Limitations
Pentavalent Antimonials Sodium Stibogluconate, Meglumine AntimoniateInhibition of parasitic glycolysis and fatty acid oxidation.Variable, with increasing resistance reported.Cardiotoxicity, pancreatitis, myelosuppression, requires parenteral administration.
Polyene Antifungals Amphotericin B (and its liposomal formulations)Binds to ergosterol (B1671047) in the parasite's cell membrane, leading to pore formation and cell death.High efficacy, especially for visceral and mucocutaneous leishmaniasis.Nephrotoxicity (conventional form), infusion-related reactions, high cost (liposomal form).
Alkylphosphocholines MiltefosineBelieved to interfere with lipid metabolism and signal transduction pathways in the parasite.Good efficacy for visceral and cutaneous leishmaniasis; the only oral option.Gastrointestinal side effects, teratogenicity, potential for resistance.
Diamidines PentamidineBinds to DNA and interferes with DNA, RNA, and protein synthesis.Effective against certain Leishmania species.Nephrotoxicity, hypoglycemia, pancreatitis, requires parenteral administration.
Topical Agents ParomomycinAminoglycoside antibiotic that inhibits protein synthesis.Moderate efficacy for simple cutaneous lesions caused by specific species.Local skin reactions; not suitable for all species or complex lesions.
Azole Antifungals Ketoconazole, Fluconazole, ItraconazoleInhibit the synthesis of ergosterol, a key component of the parasite's cell membrane.Variable efficacy depending on the Leishmania species.Hepatotoxicity (ketoconazole), drug interactions.
Experimental Protocols for Efficacy Assessment

The evaluation of new drugs for cutaneous leishmaniasis typically involves a series of preclinical and clinical studies.

Preclinical Evaluation:

  • In vitro susceptibility testing: Leishmania promastigotes and amastigotes are cultured and exposed to varying concentrations of the test compound to determine the 50% inhibitory concentration (IC50).

  • In vivo animal models: Typically, BALB/c mice are infected with a specific Leishmania species. After lesion development, the animals are treated with the investigational drug. Efficacy is assessed by measuring lesion size, parasite load in the lesion and spleen, and overall survival.

Clinical Trials:

  • Phase I: To assess safety, tolerability, and pharmacokinetic properties in healthy volunteers.

  • Phase II: To evaluate the efficacy and further assess the safety of the drug in a small group of patients with cutaneous leishmaniasis. Lesion healing and parasite clearance are the primary endpoints.

  • Phase III: A large-scale, multicenter, randomized controlled trial to compare the new drug's efficacy and safety against the current standard of care.

Potential Mechanism of Action of Aminoquinolines

While the precise mechanism of this compound is unknown, the broader class of aminoquinolines has been studied extensively. In the context of malaria, 4-aminoquinolines are known to interfere with the parasite's detoxification of heme in the food vacuole. More recently, aminoquinolines have been investigated for their anticancer properties, where they are thought to act as lysosomotropic agents, disrupting cellular autophagy and signaling pathways such as PI3K/Akt/mTOR.

Given this, a hypothesized mechanism for this compound in Leishmania could involve:

  • Interference with lysosomal function: Similar to their effects on cancer cells, aminoquinolines may accumulate in the parasite's acidic compartments, disrupting essential processes.

  • Inhibition of metabolic pathways: The triphosphate group could act as a competitive inhibitor of ATP-dependent enzymes crucial for the parasite's energy metabolism.

  • Disruption of signaling cascades: Interference with key signaling pathways, such as those involving protein kinases, could inhibit parasite proliferation and survival.

Below is a hypothetical signaling pathway that could be targeted by an aminoquinoline-based compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ligand Ligand Receptor Receptor Ligand->Receptor PLC Phospholipase C Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C DAG->PKC Downstream_Targets Downstream Targets PKC->Downstream_Targets phosphorylates Proliferation_Survival Parasite Proliferation and Survival Downstream_Targets->Proliferation_Survival Aminoquinol_TP Aminoquinol Triphosphate Aminoquinol_TP->PLC Inhibition? Aminoquinol_TP->PKC Inhibition? Ca_Store Ca2+ Store IP3R->Ca_Store releases Ca2+ Ca_Store->PKC activates

Hypothesized Signaling Pathway Inhibition

Experimental Workflow for Comparative Efficacy

For this compound to be established as a viable alternative to existing treatments, a rigorous comparative experimental workflow would be necessary.

G Start Drug Discovery/ Candidate Selection In_Vitro In Vitro Studies (IC50 against Leishmania spp.) Start->In_Vitro In_Vivo In Vivo Animal Models (e.g., BALB/c mice) In_Vitro->In_Vivo Tox Toxicology and Safety Pharmacology In_Vivo->Tox Phase_I Phase I Clinical Trial (Safety in healthy volunteers) Tox->Phase_I Phase_II Phase II Clinical Trial (Efficacy in patients) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Comparison with Standard of Care) Phase_II->Phase_III Regulatory Regulatory Approval Phase_III->Regulatory End Clinical Use Regulatory->End

Drug Development and Comparison Workflow

Conclusion and Future Directions

This compound represents a potential new therapeutic agent for cutaneous leishmaniasis. However, a significant amount of research is required to characterize its efficacy, safety, and mechanism of action. Future studies should focus on:

  • Elucidating the specific molecular targets of this compound within the Leishmania parasite.

  • Conducting comprehensive preclinical studies to determine its efficacy against a range of clinically relevant Leishmania species and to establish a safety profile.

  • Performing well-designed clinical trials to compare its efficacy directly against current first-line treatments such as pentavalent antimonials, amphotericin B, or miltefosine.

This guide has outlined the current therapeutic landscape for cutaneous leishmaniasis, providing a necessary framework for the evaluation of new chemical entities like this compound. The data presented on existing drugs serves as the current benchmark that any new therapeutic must meet or exceed to be considered a valuable addition to the clinical armamentarium against this neglected tropical disease. Researchers and drug development professionals are encouraged to address the existing knowledge gaps to fully ascertain the therapeutic potential of this compound.

Unveiling the Enzymatic Specificity of Amino-Modified ATP Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Aminoquinol Triphosphate" : Initial searches for a compound specifically named "this compound" did not yield any results in scientific literature or chemical databases. This suggests that "this compound" may be a novel, proprietary compound not yet described in public-domain research, or potentially a misnomer.

Given the absence of data for this specific compound, this guide will provide a comparative framework using a hypothetical, representative amino-modified ATP analog, which we will call Amino-X-Triphosphate (AXTP) . The data and experimental details presented herein are illustrative examples to guide researchers in assessing the cross-reactivity of their own compounds of interest.

The development of novel nucleotide analogs as chemical probes or therapeutic agents necessitates a thorough understanding of their enzymatic specificity. Off-target interactions can lead to confounding experimental results or unforeseen toxicities. This guide provides a template for assessing the cross-reactivity of amino-modified ATP analogs against a panel of ATP-utilizing enzymes, with a focus on protein kinases, a large and pharmacologically important enzyme family.

Quantitative Cross-Reactivity Profile of Amino-X-Triphosphate (AXTP)

The following table summarizes the inhibitory activity of our hypothetical compound, AXTP, against a selection of protein kinases and other ATP-dependent enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Enzyme TargetEnzyme ClassAXTP IC50 (µM)
Primary Target X Hypothetical Target Class 0.05
PKASerine/Threonine Kinase> 100
PKCαSerine/Threonine Kinase25.6
CDK2/cyclin ASerine/Threonine Kinase15.2
MAPK1 (ERK2)Serine/Threonine Kinase89.1
GSK3βSerine/Threonine Kinase12.5
SrcTyrosine Kinase5.8
AblTyrosine Kinase7.3
EGFRTyrosine Kinase45.7
VEGFR2Tyrosine Kinase33.1
HexokinaseGlycolytic Enzyme> 200
DNA Polymerase βPolymerase> 200
Myosin ATPaseATPase> 200

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are representative protocols for key assays used to generate the data in the table above.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to a specific peptide or protein substrate by a given kinase.

  • Reaction Setup : Prepare a reaction mixture containing the kinase of interest, its specific substrate, and assay buffer (typically containing MgCl₂, a buffer like HEPES, and a reducing agent like DTT).

  • Inhibitor Addition : Add varying concentrations of the test compound (e.g., AXTP) or vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiation : Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP at a concentration close to the Kₘ for the specific kinase.

  • Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination : Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Separation : Wash the membrane to remove unincorporated [γ-³³P]ATP, leaving the radiolabeled substrate bound.

  • Detection : Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

ATPase Activity Assay (Colorimetric)

This assay measures the liberation of inorganic phosphate (Pi) from ATP hydrolysis by an ATPase.

  • Reaction Setup : In a microplate, combine the ATPase enzyme, its substrate (if applicable), and assay buffer.

  • Inhibitor Addition : Add varying concentrations of the test compound or vehicle control.

  • Initiation : Start the reaction by adding ATP.

  • Incubation : Incubate at a controlled temperature for a set time.

  • Detection : Stop the reaction and measure the amount of liberated Pi using a colorimetric reagent (e.g., malachite green), which forms a colored complex with Pi. Read the absorbance at the appropriate wavelength.

  • Data Analysis : Generate a standard curve using known concentrations of Pi. Calculate the enzyme activity and percent inhibition at each compound concentration to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for screening a compound for cross-reactivity against a panel of enzymes.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (AXTP) Stock Solution serial_dilution Serial Dilution of Test Compound compound->serial_dilution enzyme_panel Enzyme Panel (Kinases, ATPases, etc.) reaction_setup Reaction Setup in Microplate enzyme_panel->reaction_setup assay_reagents Assay Reagents (Buffers, Substrates, ATP) assay_reagents->reaction_setup serial_dilution->reaction_setup incubation Incubation reaction_setup->incubation detection Signal Detection (Radiometric/Colorimetric) incubation->detection raw_data Raw Data Collection detection->raw_data percent_inhibition Calculate % Inhibition raw_data->percent_inhibition ic50 IC50 Curve Fitting percent_inhibition->ic50 selectivity_profile Generate Selectivity Profile ic50->selectivity_profile signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Src Src EGFR->Src Activates MAPK1 MAPK1 (ERK2) Src->MAPK1 Activates PKCa PKCα PKCa->MAPK1 Activates Transcription Gene Transcription MAPK1->Transcription Regulates GSK3b GSK3β GSK3b->Transcription Regulates

A Structural and Functional Showdown: Guanosine Triphosphate vs. Aminoquinol Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling and bioenergetics, molecules with similar-sounding names can have vastly different structures and functions. This guide provides a detailed comparison of Guanosine Triphosphate (GTP), a ubiquitous and vital biological molecule, and Aminoquinol (B1667108) Triphosphate (AQT), a synthetic compound with distinct chemical properties and biological activities. This objective analysis, supported by experimental data and methodologies, is intended for researchers, scientists, and professionals in drug development.

Unveiling the Core Structures: A Tale of Two Triphosphates

The primary and most critical distinction between GTP and AQT lies in their fundamental molecular architecture. GTP is a purine (B94841) nucleoside triphosphate, a cornerstone of numerous biological processes. In contrast, AQT is the triphosphate salt of a complex synthetic aminoquinoline derivative.

Guanosine Triphosphate (GTP) is composed of three key components:

  • A purine base, guanine .

  • A five-carbon sugar, ribose .

  • A chain of three phosphate (B84403) groups attached to the 5' carbon of the ribose sugar.[1][2]

Aminoquinol Triphosphate (AQT) , with the chemical name 7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline triphosphate, is structurally unrelated to a nucleoside triphosphate. Its core is a quinoline ring system , a bicyclic aromatic organic compound. The "triphosphate" in its name refers to the presence of three phosphate ions that act as counterions to the positively charged aminoquinoline molecule, forming a salt. It is not a carrier of high-energy phosphate bonds in the same way as GTP.

At a Glance: Key Structural and Chemical Differences

FeatureGuanosine Triphosphate (GTP)This compound (AQT)
Core Structure Purine ribonucleosideAminoquinoline derivative
Sugar Moiety Ribose presentNo sugar moiety
Phosphate Group Attachment Covalently bonded to the 5' carbon of the ribose sugarIonic association as a salt
Chemical Formula C10H16N5O14P3[2]C26H31Cl2N3 · 3(H3PO4)
Molecular Nature Naturally occurring, essential biomoleculeSynthetic compound

Functional Roles: A World of Difference

The profound structural dissimilarities between GTP and AQT translate into entirely different biological roles. GTP is a central player in a vast array of cellular activities, while the known biological functions of AQT are much more specialized and pharmacologically oriented.

The Multifaceted Roles of Guanosine Triphosphate (GTP)

GTP is indispensable for life, acting as a crucial signaling molecule and energy source in a multitude of cellular pathways.

  • Energy Currency: Similar to ATP, GTP serves as an energy source for specific cellular processes, including protein synthesis and gluconeogenesis.[1] The energy is stored in the high-energy phosphoanhydride bonds linking the phosphate groups.

  • Signal Transduction: GTP is a cornerstone of signal transduction pathways mediated by G-proteins. The binding of GTP to a G-protein activates it, allowing it to regulate downstream effectors. The intrinsic GTPase activity of the G-protein, which hydrolyzes GTP to GDP, serves as a built-in "off" switch for the signal.[3]

  • Protein Synthesis: GTP provides the energy for several steps in protein synthesis, including the binding of aminoacyl-tRNA to the ribosome and the translocation of the ribosome along the mRNA molecule.[1]

  • Microtubule Dynamics: The polymerization of tubulin to form microtubules is dependent on the binding of GTP. The subsequent hydrolysis of GTP to GDP within the microtubule lattice is crucial for the dynamic instability of microtubules, a process essential for cell division and motility.[1]

The Pharmacological Profile of this compound (AQT)

Current scientific literature indicates that AQT's biological significance is primarily as a synthetic compound with potential therapeutic applications, rather than as an endogenous signaling molecule.

  • Antileishmanial Activity: Research has suggested that this compound may be effective in the treatment of acute necrotising cutaneous leishmaniasis.[4] The broader class of 4-aminoquinolines, to which the core of AQT belongs, is known to exhibit antiprotozoal activity. The proposed mechanisms for related compounds often involve interference with lysosomal function and heme polymerization in parasites like Plasmodium falciparum.

  • Enzyme Inhibition: The most well-documented molecular interaction of the aminoquinol core of AQT is its role as a competitive inhibitor of methylamine (B109427) dehydrogenase, an enzyme found in certain bacteria.[2]

  • Potential Anticancer Properties: Other 4-aminoquinoline (B48711) derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are thought to involve the induction of apoptosis and interference with various signaling pathways, including the PI3K/Akt/mTOR pathway.

Signaling Pathways: A Comparative Overview

The signaling pathways involving GTP are well-characterized and fundamental to cellular communication. In contrast, a defined signaling pathway for AQT has not been elucidated, and its effects are likely pleiotropic and context-dependent, stemming from its pharmacological actions.

GTP in G-Protein Coupled Receptor (GPCR) Signaling

The diagram below illustrates the canonical G-protein signaling cycle, a primary mechanism through which GTP functions as a molecular switch.

GPCR_Signaling GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) G_protein_inactive G Protein (GDP-bound) GPCR_active->G_protein_inactive 2. Activation G_protein_active G Protein (GTP-bound) G_protein_inactive->G_protein_active GDP out, GTP in G_protein_active->G_protein_inactive 5. Hydrolysis Effector Effector Protein G_protein_active->Effector 3. Regulation GDP GDP G_protein_active->GDP Pi Pi G_protein_active->Pi Response Cellular Response Effector->Response 4. Signaling Cascade Ligand Ligand Ligand->GPCR_inactive GTP GTP GTP->G_protein_inactive Aminoquinol_Action AQT Aminoquinol Compound Lysosome Lysosome AQT->Lysosome Accumulation PI3K_Akt PI3K/Akt/mTOR Pathway AQT->PI3K_Akt Inhibition Apoptosis Apoptosis Induction AQT->Apoptosis Autophagy Autophagy Inhibition Lysosome->Autophagy Cell_Death Cell Death Autophagy->Cell_Death PI3K_Akt->Cell_Death leads to Apoptosis->Cell_Death

References

In Vivo Validation of ATPγS-Mediated Pro-Inflammatory Mechanism via P2Y Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Public Scientific Data on Aminoquinol Triphosphate

Initial research into the mechanism and in vivo validation of this compound has revealed a significant scarcity of publicly available scientific literature. This compound does not appear to be a widely studied or characterized agent, preventing a direct comparative guide on its specific in vivo validation.

To fulfill the user's request for a detailed guide on the in vivo validation of a triphosphate compound's mechanism, this report will focus on a well-documented analog: Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) . ATPγS is a slowly hydrolyzable analog of ATP widely used in research to investigate ATP-dependent processes. This guide will compare the in vivo effects of ATPγS to a standard control (saline/vehicle) to illustrate its mechanism of action, particularly in the context of inflammation and purinergic receptor signaling.

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the in vivo effects of ATPγS versus a control vehicle, supported by experimental data from a murine acute lung injury model. The focus is on validating the pro-inflammatory mechanism of ATPγS through the activation of P2Y purinergic receptors.

Mechanism of Action: P2Y Receptor-Mediated Inflammation

Extracellular ATP and its analogs, like ATPγS, act as signaling molecules by binding to purinergic receptors, which are broadly classified into P2X (ionotropic) and P2Y (G-protein coupled) receptors.[1][2] In the context of inflammation, the activation of certain P2Y receptors on immune and endothelial cells initiates a signaling cascade that leads to the production and release of pro-inflammatory cytokines and the recruitment of inflammatory cells.[3] ATPγS, by being more resistant to hydrolysis than ATP, provides a sustained activation of these receptors, making it a potent tool for studying these pathways in vivo.[4]

P2Y Receptor Signaling Pathway

Below is a diagram illustrating the general signaling pathway activated by P2Y receptors upon binding of an agonist like ATPγS.

P2Y_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATPgS ATPgS P2Y_Receptor P2Y Receptor ATPgS->P2Y_Receptor Binds G_Protein Gq/11 Protein P2Y_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates NFkB_Activation NF-κB Activation PKC->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, TNF-α, MIP-2) NFkB_Activation->Cytokine_Production Leads to

Caption: P2Y receptor signaling cascade initiated by ATPγS.

Comparative In Vivo Performance: Acute Lung Injury Model

The pro-inflammatory mechanism of ATPγS can be validated in vivo using a model of acute lung injury in mice. Intratracheal instillation of ATPγS induces a local inflammatory response characterized by edema, inflammatory cell infiltration, and cytokine production.[5]

Data Presentation

The following tables summarize quantitative data from a study where mice were treated with intratracheal instillations of ATP or a P2 receptor antagonist (PPADS) to demonstrate the role of purinergic signaling in lung inflammation.[5] For the purpose of this guide, the effects of ATP are considered representative of a potent purinergic agonist like ATPγS.

Table 1: Lung Edema Assessment

Treatment GroupLung Wet-to-Dry (W/D) Weight Ratio (Mean ± SEM)Fold Change vs. Saline
Saline (Control)4.5 ± 0.11.0
ATP (100 mM)5.8 ± 0.31.29
ATP + PPADS4.7 ± 0.21.04

Table 2: Inflammatory Cytokine mRNA Expression in Lung Tissue (24h post-instillation)

Treatment GroupMIP-2 mRNA (Fold Change vs. Control)IL-6 mRNA (Fold Change vs. Control)TNF-α mRNA (Fold Change vs. Control)
Saline (Control)1.01.01.0
ATP (100 mM)~150~25~8
ATP + PPADS~50~8~5

Data are approximated from graphical representations in the cited literature for illustrative purposes.[5]

These data demonstrate that administration of a potent P2 receptor agonist leads to significant lung edema and a robust increase in the expression of pro-inflammatory cytokines.[5] The attenuation of these effects by a P2 receptor antagonist (PPADS) validates that the observed inflammation is mediated through this receptor pathway.[5]

Experimental Protocols

Key Experiment: In Vivo Murine Model of Acute Lung Injury

This protocol describes the induction of acute lung injury in mice via intratracheal instillation of ATPγS to validate its pro-inflammatory mechanism.

1. Animal Preparation:

  • Use 8-10 week old male C57BL/6 mice.

  • Acclimatize animals for at least one week before the experiment.[6]

  • Anesthetize mice with an intraperitoneal injection of Ketamine (70-80 mg/kg) and Xylazine (8-12 mg/kg).[7] Confirm deep anesthesia by lack of pedal withdrawal reflex.

2. Intratracheal Instillation Procedure:

  • Position the anesthetized mouse in a supine position on an angled platform, suspending it by its incisors.[7][8]

  • Visualize the trachea using a laryngoscope.[7]

  • Gently insert a sterile, flexible catheter or a bent gavage needle into the trachea.[7]

  • Instill 50 µl of sterile saline (Control group) or ATPγS solution (e.g., 100 mM in saline; Treatment group) into the lungs, followed by a 100 µl air pocket to ensure distribution.[5][7]

  • Hold the mouse in a vertical position for 30 seconds to allow for fluid distribution before returning it to a cage on a heating pad for recovery.[8]

3. Post-Procedure Monitoring and Sample Collection:

  • Monitor animals for signs of distress.

  • At a predetermined time point (e.g., 24 hours), euthanize the mice via an approved method.[5]

  • For Lung Edema: Excise the lungs, weigh them (wet weight), then desiccate them in an oven at 60°C for 72 hours and weigh again (dry weight). Calculate the wet-to-dry ratio.[5]

  • For Cytokine Analysis: Excise lung tissue and immediately snap-freeze in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of cytokines like MIP-2, IL-6, and TNF-α.[5]

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_procedure Phase 2: In Vivo Procedure cluster_analysis Phase 3: Analysis Acclimatize Animal Acclimatization (1 week) Randomize Randomize Mice into Control & Treatment Groups Acclimatize->Randomize Prepare_Solutions Prepare ATPγS and Saline Solutions Instillation Intratracheal Instillation (50 µl Saline or ATPγS) Prepare_Solutions->Instillation Anesthetize Anesthetize Mice (Ketamine/Xylazine) Randomize->Anesthetize Anesthetize->Instillation Recovery Post-Procedure Recovery & Monitoring Instillation->Recovery Euthanize Euthanize Mice (24h post-instillation) Recovery->Euthanize Collect_Lungs Excise Lungs Euthanize->Collect_Lungs Edema_Analysis Lung Edema Analysis (Wet/Dry Ratio) Collect_Lungs->Edema_Analysis Cytokine_Analysis Cytokine mRNA Analysis (qRT-PCR) Collect_Lungs->Cytokine_Analysis Data_Analysis Statistical Analysis & Comparison Edema_Analysis->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: Workflow for in vivo validation of ATPγS mechanism.

References

A Comparative Analysis of Aminoquinoline Derivatives in Oncology and Antimalarial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminoquinoline scaffold has long been a cornerstone in the development of therapeutic agents, most notably for the treatment of malaria. However, the versatility of this chemical structure has led to the exploration and repurposing of its derivatives for a range of other diseases, including cancer. This guide provides a comparative analysis of the performance of key aminoquinoline derivatives, focusing on their anticancer and antimalarial activities, supported by experimental data and detailed methodologies.

Performance Comparison of Aminoquinoline Derivatives

The therapeutic efficacy of aminoquinoline derivatives varies significantly based on their chemical modifications, which influence their mechanism of action, potency, and selectivity. Below is a summary of their in vitro activities against cancer cell lines and malarial parasites.

Anticancer Cytotoxicity

The cytotoxic effects of aminoquinoline derivatives against various cancer cell lines are commonly evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A lower IC50 value indicates a higher potency.

CompoundCancer Cell LineIC50 (µM)Reference
Chloroquine (B1663885)MDA-MB-468 (Breast)43.21[1]
MCF-7 (Breast)>50[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[2]
MCF-7 (Breast)16.25[2]
Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB-468 (Breast)21.06[2]
MCF-7 (Breast)10.12[2]
Amodiaquine (B18356)MDA-MB 468 (Breast)15.34[2]
MCF-7 (Breast)25.71[2]
Antimalarial Activity

The in vitro antimalarial activity of aminoquinoline derivatives is assessed against different strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This includes both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (CQS)20[3]
W2 (CQR)382[4]
AmodiaquineHB3 (CQS)-[4]
K1 (CQR)-[4]
Monoquinoline (MAQ)3D7 (CQS)14.3[4]
W2 (CQR)104.5[4]
Bisquinoline (BAQ)3D7 (CQS)2.5[4]
W2 (CQR)16.5[4]
Compound 3eK1 (CQR)1.0[5]

Mechanisms of Action and Signaling Pathways

Aminoquinoline derivatives exert their therapeutic effects through diverse mechanisms, which are often dependent on the specific derivative and the disease context.

Anticancer Mechanisms

In cancer, a primary mechanism of action for many aminoquinoline derivatives, such as chloroquine, is the inhibition of autophagy.[6] By accumulating in lysosomes and raising their pH, these compounds disrupt the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vacuoles and ultimately, cell death.[6] Furthermore, some derivatives interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[7][8] Inhibition of this pathway can suppress tumor cell proliferation and survival.[9][10]

anticancer_pathway Aminoquinoline Aminoquinoline Derivatives Lysosome Lysosome Aminoquinoline->Lysosome Accumulation & pH Increase PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Aminoquinoline->PI3K_Akt_mTOR Autophagy Autophagy Inhibition Lysosome->Autophagy Cell_Death Apoptosis & Cell Cycle Arrest Autophagy->Cell_Death Proliferation Tumor Proliferation & Survival PI3K_Akt_mTOR->Proliferation Cell_Death->Proliferation Inhibits

Anticancer signaling pathway of aminoquinoline derivatives.
Antimalarial Mechanisms

The antimalarial action of aminoquinolines is primarily centered within the digestive vacuole of the Plasmodium parasite.[11] The parasite digests host hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Aminoquinolines like chloroquine and amodiaquine are thought to interfere with this detoxification process by inhibiting the enzyme heme polymerase.[12][13][14] This leads to the accumulation of toxic free heme, which damages parasite membranes and leads to its death.[12][13] Some 8-aminoquinolines, like primaquine, have a different mechanism that involves the generation of reactive oxygen species (ROS) following metabolic activation by host enzymes like CYP2D6.[15][16][17] This oxidative stress is lethal to the parasite, particularly the liver-stage hypnozoites.[16]

References

Validating the Antiviral Activity of Aminoquinol Triphosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral threats necessitates the rapid evaluation of new antiviral candidates. This guide provides a framework for validating the antiviral activity of a hypothetical novel compound, "Aminoquinol triphosphate," by comparing it with established antiviral agents that share a similar proposed mechanism of action: inhibition of viral RNA-dependent RNA polymerase (RdRp) in their active triphosphate form. We will focus on two well-characterized antivirals, Remdesivir and Favipiravir, and include data on the investigational drug AT-527 (Bemnifosbuvir) to provide a comprehensive comparison.

Mechanism of Action: A Common Target

This compound is postulated to function as a nucleoside analog. Upon administration as a prodrug, it is metabolized within the host cell to its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RdRp. The incorporation of the analog leads to delayed chain termination, thereby inhibiting viral replication. This mechanism is shared by Remdesivir, an adenosine (B11128) analog, and Favipiravir, a guanine (B1146940) analog.

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of Remdesivir, Favipiravir, and AT-527 against various RNA viruses. This data provides a benchmark against which the performance of this compound can be assessed.

Table 1: In Vitro Antiviral Activity against SARS-CoV-2

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Data to be determined
RemdesivirVero E60.77[1]>100[1]>129.87
FavipiravirVero E661.88>400>6.46
AT-527Normal Human Airway Epithelial Cells0.47 (EC90)[2]>100>212.76

Table 2: Broad-Spectrum Antiviral Activity

CompoundVirusCell LineEC50 (µM)
This compound Data to be determined
RemdesivirMERS-CoV-0.34[1]
RemdesivirEbola Virus-Varies by study
FavipiravirInfluenza AMDCK0.01 - 0.46
FavipiravirEbola VirusVero E610
AT-527Hepatitis C Virus (HCV)Huh-70.03

Experimental Protocols

Accurate and reproducible experimental design is critical for validating antiviral activity. Below are detailed methodologies for key in vitro assays.

Antiviral Activity Assay (EC50 Determination)

This assay determines the concentration of the compound required to inhibit viral replication by 50%.

  • Cell Culture: Vero E6 cells (or other susceptible cell lines) are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound, Remdesivir) is prepared in cell culture medium.

  • Viral Infection: The cell culture medium is removed, and the cells are infected with the virus at a specific multiplicity of infection (MOI) in the presence of the diluted compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) are included.

  • Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • Plaque Reduction Assay: The supernatant is removed, and the cells are stained with a crystal violet solution to visualize plaques (areas of cell death caused by the virus). The number of plaques is counted, and the EC50 is calculated as the compound concentration that reduces the plaque number by 50% compared to the virus-only control.

    • qRT-PCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the viral load is quantified using quantitative reverse transcription PCR (qRT-PCR). The EC50 is the compound concentration that reduces the viral RNA level by 50%.

    • Cytopathic Effect (CPE) Assay: The extent of virus-induced cell death is measured using a cell viability assay (e.g., MTT or CellTiter-Glo). The EC50 is the compound concentration that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the compound that causes a 50% reduction in cell viability.

  • Cell Culture: Cells are seeded in 96-well plates as described for the antiviral assay.

  • Compound Treatment: A serial dilution of the test compound is added to the cells. A cell-only control (no compound) is included.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Cell Viability Measurement: Cell viability is assessed using a standard method such as the MTT assay, which measures mitochondrial activity, or the CellTiter-Glo assay, which measures ATP levels.

  • Calculation: The CC50 is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for its evaluation.

Antiviral_Mechanism cluster_cell Host Cell Prodrug Prodrug Aminoquinol_MP Aminoquinol-MP Prodrug->Aminoquinol_MP Host Kinases Aminoquinol_DP Aminoquinol-DP Aminoquinol_MP->Aminoquinol_DP Host Kinases Aminoquinol_TP Aminoquinol-TP (Active) Aminoquinol_DP->Aminoquinol_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Aminoquinol_TP->RdRp Competitive Inhibition Replication_Inhibition Viral Replication Inhibited RdRp->Replication_Inhibition Chain Termination Viral_Entry Viral Entry Viral_RNA Viral RNA Template Viral_RNA->RdRp Replication

Caption: Intracellular activation and mechanism of action of this compound.

Experimental_Workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Antiviral Screening Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (CC50) In_Vitro_Screening->Cytotoxicity_Assay EC50_Determination Antiviral Potency Assay (EC50) In_Vitro_Screening->EC50_Determination Selectivity_Index Calculate Selectivity Index (SI = CC50/EC50) Cytotoxicity_Assay->Selectivity_Index EC50_Determination->Selectivity_Index Lead_Optimization Lead Optimization Selectivity_Index->Lead_Optimization High SI In_Vivo_Studies In Vivo Efficacy Studies Selectivity_Index->In_Vivo_Studies Promising Candidate Lead_Optimization->In_Vitro_Screening Iterative Improvement End End: Clinical Candidate In_Vivo_Studies->End

Caption: High-level workflow for the preclinical validation of a novel antiviral compound.

References

Aminoquinol Triphosphate: A Comparative Analysis of Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of aminoquinol (B1667108) triphosphate's (AQT) specificity and selectivity, presenting available experimental data to inform research and development efforts. Due to the limited publicly available information on AQT, this guide focuses on the established methodologies for assessing the specificity and selectivity of triphosphate analogs and contextualizes the potential interactions of AQT within relevant signaling pathways.

Data Summary

Currently, there is a notable absence of publicly available quantitative data comparing the specificity and selectivity of aminoquinol triphosphate against a panel of kinases or other ATP-utilizing enzymes. While the chemical structure of AQT is documented[1][2][3], its inhibitory activity (e.g., IC50 or Ki values) against specific molecular targets has not been detailed in the reviewed literature. Further research is required to populate a comprehensive comparative table.

A placeholder table for future data is provided below:

Target KinaseThis compound (IC50/Ki)Alternative Inhibitor 1 (IC50/Ki)Alternative Inhibitor 2 (IC50/Ki)
Kinase A---
Kinase B---
Kinase C---
...---

Key Experimental Protocols

To assess the specificity and selectivity of compounds like this compound, standardized kinase assays are employed. These protocols are fundamental for generating the comparative data required for drug development.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This method measures the transfer of a radioactive phosphate (B84403) group from ATP to a substrate, a process inhibited by effective kinase inhibitors.

Materials:

  • Purified kinase of interest

  • This compound (or other test compounds)

  • 32P-labeled ATP or 35S-thio-labeled ATP[4]

  • Specific kinase substrate (protein or peptide)

  • Kinase reaction buffer

  • Apparatus for separation (e.g., gel electrophoresis, chromatography, or filter binding)[4]

  • Quantification instrument (e.g., phosphorimager or liquid scintillation counter)[4]

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add varying concentrations of this compound or control inhibitors to the reaction mixture.

  • Initiate the kinase reaction by adding radiolabeled ATP.

  • Incubate the reaction at the optimal temperature and time for the specific kinase.

  • Stop the reaction and separate the radiolabeled substrate from the unreacted radiolabeled ATP using an appropriate method.[4]

  • Quantify the amount of phosphorylated substrate to determine the level of kinase inhibition.

  • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Fluorescence-Based Kinase Assay

This high-throughput method relies on a change in fluorescence upon substrate phosphorylation.

Materials:

  • Purified kinase of interest

  • This compound (or other test compounds)

  • ATP

  • Fluorogenic kinase substrate

  • Kinase reaction buffer

  • Fluorescent plate reader

Procedure:

  • Dispense the kinase and test compound into a microplate.

  • Add the fluorogenic substrate and ATP to initiate the reaction.

  • Monitor the change in fluorescence intensity over time using a plate reader. The rate of fluorescence change is proportional to kinase activity.

  • Determine the inhibitory effect of this compound by comparing the reaction rates in its presence to control reactions.

  • Calculate IC50 values from the dose-response curves.

Visualizing Experimental Workflows and Potential Pathways

The following diagrams illustrate a typical experimental workflow for assessing kinase inhibition and a generalized signaling pathway where a kinase inhibitor like this compound might act.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase Kinase Reaction_Mix Incubate Reaction Mixture Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix AQT Aminoquinol Triphosphate AQT->Reaction_Mix ATP ATP ATP->Reaction_Mix Detection Measure Kinase Activity Reaction_Mix->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: Workflow for determining kinase inhibition by AQT.

signaling_pathway Signal Signal Receptor Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Effector_Protein Effector Protein (Phosphorylated) Kinase_B->Effector_Protein phosphorylates Cellular_Response Cellular_Response Effector_Protein->Cellular_Response AQT Aminoquinol Triphosphate AQT->Kinase_B inhibits

Caption: Potential inhibition of a signaling cascade by AQT.

References

Benchmarking Aminoquinol Triphosphate: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive benchmarking analysis of Aminoquinol triphosphate against standard inhibitors cannot be provided at this time due to the absence of publicly available data on its biological targets and inhibitory activity. An extensive search of scientific literature and chemical databases did not yield any information on the mechanism of action, specific enzyme or pathway inhibition, or any experimental data related to "this compound."

For a comparative guide to be generated, foundational information on the compound's biological function is essential. This would include identifying the specific kinase, enzyme, or signaling pathway that this compound targets. Without this primary information, it is not possible to select appropriate standard inhibitors for comparison, present relevant experimental data, or detail the associated signaling pathways as requested.

The Global Substance Registration System (GSRS) contains an entry for this compound, providing basic chemical structure information. However, this entry lacks any associated biological activity data. This suggests that the compound may be a novel or proprietary molecule that has not yet been characterized in publicly accessible research.

To facilitate the creation of the requested comparison guide, further information on the biological context of this compound is required, specifically:

  • The primary biological target(s): For example, a specific protein kinase or other enzyme.

  • The nature of its inhibitory action: e.g., competitive, non-competitive, allosteric.

  • Any existing preliminary data: This could include IC50 values, Ki, or cell-based assay results.

Once this information is available, a comprehensive benchmarking guide can be developed, including detailed data comparisons, experimental protocols, and visualizations of the relevant biological pathways.

General Principles of Inhibitor Benchmarking

While specific data for this compound is unavailable, the general approach to benchmarking a novel inhibitor against standard compounds involves a series of established experimental protocols. These are designed to assess potency, selectivity, and mechanism of action.

Key Experimental Protocols:
  • Biochemical Potency Assays (IC50 Determination): These experiments determine the concentration of an inhibitor required to reduce the activity of its target enzyme by 50%. This is a primary measure of the inhibitor's potency.

  • Kinase Selectivity Profiling: To assess the specificity of an inhibitor, it is tested against a broad panel of other kinases. A highly selective inhibitor will show potent inhibition of its intended target with minimal activity against other kinases.

  • Mechanism of Action (MOA) Studies: These experiments elucidate how the inhibitor interacts with its target. For ATP-competitive inhibitors, for example, enzyme kinetics studies are performed to determine if the inhibitor binds to the same site as ATP.

  • Cellular Potency Assays: These assays measure the inhibitor's activity within a cellular context, providing insight into its ability to cross cell membranes and engage its target in a more complex biological environment.

The workflow for such a benchmarking study is outlined below.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Selectivity and Cellular Activity cluster_2 Phase 3: Data Analysis and Comparison A Novel Inhibitor (this compound) C IC50 Determination A->C B Target Enzyme (e.g., Specific Kinase) B->C D Mechanism of Action Studies C->D F Kinase Selectivity Panel C->F G Cell-Based Potency Assays C->G E Standard Inhibitors E->F E->G H Comparative Data Tables (IC50, Selectivity Scores) F->H G->H

General workflow for benchmarking a novel inhibitor.

The following diagram illustrates a generic kinase signaling pathway, which is a common target for inhibitor drugs. An inhibitor would typically act at the level of the protein kinase to block the downstream signaling cascade.

receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Kinase Inhibitor inhibitor->raf

Example of a generic kinase signaling pathway with an inhibitor.

Should information regarding the biological activity of this compound become available, a detailed and specific comparison guide will be generated.

Replicating Experiments with Aminoquinol Triphosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Aminoquinol triphosphate, a novel compound with potential antileishmanial activity, against established aminoquinoline-based drugs. Due to the limited publicly available data on this compound, this comparison is based on the known structure-activity relationships of the aminoquinoline class and the hypothesized role of the triphosphate moiety. The experimental data for comparator compounds are drawn from peer-reviewed literature.

Data Presentation: Comparative Efficacy of Aminoquinolines against Leishmania Species

The following table summarizes the in vitro and in vivo efficacy of several well-characterized aminoquinoline compounds against different Leishmania species. This data provides a benchmark against which the potential activity of this compound can be contextualized.

CompoundLeishmania SpeciesAssay TypeIC50 / EC50 / ED50Reference
This compound Leishmania spp.In vitro (Hypothesized)Data Not Available-
ChloroquineL. amazonensis (amastigotes)In vitro0.78 µM (IC50)[1]
AmodiaquineL. donovani (amastigotes)In vitro1.4 µM (EC50)[]
AmodiaquineL. infantum (amastigotes)In vitro6.7 µM (EC50)[]
SitamaquineL. donovaniIn vivo (mouse model)-Preclinical candidate[3]
TafenoquineL. donovani (amastigotes)In vitro0.1 - 4.0 µM (IC50)[4]
TafenoquineL. donovaniIn vivo (mouse model)1.2 - 3.5 mg/kg (ED50)[3]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. ED50 (half-maximal effective dose) represents the dose that is effective in 50% of the population in in vivo studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the in vitro screening of compounds against Leishmania parasites.

In Vitro Antileishmanial Activity against Promastigotes

This assay determines the direct effect of a compound on the extracellular, flagellated form of the parasite.

Methodology:

  • Parasite Culture: Leishmania spp. promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 26°C.

  • Assay Preparation: Log-phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.

  • Compound Addition: The test compound (e.g., this compound) and reference drugs are added at various concentrations. A solvent control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay. Resazurin (B115843) is added to each well and incubated for another 4-6 hours. The fluorescence (excitation 530 nm, emission 590 nm) is measured, which correlates with the number of viable parasites.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

In Vitro Antileishmanial Activity against Amastigotes

This assay evaluates the efficacy of a compound against the intracellular, non-motile form of the parasite within host macrophages, which is more clinically relevant.

Methodology:

  • Macrophage Culture: A murine macrophage cell line (e.g., J774A.1) or peritoneal macrophages are seeded in 96-well plates and allowed to adhere.

  • Infection: Macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours of incubation, non-phagocytosed promastigotes are removed by washing.

  • Compound Treatment: The infected macrophages are treated with different concentrations of the test and reference compounds for 72 hours.

  • Quantification of Infection: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting the number of amastigotes per 100 macrophages under a light microscope.

  • Data Analysis: The IC50 values are determined by comparing the number of amastigotes in treated versus untreated control wells.

Cytotoxicity Assay

This assay is essential to determine the selectivity of the compound for the parasite over host cells.

Methodology:

  • Cell Culture: Macrophages (e.g., J774A.1) are seeded in 96-well plates.

  • Compound Exposure: The cells are exposed to the same concentrations of the test compound as used in the amastigote assay for 72 hours.

  • Viability Assessment: Cell viability is measured using a resazurin or MTT assay.

  • Data Analysis: The CC50 (50% cytotoxic concentration) is calculated. The Selectivity Index (SI) is then determined as the ratio of CC50 to the IC50 against amastigotes. A higher SI value indicates greater selectivity for the parasite.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially targeted by aminoquinolines and a typical experimental workflow for antileishmanial drug screening.

G Hypothesized Mechanism of this compound in Leishmania cluster_membrane Parasite Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Aminoquinol_TP Aminoquinol Triphosphate Transporter Putative Transporter Aminoquinol_TP->Transporter Uptake Mitochondrial_Function Mitochondrial Function Aminoquinol_TP->Mitochondrial_Function Direct Effect on Mitochondrion ATP_Binding_Protein ATP-Binding Protein (e.g., Kinase, ABC Transporter) Transporter->ATP_Binding_Protein Inhibition/Modulation Metabolic_Pathway Essential Metabolic Pathway ATP_Binding_Protein->Metabolic_Pathway Disruption Parasite_Death Parasite Death Metabolic_Pathway->Parasite_Death ROS_Production Increased ROS Production Mitochondrial_Function->ROS_Production Induces ROS_Production->Parasite_Death

Caption: Hypothesized signaling pathway for this compound in Leishmania.

G Experimental Workflow for In Vitro Antileishmanial Screening Start Start Culture_Promastigotes Culture Leishmania Promastigotes Start->Culture_Promastigotes Infect_Macrophages Infect Macrophages Culture_Promastigotes->Infect_Macrophages Treat_with_Compound Treat with This compound Infect_Macrophages->Treat_with_Compound Incubate Incubate (72h) Treat_with_Compound->Incubate Assess_Amastigote_Viability Assess Intracellular Amastigote Viability Incubate->Assess_Amastigote_Viability Assess_Macrophage_Viability Assess Macrophage Viability (Cytotoxicity) Incubate->Assess_Macrophage_Viability Calculate_IC50 Calculate IC50 Assess_Amastigote_Viability->Calculate_IC50 Calculate_CC50 Calculate CC50 Assess_Macrophage_Viability->Calculate_CC50 Determine_SI Determine Selectivity Index (SI) Calculate_IC50->Determine_SI Calculate_CC50->Determine_SI End End Determine_SI->End

Caption: Workflow for evaluating the efficacy of this compound.

Discussion of Potential Mechanisms of Action

The chemical structure of this compound suggests a dual mechanism of action, combining the known effects of the aminoquinoline core with the potential for targeting ATP-dependent processes.

  • Aminoquinoline Core: 4-aminoquinolines are known to accumulate in the acidic compartments of parasites, such as the food vacuole in Plasmodium and potentially the phagolysosome of macrophages where Leishmania amastigotes reside.[5] This accumulation can lead to a disruption of pH homeostasis and interfere with essential metabolic processes. Furthermore, several aminoquinolines have been shown to induce mitochondrial dysfunction and increase the production of reactive oxygen species (ROS) in Leishmania, leading to oxidative stress and parasite death.[6]

  • Triphosphate Moiety: The triphosphate group is a key feature of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[7] Its presence in this compound suggests several possibilities:

    • ATP Analog: The compound may act as an ATP analog, competitively inhibiting ATP-binding proteins that are essential for the parasite's survival.[8] Such targets could include protein kinases, which are crucial for signaling pathways, or ATP-binding cassette (ABC) transporters, which are often involved in drug resistance.[9]

    • Prodrug: The triphosphate could serve as a prodrug moiety, being hydrolyzed within the parasite to release the active aminoquinoline. The charged nature of the triphosphate could also influence the compound's uptake and intracellular localization. The introduction of a phosphate (B84403) group can improve the water solubility and cellular transport of a drug.[]

References

Peer-reviewed studies validating Aminoquinol triphosphate data

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific databases and public records, no peer-reviewed studies, validation data, or experimental protocols specifically for "Aminoquinol triphosphate" could be identified.

While the Global Substance Registration System (GSRS), a collaboration of the FDA and other international health agencies, lists a substance named "this compound" with the Unique Ingredient Identifier (UNII) K0588F7XOC, there is no associated peer-reviewed literature detailing its biological activity, mechanism of action, or comparative performance data.[1]

The search did yield extensive research on the broader class of compounds known as aminoquinolines . These compounds are known for a variety of pharmacological activities.

General Activities of Aminoquinoline Derivatives:

  • Antimalarial Properties: 4-aminoquinolines, such as chloroquine, are well-documented antimalarial agents.[2][3][4] Their primary mechanism involves interfering with the detoxification of heme in the malaria parasite.[3]

  • Anticancer Potential: Aminoquinolines have been investigated for their anticancer properties, which include inducing cell cycle arrest and apoptosis.[2] They can act as chemo/radiotherapy sensitizers by promoting lysosomal-mediated cell death.[2]

  • Antimicrobial Activities: Certain 8-aminoquinoline (B160924) derivatives and their metal complexes have shown antimicrobial activity against various bacteria.[5]

  • Diverse Biological Targets: In silico predictions and experimental studies suggest that aminoquinoline derivatives can interact with multiple biological targets, including tyrosyl-DNA-phosphodiesterase 1, DNA lyase, and various kinases.[2][6]

It is plausible that this compound, as a derivative of the aminoquinoline class, was synthesized to explore similar biological activities. The "triphosphate" moiety is a critical component of molecules like Adenosine Triphosphate (ATP), the primary energy currency of the cell, and is fundamental to cellular signaling and biosynthesis.[7][8][9] The inclusion of a triphosphate group might be intended to make the molecule interact with ATP-binding sites in enzymes, such as kinases, or to influence cellular energetic pathways. However, without specific experimental data, this remains speculative.

Without accessible peer-reviewed studies validating the performance and mechanism of this compound, it is not possible to create the requested comparison guide. The core requirements of presenting quantitative data from validated experiments, detailing specific protocols, and visualizing proven signaling pathways cannot be met.

For the user to proceed, it would be necessary to provide direct access to internal or proprietary research data for this specific compound. If such data were available, a comparative guide could be constructed. Alternatively, selecting a different, publicly researched compound from the aminoquinoline class would allow for the creation of a guide based on published scientific literature.

References

Independent Verification of Aminoquinol Triphosphate's Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available scientific literature reveals a significant lack of independent or published research on the biological effects, mechanism of action, and therapeutic potential of Aminoquinol Triphosphate. While the chemical structure is documented, there is no publicly accessible experimental data from peer-reviewed studies to substantiate any purported claims of its efficacy or to allow for a comparison with alternative compounds.

The compound "this compound" is listed in chemical databases with the formula C26H31Cl2N3.3H3O4P[1]. However, a comprehensive search of scientific and medical research databases yields no studies investigating its physiological or pharmacological properties. This absence of data prevents a detailed analysis and comparison as requested.

For the purpose of illustrating the requested format, this guide will proceed by using a well-studied, though unrelated, compound—Adenosine Triphosphate (ATP) —as a placeholder to demonstrate how such a comparative guide would be structured. ATP is a crucial molecule for cellular energy transfer and is involved in numerous physiological processes[2][3][4].

Part 1: Comparative Analysis of Bioactive Triphosphates (Illustrative Example using ATP)

This section would typically compare the subject compound with established alternatives. Here, we illustrate this with ATP and its role in athletic performance enhancement, comparing it with Creatine Monohydrate, a common alternative for this purpose.

Quantitative Data Summary

The following table summarizes hypothetical and real data points for comparing bioactive compounds aimed at improving athletic performance.

ParameterThis compoundAdenosine Triphosphate (Oral Supplement)Creatine Monohydrate
Primary Mechanism Data Not AvailableIncreases extracellular ATP; potential vasodilation and muscle excitability[5].Increases intramuscular phosphocreatine (B42189) stores, aiding ATP regeneration.
Peak Muscle Torque Data Not AvailableImproved low peak muscle torque during repeated high-intensity exercise[6].Significant increase in peak power output and strength.
Total Strength Gain (12 weeks) Data Not Available~12.6% increase in total strength[5].~8-14% increase in maximal strength.
Lean Body Mass Gain (12 weeks) Data Not Available~4.0 kg increase[5].~1.5 - 2.0 kg increase.
Bioavailability (Oral) Data Not AvailableLow, but sufficient to elicit physiological effects[7].High (>95%).
Reported Side Effects Data Not AvailableGenerally well-tolerated; potential for transient flushing or chest discomfort at high doses (intravenous)[7].Weight gain, water retention; rare instances of gastrointestinal distress.

Part 2: Experimental Protocols (Illustrative Example)

This section provides detailed methodologies for key experiments cited in the guide. The following is an example protocol for assessing the effect of a supplement on resistance training performance, based on studies of ATP supplementation[5].

Protocol: Evaluating Ergogenic Effects on Resistance-Trained Subjects
  • Subject Recruitment:

    • Recruit resistance-trained males with a minimum of 2 years of consistent training experience.

    • Screen for use of other ergogenic aids and exclude subjects who have used them within the last 3 months.

    • Obtain informed consent and ethical review board approval.

  • Study Design:

    • Employ a double-blind, placebo-controlled, randomized design.

    • Duration: 12 weeks.

    • Divide subjects into two groups: Placebo group and Experimental group (e.g., 400 mg/day oral ATP supplementation).

  • Resistance Training Program:

    • Implement a periodized resistance training program for all participants, consisting of 3 phases (e.g., 4 weeks each of hypertrophy, strength, and power).

    • Supervise all training sessions to ensure compliance and proper form.

  • Data Collection and Analysis:

    • Strength Assessment: Measure one-repetition maximum (1RM) for key lifts (e.g., squat, bench press, deadlift) at baseline (Week 0) and at the end of the study (Week 12).

    • Muscle Hypertrophy: Measure quadriceps muscle thickness using ultrasound at baseline and Week 12.

    • Body Composition: Assess lean body mass and fat mass using dual-energy X-ray absorptiometry (DXA) at baseline and Week 12.

    • Statistical Analysis: Use a two-way analysis of variance (ANOVA) with repeated measures to analyze the effects of treatment over time. Set statistical significance at p < 0.05.

Part 3: Visualization of Pathways and Workflows

This section uses diagrams to illustrate complex biological pathways or experimental procedures.

Illustrative Signaling Pathway: ATP's Role in Muscle Vasodilation

The diagram below illustrates the proposed pathway by which extracellular ATP can lead to vasodilation in skeletal muscle, a key mechanism for its potential ergogenic effects.

ATP_Vasodilation Proposed ATP Signaling Pathway in Muscle Vasodilation ATP Extracellular ATP P2Y P2Y Receptor (on Endothelial Cell) ATP->P2Y Binds to PLC Phospholipase C (PLC) P2Y->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release (from ER) IP3->Ca Triggers eNOS eNOS Activation Ca->eNOS Activates NO Nitric Oxide (NO) Production eNOS->NO Diffusion NO Diffusion (to Smooth Muscle) NO->Diffusion sGC Soluble Guanylate Cyclase (sGC) Activation Diffusion->sGC cGMP Increased cGMP sGC->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Vasodilation Vasodilation & Increased Blood Flow Relaxation->Vasodilation

Proposed ATP Signaling Pathway in Muscle Vasodilation.
Experimental Workflow Diagram

The following diagram outlines the workflow for the clinical trial protocol described in Part 2.

Experimental_Workflow Workflow for a 12-Week Supplementation Study cluster_setup Phase 1: Setup & Baseline cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Final Analysis Recruitment Subject Recruitment (n=X) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization (Placebo vs. ATP) Screening->Randomization Baseline Baseline Testing (1RM, DXA, Ultrasound) Randomization->Baseline Training 12-Week Periodized Resistance Training Baseline->Training PostTesting Post-Intervention Testing (12 Weeks) Training->PostTesting Analysis Data Unblinding & Statistical Analysis PostTesting->Analysis Results Results & Conclusion Analysis->Results

Workflow for a 12-Week Supplementation Study.

References

Safety Operating Guide

Navigating the Safe Disposal of Specialized Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the proper handling and disposal of novel or complex chemical compounds, with a focus on procedural safety and regulatory compliance.

The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and protecting the environment. For novel or complex compounds, such as those that may be synthesized during drug development, established disposal protocols may not be readily available. This guide provides a comprehensive framework for the safe disposal of specialized research chemicals, using "Aminoquinol triphosphate" as a case study to illustrate the necessary steps for risk assessment and waste management.

Important Note on Chemical Identification: "this compound" does not correspond to a standard, recognized chemical name. It is plausible that this is a novel compound, a specific derivative, or a typographical error. The procedures outlined below are based on general principles for handling potentially hazardous research chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical you are working with. If an SDS is not available, a thorough risk assessment should be conducted before handling or disposal.

General Chemical Disposal Protocol

The following steps provide a universal workflow for the safe disposal of laboratory chemical waste. Adherence to these procedures is essential for maintaining a safe laboratory environment.

  • Identification and Classification : Determine the type of waste being generated (e.g., chemical, biological, hazardous, non-hazardous) to ensure it is handled according to the appropriate protocols.[1] All waste containers must be clearly labeled with the full chemical name(s) in English; abbreviations or chemical formulas are not acceptable.[2]

  • Segregation : Different types of waste must be separated into designated containers.[1] For instance, aqueous waste should be collected separately from organic solvent waste.[3] Incompatible wastes should never be mixed.[4]

  • Containment : Collect chemical waste in sturdy, leak-proof containers that are chemically compatible with the waste.[5][6] Containers must be kept closed except when adding waste.[2][4]

  • Storage : Store waste containers in a designated, secure area away from general lab traffic and drains.[7] Secondary containment should be used for all hazardous liquids.[4]

  • Professional Disposal : Arrange for a licensed waste disposal service to collect, treat, and dispose of the laboratory waste.[1] Under no circumstances should hazardous waste or chemicals be disposed of down the drain unless explicitly permitted by local regulations and institutional policy for specific, non-hazardous materials.[2][8]

Illustrative Example: Disposal of a Triphosphate Compound

To provide a more concrete example, the following table summarizes the key hazard and disposal information for Inosine-5'-triphosphate, a commercially available triphosphate derivative. This information is compiled from safety data sheets and should be used for illustrative purposes only.

ParameterInformation
Chemical Name Inosine-5'-triphosphate
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2A)
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection
Spill Procedure Absorb with inert material, sweep up, and place into a suitable, labeled disposal container. Prevent entry into drains, waterways, or soil.
Disposal Method Must not be disposed of with household garbage. Do not allow the product to reach the sewage system. Disposal must be made according to official regulations.
Environmental Hazards May be slightly hazardous for water. Do not allow undiluted product or large quantities to reach groundwater, water courses, or sewage systems.

This data is for illustrative purposes. Always refer to the specific SDS for the chemical you are using.

Experimental Protocols for Waste Handling

While specific experimental protocols will vary, the overarching protocol for safe disposal remains consistent.

Protocol for Segregation and Containment of Chemical Waste:

  • Solid Waste : Place contaminated solid waste (e.g., pipette tips, gloves, empty vials) into a clearly labeled, sealed, and durable chemical waste container.

  • Liquid Waste : Pour liquid waste into a designated, leak-proof, and clearly labeled chemical waste container. Do not mix with incompatible chemical wastes.

  • Labeling : Ensure the waste container is labeled with "Hazardous Waste," the full chemical name, and associated hazards.

  • Storage : Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from general lab traffic and drains.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of chemical waste in a laboratory setting.

A Chemical Waste Generated B Identify & Classify Waste (Consult SDS) A->B H Is waste hazardous? B->H C Segregate Waste (e.g., Solid vs. Liquid, Organic vs. Aqueous) D Select Appropriate & Labeled Container C->D E Store in Designated Secure Area (Secondary Containment) D->E F Arrange for Professional Disposal E->F G Waste Removed by Licensed Service F->G H->C Yes I Follow Institutional Non-Hazardous Waste Protocol H->I No

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Handling Protocols for Aminoquinol Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Aminoquinol triphosphate" is not a recognized chemical compound in standard chemical databases. The following safety and logistical information is based on a composite hazard assessment of its constituent functional groups: an aminoquinoline moiety and a triphosphate moiety. This guide is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department before commencing any work.

Given the novelty of any uncharacterized compound, it must be treated as potentially hazardous. All handling should adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with aromatic amines and quinoline (B57606) derivatives, a comprehensive approach to personal protection is mandatory.[1] Aromatic amines can be toxic, with some being known or suspected carcinogens, and are often readily absorbed through the skin.[2][3][4] Quinoline itself is suspected of causing genetic defects and cancer.[5]

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove must be changed immediately upon contamination.[1]Provides a robust barrier against dermal absorption, a primary exposure route for aromatic amines.[1][2]
Eye Protection Chemical safety goggles with side shields or a full-face shield.[1][6]Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[1]
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat.[1]Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.[1][7]Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[1]

Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and maintain compound integrity. All manipulations of solid "this compound" or its concentrated solutions should be performed within a certified chemical fume hood.

Experimental Protocol: Safe Handling and Weighing

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh paper, vials, etc.) within the hood.

  • Donning PPE: Put on all required PPE as specified in Table 1, ensuring gloves are properly fitted and the lab coat is fully buttoned.

  • Weighing (Solid Compound):

    • Perform all weighing operations on an analytical balance placed inside the fume hood or a ventilated balance enclosure.

    • Use anti-static weigh paper or a tared vial to contain the solid.

    • Handle the compound gently to avoid generating dust.

  • Dissolving:

    • Add solvent to the vial containing the solid compound slowly to avoid splashing.

    • Use a magnetic stirrer or gentle vortexing to dissolve the compound. Avoid sonication, which can generate aerosols.[1]

  • Transferring: When transferring solutions, use a calibrated pipette with disposable tips.[1]

  • Storage:

    • Store the compound in a clearly labeled, sealed primary container.[1]

    • Place the primary container in a durable, leak-proof secondary container for transport and storage.[1]

    • Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and bases.[8][9]

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage & Transport prep_area Decontaminate Fume Hood gather_equip Gather Equipment prep_area->gather_equip don_ppe Don Full PPE gather_equip->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer primary Seal in Primary Container transfer->primary secondary Place in Secondary Containment primary->secondary store Store in Designated Area secondary->store

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Chemical waste must be handled and disposed of according to institutional and regulatory guidelines. Do not dispose of "this compound" waste in standard trash or down the drain.[10]

Table 2: Waste Disposal Plan

Waste TypeContainment ProcedureLabeling RequirementsDisposal Route
Solid Waste Collect dry powder and contaminated disposables (e.g., gloves, pipette tips) in a designated, sealed solid chemical waste container.[10][11]"Hazardous Waste," "this compound," and associated hazard symbols (e.g., Toxic, Irritant).[10]Institutional EHS pickup for incineration or other approved disposal method.[5]
Liquid Waste Collect solutions in a designated, leak-proof, and compatible liquid chemical waste container. Do not mix with incompatible waste streams.[10][11]"Hazardous Waste," "this compound," list all solvents and concentrations, and associated hazard symbols.[11]Institutional EHS pickup for chemical treatment or incineration.[5]
Contaminated Sharps Dispose of any contaminated needles or sharp objects in a designated sharps container.Standard biohazard/sharps labeling.Institutional EHS pickup.

Experimental Protocol: Waste Segregation and Disposal

  • Segregation: At the point of generation, separate waste into solid, liquid, and sharps categories.[10]

  • Containment:

    • Place solid waste directly into the labeled solid waste container.

    • Pour liquid waste into the designated liquid waste container using a funnel to prevent spills.

  • Labeling: Ensure all waste containers are clearly and accurately labeled as described in Table 2.

  • Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory, away from general traffic.[10]

  • Pickup: Once a container is full, or work is complete, arrange for waste pickup through your institution's EHS department.

Disposal Decision Pathway

cluster_type Identify Waste Type cluster_contain Contain & Label start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? start->is_liquid is_sharp Sharp? start->is_sharp contain_solid Use Labeled Solid Waste Bin is_solid->contain_solid contain_liquid Use Labeled Liquid Waste Bin is_liquid->contain_liquid contain_sharp Use Sharps Container is_sharp->contain_sharp store Store in Satellite Accumulation Area contain_solid->store contain_liquid->store contain_sharp->store pickup Arrange EHS Pickup store->pickup

Caption: Decision pathway for proper waste disposal.

Emergency Procedures

In case of exposure or spill, immediate action is critical.

Table 3: Emergency Response Plan

EmergencyImmediate Action
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12]
Spill Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up and place it into a suitable, closed container for disposal.[7][8] Prevent entry into drains or waterways.[7][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoquinol triphosphate
Reactant of Route 2
Aminoquinol triphosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.